2-Chloro-8-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615753 | |
| Record name | 2-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-85-8 | |
| Record name | 2-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-8-methylquinoline (CAS 4225-85-8): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Within the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 2-Chloro-8-methylquinoline (CAS No. 4225-85-8) emerges as a particularly valuable building block for drug development professionals. The chlorine atom at the C2 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4]
This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development scientists. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will detail its physicochemical and spectroscopic properties, provide validated protocols for its use in key synthetic transformations, and discuss its strategic importance as a scaffold in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and research.
Core Properties
This compound is typically a yellow to brown solid at ambient temperature, with limited solubility in water but good solubility in common organic solvents like ethanol and acetone.[4] Its core physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4225-85-8 | [5] |
| Molecular Formula | C₁₀H₈ClN | [5][6] |
| Molecular Weight | 177.63 g/mol | [5][6] |
| Appearance | Yellow to Brown Solid | [4] |
| Melting Point | 59-61 °C | [7] |
| SMILES | CC1=C2C(=CC=C1)C=CC(=N2)Cl | [5] |
| InChIKey | ZLKRFLIUXVCYKM-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear in the aromatic region (δ 7.0-8.5 ppm), with multiplicities determined by their coupling relationships. The methyl protons at C8 will appear as a sharp singlet further upfield.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.6 | Singlet | 3H | 8-CH₃ |
| ~7.3-7.8 | Multiplet | 4H | Aromatic-H (H3, H5, H6, H7) |
| ~8.0-8.2 | Doublet | 1H | Aromatic-H (H4) |
¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The methyl carbon will be the most upfield signal, while the carbon atoms of the quinoline core will resonate in the aromatic region. The carbon atom C2, being directly attached to the electronegative chlorine, is expected to be significantly deshielded.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~18 | 8-CH₃ |
| ~122-148 | Aromatic Carbons (C3, C4, C4a, C5, C6, C7, C8a) |
| ~136 | C8 |
| ~152 | C2 |
Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3100 | C-H Aromatic Stretch |
| 2920-2980 | C-H Aliphatic Stretch (Methyl) |
| 1580-1620 | C=N & C=C Aromatic Ring Stretch |
| ~750-850 | C-Cl Stretch |
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A characteristic [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or a methyl radical (·CH₃).
Synthesis and Purification
The construction of the quinoline ring system is a classic endeavor in organic chemistry. While various named reactions exist (e.g., Skraup, Doebner-von Miller), the Vilsmeier-Haack reaction provides a powerful and versatile method for synthesizing 2-chloroquinoline derivatives from acetanilides.[1][9]
General Synthetic Strategy
The synthesis of 2-chloro-3-formyl-8-methylquinoline via the Vilsmeier-Haack reaction has been reported, highlighting the feasibility of this approach.[9] The reaction proceeds by treating a substituted acetanilide with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent to build the quinoline core with the chloro- and formyl- groups pre-installed. A similar strategy starting from o-methylacetanilide could plausibly yield this compound.
General Workflow for Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a substituted quinoline like the title compound.
Caption: General laboratory workflow for synthesis and purification.
Purification Protocol
Post-synthesis, the crude this compound often requires purification to remove unreacted starting materials and byproducts.
-
Recrystallization (Preferred for solid products):
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, hexanes/ethyl acetate).
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. This position is electronically deficient due to the adjacent ring nitrogen, making it an excellent electrophilic site for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This compound is an ideal substrate for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species (e.g., a boronic acid) with an organohalide.[10] This reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion, and the base is essential for activating the boronic acid for the transmetalation step.[10]
-
-
Solvent Addition: Add a degassed solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water) via syringe.
-
Causality Insight: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen. The choice of solvent depends on the substrate solubility and the reaction temperature required.
-
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine, catalyzed by palladium.[12] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. It offers a significant advantage over classical methods (e.g., nucleophilic aromatic substitution or Goldberg reaction) by proceeding under milder conditions with a much broader substrate scope.[12][13]
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv) in a reaction vessel.[14]
-
Causality Insight: The combination of the palladium source and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[12][13] The choice of base is critical; it must be strong enough to deprotonate the amine without competing as a nucleophile.
-
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction for consumption of the starting material.
-
Workup: Cool the mixture, partition between water and an organic solvent (e.g., ethyl acetate). Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting N-arylquinoline by column chromatography or recrystallization.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.
Role as a Synthetic Intermediate
The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR). By performing Suzuki or Buchwald-Hartwig reactions, researchers can rapidly generate libraries of 2-aryl- or 2-amino-8-methylquinolines. These new compounds can then be screened for biological activity. This scaffold approach is a highly efficient strategy in modern drug discovery.[15]
Biological Activity of Quinoline Derivatives
The quinoline scaffold is a well-established pharmacophore. Derivatives have been successfully developed as:
-
Anticancer Agents: Many quinoline-based compounds act as kinase inhibitors or DNA intercalating agents, showing potent cytotoxic activity against various cancer cell lines.[2][16]
-
Antimalarial Drugs: Chloroquine and mefloquine are classic examples of quinoline-based drugs that have saved millions of lives.[16]
-
Antibacterial and Antifungal Agents: The quinoline core is present in several antimicrobial agents, and new derivatives continue to be explored to combat drug-resistant pathogens.[2][3]
-
Anti-inflammatory Compounds: Certain quinoline derivatives have shown potential in modulating inflammatory pathways.[1]
Reported Biological Profile
While most of its value is as a synthetic intermediate, this compound itself has been reported to possess antioxidant properties and to inhibit monoamine oxidase (MAO) activity.[4][5] However, it has also been noted to have potential neurotoxic effects in vitro, a critical consideration for any development program.[4][5] This dual profile underscores the importance of careful toxicological evaluation during drug development.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification
The compound is classified as an irritant and is harmful if ingested or comes into contact with skin.[6]
| Hazard Class | GHS Classification | Reference(s) |
| Acute Toxicity, Oral | Warning, Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Warning, Causes skin irritation | [6][17] |
| Serious Eye Damage/Irritation | Warning, Causes serious eye irritation | [6][17] |
| Specific Target Organ Toxicity | Warning, May cause respiratory irritation | [17] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][18]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its versatile reactivity at the C2 position make it an invaluable scaffold. Through robust and scalable transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this intermediate provides chemists with a reliable gateway to vast and diverse chemical spaces. For researchers and scientists in drug development, mastering the chemistry of this compound is a key step toward the rational design and synthesis of the next generation of therapeutic agents.
References
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- 4. CAS 4225-85-8: this compound | CymitQuimica [cymitquimica.com]
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- 7. 4225-85-8 this compound AKSci V5887 [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemical-label.com [chemical-label.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
physical properties of 2-Chloro-8-methylquinoline
An In-depth Technical Guide to the Physical Properties of 2-Chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 4225-85-8) is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and material science. Its bifunctional nature, featuring a reactive chloro- group at the 2-position and a methyl group at the 8-position on the quinoline scaffold, makes it a versatile precursor for the synthesis of more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
A comprehensive understanding of the is paramount for its effective use in research and development. These properties dictate the conditions required for its handling, storage, reaction setup, purification, and formulation. This guide provides a detailed examination of its key physical characteristics, supported by established experimental protocols to ensure scientific rigor and reproducibility.
Molecular Structure and Core Physical Data
The structural arrangement of this compound fundamentally governs its physical and chemical behavior.
Caption: Molecular Structure of this compound.
The key are summarized in the table below. It is important to note that while some values are derived from experimental data, others are estimates and should be treated as such in critical applications.
| Property | Value | Source |
| CAS Number | 4225-85-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 61°C | |
| Boiling Point | 292.84°C (estimate) | |
| Density | 1.181 g/cm³ (estimate) | |
| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone.[1] |
Spectroscopic Profile and Characterization
While a comprehensive, publicly available set of experimental spectra for this compound is limited, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with closely related analogues like 8-chloro-2-methylquinoline and 2-chloroquinoline.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.5-2.8 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline ring system.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit ten distinct signals. The methyl carbon is expected in the aliphatic region (δ 15-25 ppm). The aromatic and heterocyclic carbons will appear in the δ 120-150 ppm range, with the carbon atom bonded to the chlorine (C2) being significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, and a characteristic C-Cl stretching band, typically observed in the 700-800 cm⁻¹ range.
-
Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. An isotopic peak (M+2) at m/z 179, with an intensity of approximately one-third of the M⁺ peak, will be characteristic due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom or a methyl radical.
Experimental Protocols for Physical Property Determination
To ensure accuracy and reproducibility, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring melting point and solubility.
Protocol 1: Melting Point Determination via the Capillary Method
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.
Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range.[5]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Take a glass capillary tube, sealed at one end.
-
Press the open end of the capillary into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the capillary gently on a hard surface to pack the sample down to a height of 1-2 mm.[5][6]
-
-
Apparatus Setup (Melting Point Apparatus):
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Insert a calibrated thermometer into the designated port.
-
Ensure a clear view of the sample through the magnifying lens.[7]
-
-
Measurement:
-
Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate (e.g., 10-15°C per minute) can be used to determine an approximate melting point.[6]
-
Allow the apparatus to cool sufficiently.
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
-
Record the temperature (T₁) when the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) when the last crystal of the solid melts.
-
The melting point is reported as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Solubility Assessment via the Shake-Flask Method
Solubility data is crucial for designing synthetic reactions, purification strategies (crystallization), and, in drug development, for formulation and bioavailability studies. The shake-flask method is a reliable technique for determining equilibrium solubility.[8]
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states, creating a saturated solution. The concentration of the solute in the resulting solution is then determined.[8]
Methodology:
-
Preparation:
-
To a series of vials, add a precisely measured volume of the desired solvent (e.g., 5.0 mL of water, ethanol, acetone).
-
Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This confirms that the resulting solution will be saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE filter) to remove any suspended microcrystals. This step is critical to avoid artificially high results.
-
-
Concentration Analysis (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer a precise volume of the filtered supernatant (e.g., 2.0 mL) into the dish.
-
Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Once the solvent is removed, place the dish in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish containing the solid residue (W₂).
-
-
Calculation:
-
The mass of the dissolved solid is (W₂ - W₁).
-
Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Safety, Handling, and Storage
As a chlorinated aromatic compound, this compound requires careful handling.
-
Hazards: While specific data is limited, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
References
- 1. CAS 4225-85-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 3. This compound CAS#: 4225-85-8 [m.chemicalbook.com]
- 4. This compound | 4225-85-8 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. pennwest.edu [pennwest.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
2-Chloro-8-methylquinoline molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-8-methylquinoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical research communities. While its primary role is that of a versatile synthetic intermediate, inherent biological activities are also being explored. This document details the core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its chemical reactivity, provides a predictive analysis of its spectroscopic signature, and discusses its current and potential applications in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular scaffold.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound (CAS: 4225-85-8) is a key derivative within this class. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic substitution, making it an ideal precursor for building molecular complexity.[4] The methyl group at the 8-position provides a steric and electronic influence that can be exploited in molecular design. This guide serves as a technical resource, consolidating the essential chemical data and practical knowledge required to effectively utilize this compound in a research setting.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [5][6] |
| Molecular Weight | 177.63 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5] |
| CAS Number | 4225-85-8 | [5][6] |
| Canonical SMILES | CC1=CC=CC2=C1N=C(C=C2)Cl | [5] |
| InChI Key | ZLKRFLIUXVCYKM-UHFFFAOYSA-N | [5] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, Room Temperature | [6] |
Synthesis and Mechanistic Insights
The synthesis of substituted 2-chloroquinolines is often achieved via the Vilsmeier-Haack reaction, a powerful formylation method that can be adapted for cyclization.[8][9] This approach offers a reliable pathway to this compound from readily available starting materials.
Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization
This protocol describes a robust method for the synthesis of this compound starting from N-(2-methylphenyl)acetamide.
Reagents & Solvents:
-
N-(2-methylphenyl)acetamide (o-acetotoluidide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise with vigorous stirring.
-
Causality Insight: The reaction between POCl₃ and DMF is highly exothermic and forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Pre-formation at low temperature is crucial for controlling the reaction.
-
-
Addition of Acetanilide: Once the Vilsmeier reagent is formed (typically after 30 minutes of stirring), add N-(2-methylphenyl)acetamide (~1 equivalent) portion-wise, ensuring the internal temperature does not rise significantly.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90°C) for several hours (e.g., 4-6 hours), monitoring by TLC.
-
Causality Insight: The elevated temperature provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) onto the activated benzene ring, followed by dehydration and chlorination to form the quinoline ring system.
-
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Visualized Synthetic Workflow
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from the reactivity of the chlorine atom at the C2 position. This position is electron-deficient due to the inductive effect of the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of functional groups.
Key Transformations:
-
Amination: Reaction with primary or secondary amines (R₂NH) yields 2-amino-8-methylquinoline derivatives, which are common scaffolds in bioactive molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) produces 2-ether substituted quinolines.
-
Thiolation: Reaction with thiols (RSH) in the presence of a base affords 2-thioether derivatives.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, significantly expanding its synthetic potential. The Sonogashira coupling of related 2-chloroquinolines has been well-documented.[2]
Visualized Reactivity Map
References
- 1. biosynce.com [biosynce.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H8ClN | CID 21540195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:4225-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 2-Chloro-8-methylquinoline in Organic Solvents
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely advantageous; it is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various chemical and biological systems. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of a significant heterocyclic compound: 2-chloro-8-methylquinoline.
This document eschews a conventional, rigid template in favor of a structure that organically follows the scientific process—from theoretical underpinnings to practical application. We will delve into the molecular characteristics of this compound, explore the theoretical principles governing its solubility, and provide detailed, field-proven experimental protocols for the empirical determination of its solubility in a range of organic solvents. The causality behind experimental choices is elucidated, ensuring that the reader not only understands how to perform these experiments but why specific steps are taken. Every protocol described herein is designed to be a self-validating system, promoting scientific integrity and reproducibility.
This guide is grounded in authoritative scientific principles and will provide in-text citations to support key claims. A comprehensive list of references is provided for further exploration. It is our hope that this in-depth guide will serve as an invaluable resource in your research and development endeavors.
Section 1: Understanding this compound: Physicochemical Profile
Before delving into the complexities of solubility, it is essential to understand the intrinsic properties of this compound. Its molecular structure, a quinoline core substituted with a chloro group at the 2-position and a methyl group at the 8-position, dictates its polarity, molecular weight, and potential for intermolecular interactions—all of which are critical factors influencing its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | --INVALID-LINK--[1] |
| Molecular Weight | 177.63 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 61°C | --INVALID-LINK-- |
| SMILES | CC1=C2C(=CC=C1)C=CC(=N2)Cl | --INVALID-LINK--[1] |
| Predicted XlogP | 3.5 | --INVALID-LINK--[1] |
The quinoline ring system is aromatic and heterocyclic, containing a nitrogen atom which can act as a hydrogen bond acceptor. The chloro-substituent is electron-withdrawing and adds to the molecule's polarizability. The methyl group is a nonpolar, electron-donating group. The predicted XlogP value of 3.5 suggests that this compound is a lipophilic compound, indicating a preference for nonpolar environments over aqueous ones. This lipophilicity is a key predictor of its solubility behavior in organic solvents.
Section 2: Theoretical Framework of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the equation:
ΔG = ΔH - TΔS
where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution.
For a solid solute to dissolve in a liquid solvent, energy is required to break the solute-solute and solvent-solvent interactions, and energy is released upon the formation of solute-solvent interactions. The overall enthalpy change (ΔH) is the sum of these energy changes.
The Role of Polarity and Intermolecular Forces
The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a high dielectric constant and the presence of polar functional groups (e.g., hydroxyl, carbonyl), are adept at dissolving polar and ionic solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents, with low dielectric constants and a lack of polar functional groups (e.g., hydrocarbons), are effective at dissolving nonpolar solutes through van der Waals forces.
This compound possesses a moderately polar character due to the nitrogen atom and the chloro-substituent. However, the dominant feature is the large, nonpolar aromatic ring system. Therefore, it is anticipated to exhibit greater solubility in solvents of moderate to low polarity.
Predicting Solubility: A Qualitative Approach
In the absence of extensive empirical data, a qualitative prediction of solubility can be made by comparing the physicochemical properties of this compound with those of various organic solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Molecular Formula | Dielectric Constant (20°C) | Polarity | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | 1.88 | Nonpolar | High | The nonpolar nature of hexane aligns well with the lipophilic character of this compound. |
| Toluene | C₇H₈ | 2.38 | Nonpolar (Aromatic) | Very High | The aromatic character of toluene facilitates π-π stacking interactions with the quinoline ring system. |
| Dichloromethane | CH₂Cl₂ | 9.08 | Moderately Polar | High | The polarity of dichloromethane is sufficient to interact with the polar functionalities of the solute without being overly polar to hinder dissolution of the nonpolar part. |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic | Moderate | Acetone's polarity may be slightly too high for optimal dissolution of the largely nonpolar solute. |
| Ethanol | C₂H₅OH | 24.55 | Polar Protic | Moderate to Low | The hydrogen-bonding capability of ethanol may not be fully utilized, and its high polarity may not favor the dissolution of the lipophilic solute. |
| Methanol | CH₃OH | 32.7 | Polar Protic | Low | Methanol is a highly polar solvent, making it a poor solvent for the lipophilic this compound. |
| Water | H₂O | 80.1 | Highly Polar | Very Low | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for this compound. |
Section 3: Experimental Determination of Solubility: Protocols and Causality
The following section provides detailed, step-by-step protocols for the experimental determination of the solubility of this compound. The choice of method depends on the required accuracy, throughput, and available instrumentation.
Gravimetric Method: The Gold Standard for Accuracy
The gravimetric method is a classical and highly accurate technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.
3.1.1. Rationale and Causality
This method is considered a gold standard because it is a direct measurement and is not subject to interferences that can affect spectroscopic methods. The key to accuracy lies in ensuring the solution is truly saturated and that all solvent is removed without loss of the solute during the drying process. The use of a thermostatically controlled shaker or water bath is crucial to maintain a constant temperature, as solubility is temperature-dependent.
3.1.2. Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
3.1.3. Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is clearly more than what is expected to dissolve should be used to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solids. This step is critical to avoid overestimation of solubility.
-
Transfer the filtered solution to a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution and vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition or loss of the solute.
-
Once the solvent is completely evaporated, dry the vial containing the residue to a constant weight in a vacuum desiccator.
-
Weigh the vial with the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of residue (g) / volume of solvent (mL)) * 100
-
High-Performance Liquid Chromatography (HPLC) Method: For Higher Throughput
For a more rapid determination of solubility, especially when screening multiple solvents, an HPLC-based method is highly effective. This method relies on quantifying the concentration of the solute in a saturated solution using a pre-established calibration curve.
3.2.1. Rationale and Causality
This method is faster than the gravimetric method and requires a smaller amount of material. Its accuracy is dependent on the quality of the calibration curve and the precision of the HPLC system. It is crucial to develop a robust HPLC method with a suitable mobile phase that can effectively separate the analyte from any potential impurities and provide a sharp, symmetrical peak. The use of an internal standard can improve the accuracy and precision of the measurements.
3.2.2. Experimental Workflow Diagram
Caption: HPLC-based solubility determination workflow.
3.2.3. Step-by-Step Protocol
-
HPLC Method Development:
-
Develop a suitable reverse-phase HPLC method for the quantification of this compound. A C18 column is often a good starting point.
-
The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.
-
Select a suitable detection wavelength using a UV-Vis detector, typically the λmax of this compound.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., the mobile phase).
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected solubility range.
-
-
Generation of Calibration Curve:
-
Inject each calibration standard into the HPLC system and record the corresponding peak area.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 3.1.3, step 1).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Section 4: Safety and Handling Considerations
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 5: Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from theoretical principles to practical experimental determination. While a lack of extensive publicly available quantitative data necessitates a predictive and qualitative approach to solubility estimation, the detailed protocols provided herein empower researchers to generate accurate and reliable solubility data in their own laboratories.
The understanding and empirical determination of the solubility of this compound are crucial for its effective utilization in synthetic chemistry and drug development. Future work in this area could involve the generation of a comprehensive database of its solubility in a wide array of solvents at various temperatures, which would be an invaluable resource for the scientific community. Furthermore, the application of computational tools, such as Quantitative Structure-Property Relationship (QSPR) modeling, could provide further insights into its solubility behavior and aid in the rational design of formulations and synthetic processes.
References
An In-depth Technical Guide to 2-Chloro-8-methylquinoline: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-8-methylquinoline, a key heterocyclic intermediate. This document delves into its fundamental physicochemical properties, outlines detailed synthetic and purification protocols, and explores its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical innovation.
Physicochemical Properties of this compound
This compound is a solid at room temperature, appearing as an off-white to light yellow crystalline substance. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Melting Point | 61 °C | |
| Boiling Point | 292.84 °C (estimated) | |
| Appearance | Off-white to light yellow solid | |
| CAS Number | 4225-85-8 | [1] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the chlorination of the corresponding 8-methylquinolin-2(1H)-one. This transformation is a common and well-established method for the preparation of 2-chloroquinolines.
Proposed Synthesis of this compound
The following protocol describes a plausible and efficient method for the synthesis of this compound, adapted from established procedures for similar quinoline derivatives.[2]
Reaction Scheme:
A plausible synthetic route to this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of excess POCl₃ serves as both the reagent and the solvent.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a pH of 7-8 is achieved. The aqueous layer is then extracted three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography to obtain a high-purity solid.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization should be determined. A common approach is to use a binary solvent system, such as ethanol/water or hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the purified product.
Column Chromatography Protocol:
-
Stationary and Mobile Phase: Silica gel (60-120 mesh) is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexane. The optimal eluent composition should be determined by TLC analysis.
-
Column Packing and Loading: The silica gel is packed into a glass column as a slurry in the initial eluent. The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.
-
Elution and Collection: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. The corresponding fractions are combined, and the solvent is removed under reduced pressure to afford the purified this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic downfield shift.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation patterns would involve the loss of a chlorine atom and other characteristic cleavages of the quinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and a C-Cl stretching vibration.
Reactivity and Applications in Drug Development
The 2-chloro substituent on the quinoline ring renders the C2 position highly susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility as a versatile intermediate in the synthesis of a wide array of functionalized quinoline derivatives.
Nucleophilic substitution at the C2 position of this compound.
This reactivity allows for the introduction of various functional groups, such as amines, alcohols, and thiols, at the 2-position, enabling the synthesis of diverse libraries of compounds for biological screening. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Therefore, this compound serves as a valuable building block for the development of novel therapeutic agents.[4]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for the isomeric 8-chloro-2-methylquinoline, the compound may be harmful if swallowed and can cause skin and serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
A lab coat
Handling Procedures:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its physicochemical properties, detailed potential synthetic and purification methods, and discussed its analytical characterization, reactivity, and safety considerations. The information presented here is intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
1H and 13C NMR spectral data of 2-Chloro-8-methylquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in the fundamental principles of NMR spectroscopy. The guide explains the influence of the chloro and methyl substituents on the quinoline ring's electronic environment and the resulting chemical shifts. It includes detailed experimental protocols, data presented in a clear, tabular format, and visual diagrams to facilitate understanding of the molecular structure and analytical workflow.
Introduction: The Role of NMR in Heterocyclic Compound Characterization
Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many biologically active natural products and synthetic pharmaceuticals.[1] The precise characterization of substituted quinolines is paramount in fields like medicinal chemistry and materials science to establish structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution.
This guide focuses on this compound, a derivative featuring an electron-withdrawing group (EWG) at the C2 position and an electron-donating group (EDG) at the C8 position. This substitution pattern creates a unique electronic environment, which is reflected in its ¹H and ¹³C NMR spectra. By dissecting these spectra, we can unambiguously confirm the compound's identity and gain deep insights into its molecular structure.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for the correct assignment of NMR signals. The structure of this compound with the standard IUPAC numbering system is presented below. This numbering will be used for all spectral assignments throughout this guide.
Figure 1: Molecular Structure of this compound with IUPAC Numbering.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol provides a self-validating system for the characterization of quinoline derivatives.[2]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Homogenization: Cap the NMR tube and gently invert it multiple times to ensure the formation of a homogeneous solution.
Data Acquisition Workflow
The process from sample to final analysis follows a structured workflow to ensure data integrity and accurate interpretation.
Figure 2: Standard workflow for NMR spectroscopic analysis.
Spectrometer Parameters
-
Instrument: Data should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for each unique carbon.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024, as ¹³C has a low natural abundance.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The introduction of a chlorine atom at the C2 position and a methyl group at the C8 position significantly influences the chemical shifts of the quinoline protons.[2][3]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of this compound. These predictions are based on data from analogous compounds like 2-chloroquinoline and 8-methylquinoline.[2][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~7.45 | d | J(H3-H4) ≈ 8.5 | 1H |
| H4 | ~8.05 | d | J(H4-H3) ≈ 8.5 | 1H |
| H5 | ~7.70 | d | J(H5-H6) ≈ 8.2 | 1H |
| H6 | ~7.40 | t | J(H6-H5) ≈ 8.2, J(H6-H7) ≈ 7.5 | 1H |
| H7 | ~7.60 | d | J(H7-H6) ≈ 7.5 | 1H |
| -CH₃ | ~2.75 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Methyl Protons (-CH₃): The three protons of the methyl group at C8 are expected to appear as a sharp singlet at approximately 2.75 ppm. This upfield position is characteristic of alkyl groups attached to an aromatic ring.
-
Aromatic Protons (Pyridine Ring):
-
H3 and H4: The protons on the pyridine ring (H3 and H4) form a simple AX spin system, appearing as two doublets. The electron-withdrawing chlorine atom at C2 deshields the adjacent H3 and, to a greater extent, the para-positioned H4.[2] Consequently, H4 is expected to resonate significantly downfield (~8.05 ppm) compared to H3 (~7.45 ppm). Their coupling constant of ~8.5 Hz is typical for ortho-coupling in this ring system.
-
-
Aromatic Protons (Benzene Ring):
-
H5, H6, H7: These three protons on the carbocyclic ring form a more complex spin system. The electron-donating methyl group at C8 exerts a shielding effect on these protons, shifting them slightly upfield compared to unsubstituted quinoline.
-
H6 is expected to be a triplet (or more accurately, a doublet of doublets with similar J values) due to coupling with both H5 and H7.
-
H5 and H7 will appear as doublets (or doublet of doublets if meta-coupling is resolved). The specific assignment can be confirmed with 2D NMR techniques.
-
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of this compound are presented below. The shifts are influenced by the electronegative chlorine atom and the alkyl methyl group.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~151.0 |
| C3 | ~123.0 |
| C4 | ~139.5 |
| C4a | ~128.0 |
| C5 | ~127.5 |
| C6 | ~126.5 |
| C7 | ~130.0 |
| C8 | ~136.0 |
| C8a | ~147.0 |
| -CH₃ | ~18.0 |
Interpretation of the ¹³C NMR Spectrum
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield aliphatic region, around 18.0 ppm.
-
Aromatic Carbons:
-
C2: The carbon directly attached to the highly electronegative chlorine atom (C2) is significantly deshielded and will appear furthest downfield among the protonated carbons, around 151.0 ppm.[2]
-
C8a and C4a: These are quaternary carbons involved in the ring fusion. C8a, adjacent to the nitrogen, is expected to be significantly downfield (~147.0 ppm).
-
C8: The carbon bearing the methyl group (C8) will be shifted downfield due to the substitution effect, appearing around 136.0 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5, C6, C7) will resonate in the typical aromatic region of ~120-140 ppm. The specific shifts are a result of the combined electronic effects of the nitrogen atom and the two substituents. For instance, C4 is deshielded due to its para-relationship with the chlorine atom.
-
The Role of 2D NMR in Structural Confirmation
While 1D NMR provides foundational data, complex structures like substituted quinolines often require 2D NMR techniques for unambiguous signal assignment.[3]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the connectivity of protons. It would show cross-peaks between H3-H4 and between H5-H6 and H6-H7, definitively establishing their adjacent relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to the carbon it is directly attached to. It would be used to definitively assign the chemical shifts of C3, C4, C5, C6, C7, and the methyl carbon based on their corresponding proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons like C2, C4a, C8, and C8a.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed electronic and structural fingerprint of the molecule. The chloro and methyl substituents induce predictable and interpretable shifts in the signals of the quinoline core. The ¹H spectrum is characterized by a singlet for the methyl group and distinct patterns for the aromatic protons in both the pyridine and benzene rings. The ¹³C spectrum clearly distinguishes the ten unique carbon environments, with the carbon attached to the chlorine atom being the most deshielded. A comprehensive analysis, ideally supplemented with 2D NMR data, allows for the complete and confident structural elucidation of this compound, an essential step in its application for research and development.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-8-methylquinoline, a substituted quinoline of interest in pharmaceutical and chemical research. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind methodological choices, from sample introduction to spectral interpretation, to empower researchers in developing and validating their own analytical workflows.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClN and a monoisotopic mass of approximately 177.03 Da.[1] The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and pharmaceuticals. The introduction of a chlorine atom and a methyl group to the quinoline core significantly influences its physicochemical properties and, consequently, its behavior in analytical systems.
Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of such compounds.[2] Its high sensitivity and specificity, especially when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), make it the gold standard for analyzing complex mixtures and identifying trace-level components.[2] This guide will delve into the practical application of MS for the comprehensive analysis of this compound.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 8-Chloro-2-methylquinoline |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol | 177.63 g/mol [1] |
| Monoisotopic Mass | 177.0345270 Da | 177.0345270 Da[1] |
| CAS Number | 4225-85-8 | 3033-82-7[1] |
The Mass Spectrometry Workflow: A Conceptual Overview
The mass spectrometric analysis of any compound follows a fundamental sequence of events, each of which can be optimized to enhance the quality of the resulting data. Understanding this workflow is crucial for troubleshooting and method development.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is paramount as it dictates the nature of the ions that will be analyzed. For this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically at 70 eV.[3] This process not only creates a molecular ion (M⁺•) but also induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, making it ideal for structural elucidation and library matching.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique where the analyte in solution is nebulized and subjected to a strong electric field, resulting in the formation of protonated molecules ([M+H]⁺) or other adducts.[4] ESI is particularly well-suited for LC-MS applications and provides molecular weight information with minimal fragmentation, which is advantageous for quantitative studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds like this compound.
Rationale for GC-MS
The quinoline core and the relatively small substituents make this compound amenable to gas chromatography without the need for derivatization. GC offers excellent chromatographic resolution, separating the analyte from impurities and isomers, which is critical for accurate identification and quantification.
Detailed GC-MS Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Table 2: GC-MS Experimental Protocol
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral quality. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Split/splitless, operated in splitless mode at 250 °C | Ensures efficient transfer of the analyte onto the column. |
| Oven Program | Initial temp 90 °C for 2 min, ramp to 260 °C at 20 °C/min, hold for 3 min | A temperature program designed to provide good separation of quinoline derivatives.[5] |
| Ion Source | Electron Ionization (EI) at 70 eV | To generate reproducible fragmentation patterns for structural confirmation. |
| Mass Range | m/z 40-400 | To capture the molecular ion and key fragment ions.[3] |
| Sample Preparation | Dissolve 1 mg in 1 mL of dichloromethane or ethyl acetate. Dilute to ~10 µg/mL. | Ensures the sample is in a volatile solvent and at an appropriate concentration. |
| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For less volatile derivatives or for applications requiring higher sensitivity and selectivity, LC-MS/MS is the technique of choice.
The Power of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In a tandem mass spectrometer, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and is ideal for quantitative analysis in complex matrices.
Detailed LC-MS/MS Protocol
The following protocol is a general guideline for the LC-MS/MS analysis of this compound.
Table 3: LC-MS/MS Experimental Protocol
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole MS | Provides high sensitivity and selectivity for quantitative analysis. |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) | A versatile column for the separation of a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | An organic solvent with good elution strength for reverse-phase chromatography. |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions | A typical gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | A suitable flow rate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI) in Positive Ion Mode | Quinolines readily form protonated molecules in positive ESI. |
| MRM Transitions | To be determined empirically (e.g., precursor [M+H]⁺ at m/z 178) | Specific transitions for the analyte and internal standard need to be optimized. |
| Sample Preparation | Dissolve in mobile phase A/B (50:50) to a concentration of ~1 µg/mL. | Ensures compatibility with the LC system. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS/MS. |
Deciphering the Mass Spectrum of this compound
The mass spectrum of this compound provides a wealth of structural information. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] This results in a characteristic M+2 peak in the mass spectrum, where the peak at m/z corresponding to the molecule with ³⁵Cl is about three times more intense than the peak at m/z+2, corresponding to the molecule with ³⁷Cl.[6]
Predicted Fragmentation Pathway
Based on the principles of mass spectral fragmentation and data from related compounds, a fragmentation pathway for this compound can be proposed. The fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺•).
Explanation of the Fragmentation Pathway:
-
Molecular Ion (m/z 177/179): The molecular ion peak will appear as a doublet with a 3:1 intensity ratio due to the chlorine isotopes.
-
Loss of a Chlorine Radical (m/z 142): A primary fragmentation pathway is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable cation at m/z 142.[7] This is often a prominent peak in the spectra of chloro-substituted aromatic compounds.
-
Loss of HCN (m/z 115): The quinoline ring can subsequently lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 115.[4]
-
Loss of a Methyl Radical (m/z 162/164): The loss of the methyl radical (•CH₃) from the molecular ion is another possible fragmentation, which would result in a doublet at m/z 162/164.
-
Loss of HCl (m/z 141): The concerted loss of a hydrogen atom and the chlorine atom as HCl can also occur, leading to a radical cation at m/z 141.
The mass spectrum of the related isomer, 8-chloro-2-methylquinoline, shows prominent peaks at m/z 177, 179, and 140, which is consistent with the loss of HCl.[1] For this compound, the relative abundances of these fragments will depend on the stability of the resulting ions.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its identification, characterization, and quantification. By carefully selecting the appropriate chromatographic and mass spectrometric conditions, researchers can obtain high-quality data for a variety of applications. This guide provides the foundational knowledge and detailed protocols to enable scientists and drug development professionals to confidently apply these techniques in their research. The proposed fragmentation pathway serves as a valuable reference for spectral interpretation and structural confirmation.
References
- 1. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-8-methylquinoline
This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 2-Chloro-8-methylquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization and quality control. This document delves into the theoretical underpinnings of IR spectroscopy, detailed experimental protocols, and a thorough analysis of the vibrational modes specific to the molecular structure of this compound.
Introduction: The Molecular Vibrations of this compound
This compound is a halogenated aromatic heterocyclic compound with the chemical formula C₁₀H₈ClN.[1] Its structure, featuring a quinoline core substituted with a chlorine atom and a methyl group, gives rise to a unique and complex infrared spectrum. IR spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.[2] Each functional group and structural component within this compound has characteristic vibrational frequencies, making its IR spectrum a molecular "fingerprint" that can be used for identification, purity assessment, and structural elucidation.[2]
The interpretation of this spectrum relies on understanding how the different parts of the molecule—the aromatic quinoline rings, the C-Cl bond, and the methyl group—stretch and bend in response to infrared energy. This guide will systematically break down these vibrational signatures.
Foundational Principles of FT-IR Spectroscopy
Modern infrared spectroscopy is predominantly performed using Fourier Transform Infrared (FT-IR) spectrometers. The core of this technique is the Michelson interferometer, which allows for the simultaneous collection of all infrared frequencies. This results in a high signal-to-noise ratio and rapid data acquisition. The two most common sampling techniques for solid samples like this compound are Attenuated Total Reflectance (ATR) and the KBr pellet method.
Attenuated Total Reflectance (ATR): ATR is a versatile and widely used technique that requires minimal sample preparation.[3] An infrared beam is passed through a crystal of high refractive index (such as diamond or zinc selenide), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[3] This interaction provides a high-quality spectrum of the sample's surface.
Potassium Bromide (KBr) Pellet Method: This traditional transmission technique involves finely grinding a small amount of the solid sample with anhydrous potassium bromide powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the infrared beam is passed. KBr is used because it is transparent to infrared radiation in the typical analysis range.
Experimental Protocol: Acquiring the IR Spectrum of this compound
The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound using the ATR technique, which is favored for its simplicity and reproducibility.
Safety Precautions
Before handling this compound, it is crucial to consult its Safety Data Sheet (SDS). The compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated area or a fume hood.
Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: Solid this compound.
-
Cleaning: The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before and after each measurement to prevent cross-contamination.
Data Acquisition Workflow
The process of acquiring the FT-IR spectrum is illustrated in the following workflow diagram:
Step-by-Step Procedure:
-
Background Spectrum: With the clean and dry ATR crystal, an air background spectrum is collected. This measures the instrument's response and ambient atmospheric conditions (e.g., CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Sample Application: A small amount of solid this compound is placed onto the center of the ATR crystal.
-
Pressure Application: The ATR press is used to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and other processing may be applied if necessary.
-
Cleaning: After analysis, the sample is removed, and the ATR crystal is cleaned thoroughly.
Spectral Interpretation of this compound
The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole.[5]
Functional Group Region (4000-1500 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The C-H stretching vibrations of the quinoline ring are expected in this region.[6][7] These bands are typically of weak to medium intensity and appear at slightly higher wavenumbers than the C-H stretches of saturated hydrocarbons.[2] For this compound, multiple weak peaks are anticipated in this area, corresponding to the various C-H bonds on the aromatic rings.[8]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl (CH₃) group at the 8-position will exhibit both asymmetric and symmetric C-H stretching vibrations in this range.[9] The asymmetric stretch typically appears around 2962 cm⁻¹, while the symmetric stretch is found near 2872 cm⁻¹.[9]
-
Aromatic C=C and C=N Ring Stretching (1650-1400 cm⁻¹): The quinoline ring system gives rise to a series of characteristic skeletal vibrations due to the stretching of the C=C and C=N bonds.[10] These bands are often strong and sharp. For quinoline and its derivatives, prominent peaks are typically observed around 1600 cm⁻¹, 1570 cm⁻¹, 1500 cm⁻¹, and in the 1470-1430 cm⁻¹ range.[7][10] These absorptions are a clear indicator of the aromatic heterocyclic core.
-
Methyl C-H Bending (ca. 1465 cm⁻¹ and 1380 cm⁻¹): The methyl group also has characteristic bending (deformation) vibrations. The asymmetric bending mode is typically observed around 1465 cm⁻¹, while the symmetric "umbrella" bending mode gives rise to a distinct peak around 1380 cm⁻¹.[11]
Fingerprint Region (1500-500 cm⁻¹)
This region contains a wealth of structural information, including C-H in-plane and out-of-plane bending, ring deformation modes, and the C-Cl stretching vibration.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring.[7] The specific pattern of bands in this region can help confirm the positions of the substituents on the quinoline nucleus.
-
C-Cl Stretching (850-550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region.[12] For aromatic chloro compounds, this band can be found in a broad range, often between 850-505 cm⁻¹.[12] Its exact position is influenced by coupling with other vibrational modes. In a related compound, 2-chloroquinoline-3-carboxaldehyde, the C-Cl vibration was experimentally observed around 621 cm⁻¹.[13] Therefore, a strong absorption in the 700-600 cm⁻¹ range is a key indicator of the chloro-substituent.
Summary of Key IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound based on literature data for similar compounds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium |
| 3000 - 2850 | Aliphatic (Methyl) C-H Stretching | Medium |
| 1620 - 1580 | Aromatic C=C and C=N Ring Stretching | Medium to Strong |
| 1520 - 1480 | Aromatic C=C and C=N Ring Stretching | Medium to Strong |
| ~1465 | Methyl C-H Asymmetric Bending | Medium |
| ~1380 | Methyl C-H Symmetric Bending | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |
| 700 - 600 | C-Cl Stretching | Strong |
Conclusion
The infrared spectrum of this compound provides a detailed vibrational profile that is invaluable for its structural confirmation and quality assessment. By employing a systematic approach to sample preparation and spectral acquisition, particularly with the ATR-FTIR technique, a high-quality and reproducible spectrum can be readily obtained. The interpretation of this spectrum, grounded in the established principles of vibrational spectroscopy, allows for the confident assignment of key absorption bands to their corresponding molecular motions. The characteristic absorptions of the aromatic quinoline core, the methyl group, and the carbon-chlorine bond collectively form a unique spectral signature, underscoring the power of IR spectroscopy as a fundamental tool in chemical analysis.
References
- 1. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Chloro-2-methylquinoline 97 3033-82-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the chloro group in 2-Chloro-8-methylquinoline
An In-Depth Technical Guide to the Fundamental Reactivity of the Chloro Group in 2-Chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of the chloro group in this compound, a key heterocyclic building block in medicinal chemistry and materials science. The strategic location of the chloro group at the 2-position of the quinoline ring system, influenced by the electronic and steric effects of the 8-methyl group, governs its participation in a wide array of synthetic transformations. This document delves into the core principles of its reactivity, offering detailed mechanistic insights and field-proven experimental protocols for key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig), and reductive dehalogenation.
Introduction: The Strategic Importance of this compound
This compound is a versatile precursor for the synthesis of a diverse range of functionalized quinoline derivatives. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals with applications as antimicrobial, anticancer, and antimalarial agents.[1] The chloro group at the 2-position serves as a versatile synthetic handle, enabling the introduction of various substituents to modulate the biological activity and physicochemical properties of the resulting molecules. The 8-methyl group, in addition to influencing the electronic and steric environment of the molecule, can also be a site for further functionalization.[2][3] Understanding the fundamental reactivity of the 2-chloro group is therefore paramount for the rational design and synthesis of novel quinoline-based compounds.
Electronic and Steric Landscape of this compound
The reactivity of the chloro group in this compound is a consequence of the interplay between the electron-withdrawing nature of the quinoline nitrogen and the steric and electronic influence of the 8-methyl group. The nitrogen atom significantly activates the 2- and 4-positions towards nucleophilic attack.[4] The 8-methyl group, being in the peri position, can exert steric hindrance, potentially influencing the approach of bulky reagents to the chloro-substituted carbon and the adjacent nitrogen atom. Electronically, the methyl group is weakly electron-donating, which may have a subtle effect on the overall electron density of the quinoline ring system.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
The electron-deficient nature of the quinoline ring, particularly at the 2-position, makes the chloro group susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct and efficient route to introduce a variety of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Overview
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, restoring the aromaticity of the quinoline ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-Amino-8-methylquinoline
This protocol describes the reaction of this compound with ammonia, a common nucleophile in SNAr reactions.
Materials:
-
This compound
-
Ammonia solution (e.g., 28% in water or a solution in a suitable organic solvent)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Sealed reaction vessel (e.g., pressure tube)
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add an excess of the ammonia solution (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-8-methylquinoline | EtOH, 150 °C, sealed tube | 70-85 | Adapted from[5] |
| Morpholine | 2-Morpholino-8-methylquinoline | DMF, 120 °C | 80-95 | Adapted from[6] |
| Sodium Methoxide | 2-Methoxy-8-methylquinoline | Methanol, reflux | 85-95 | Adapted from[4] |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The chloro group, while generally less reactive than bromo or iodo groups, can be effectively activated using appropriate palladium catalysts and ligands.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and organoboron compounds, providing access to a wide range of 2-aryl- and 2-vinyl-8-methylquinolines.[7]
The catalytic cycle involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Typical Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | Adapted from[8][9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 80-90 | Adapted from[10] |
Sonogashira Coupling: Synthesis of 2-Alkynylquinolines
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the 2-alkynylquinoline product.[11]
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add phenylacetylene (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Typical Sonogashira Coupling Conditions
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 80-90 | Adapted from[6][12] |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 75-85 | Adapted from[11] |
Heck Reaction: Alkenylation of this compound
The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes.[13]
The mechanism involves oxidative addition of this compound to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[13]
Caption: Catalytic Cycle of the Heck Reaction.
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 eq).
-
Add the solvent and then the styrene (1.2-1.5 eq).
-
Heat the mixture to 100-140 °C and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.[14]
Table 4: Typical Heck Reaction Conditions
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 70-85 | Adapted from[14][15] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 75-90 | Adapted from[13] |
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling this compound with a wide range of amines.[16]
Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition, followed by coordination of the amine to the palladium center, deprotonation by the base, and finally reductive elimination to form the desired 2-aminoquinoline derivative.[16]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Aniline
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a reaction vial with the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vial and heat the mixture to 80-110 °C with stirring until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.[3]
Table 5: Typical Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 85-95 | Adapted from[3] |
| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 | Adapted from[16] |
Reductive Dehalogenation: Removal of the Chloro Group
In some synthetic strategies, the removal of the chloro group is necessary. Reductive dehalogenation provides a means to convert this compound to 8-methylquinoline.
Common Methodologies
Several methods can be employed for the reductive dehalogenation of aryl chlorides, including catalytic hydrogenation (e.g., using Pd/C and H₂), and metal-hydride reduction.
Experimental Protocol: Synthesis of 8-Methylquinoline
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
-
Solvent (e.g., ethanol, methanol)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in the solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) or add a hydrogen donor like ammonium formate.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product, which can be purified if necessary.
Conclusion
The chloro group in this compound exhibits a rich and versatile reactivity, making it a cornerstone for the synthesis of a vast array of functionalized quinoline derivatives. Its susceptibility to nucleophilic aromatic substitution and its participation in a suite of palladium-catalyzed cross-coupling reactions provide medicinal and materials chemists with a powerful toolkit for molecular design and construction. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of this important heterocyclic building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Technical Guide to the Biological Activities of Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for designing molecules that can interact with a wide array of biological targets.[3] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5][6] This guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives, focusing on their mechanisms of action and the experimental protocols used to validate their therapeutic potential.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds represent a significant class of anticancer agents, with several derivatives currently in clinical use or undergoing trials.[7] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[2][8]
Mechanisms of Action
-
Topoisomerase Inhibition: Many quinoline derivatives, such as camptothecin analogs, function as topoisomerase inhibitors.[9] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.[9]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors that target pro-survival signaling pathways like PI3K/AKT and EGFR.[9][10] By blocking the ATP-binding sites of these kinases, they inhibit downstream signaling required for cancer cell growth and proliferation.[9]
-
DNA Intercalation: The planar aromatic structure of quinoline allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and inducing cell cycle arrest and apoptosis.[2][10]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various mechanisms, including the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and modulation of apoptotic proteins like Bcl-2.[7][9]
Experimental Protocols for Assessing Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[11][12]
Causality and Logic: This assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of cancer cells following treatment with a quinoline compound.
Causality and Logic: This method uses fluorescent probes to identify different stages of apoptosis and the cell cycle. For apoptosis, Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a DNA stain that enters non-viable cells) are commonly used. For cell cycle analysis, PI is used to stain DNA, and the fluorescence intensity corresponds to the DNA content in different phases (G0/G1, S, G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining (Apoptosis): Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Cell Harvesting and Staining (Cell Cycle): Harvest the cells, fix in ice-cold 70% ethanol, and treat with RNase A. Stain with PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). For cell cycle, determine the percentage of cells in each phase.
Antimalarial Activity of Quinoline-Based Drugs
Quinolines are historically significant and clinically vital antimalarial agents, with quinine and chloroquine being prominent examples.[1][14] Their primary site of action is the acidic food vacuole of the Plasmodium parasite during its blood stage.[15][16]
Mechanism of Action
The parasite digests hemoglobin in its food vacuole, releasing toxic free heme.[17][18] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[16][17] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole.[14][15] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal.[16] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death.[14][17] Resistance to drugs like chloroquine is often associated with reduced drug accumulation in the food vacuole.[15]
Experimental Protocols for Assessing Antimalarial Activity
This assay determines the efficacy of a quinoline compound against the blood stages of Plasmodium falciparum cultured in vitro.[19]
Causality and Logic: The assay measures the inhibition of parasite growth in the presence of the test compound. The most common method utilizes SYBR Green I, a fluorescent dye that intercalates with DNA, to quantify parasite proliferation.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes in a complete medium.
-
Drug Plate Preparation: Prepare serial dilutions of the quinoline compound in a 96-well plate.
-
Inoculation: Add synchronized parasite cultures (typically at the ring stage) to the drug plates to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model to assess the antimalarial activity of a compound.[20][21]
Causality and Logic: This model evaluates the ability of a compound to suppress the growth of the parasite in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Step-by-Step Protocol:
-
Infection: Inoculate mice with P. berghei-infected red blood cells.
-
Treatment: Administer the quinoline compound orally or intraperitoneally to groups of mice for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Determination: On day 5, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average percentage of parasite suppression compared to the vehicle control group.
Antimicrobial and Antifungal Activities
Quinoline derivatives, particularly fluoroquinolones, are potent broad-spectrum antibacterial agents.[5][22][23] They also exhibit significant antifungal activity.[24][25]
Mechanism of Action
The primary antibacterial target of fluoroquinolones is bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. By inhibiting these enzymes, they prevent DNA replication and repair, leading to bacterial cell death. Their antifungal mechanism is less well-defined but may involve the disruption of fungal cell membrane integrity and other cellular processes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28]
Causality and Logic: This assay quantifies the potency of a compound against a specific bacterial or fungal strain. The broth microdilution method is a commonly used technique.[27][29]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the quinoline compound in a 96-well microtiter plate containing broth.[26]
-
Inoculation: Add the microbial inoculum to each well.[27]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[27][28]
Other Notable Biological Activities
Anti-inflammatory Activity
Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and mediators of the inflammatory cascade.[30][31][32]
-
Mechanism: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[1][33] They can also inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins.[34]
-
Experimental Assessment: In vitro assays often involve measuring the inhibition of COX enzymes or the suppression of pro-inflammatory mediator production (e.g., nitric oxide, cytokines) in LPS-stimulated macrophage cell lines (e.g., RAW 246.7).[13][35] In vivo models, such as the carrageenan-induced paw edema test in rats, are also used.
Neuroprotective Activity
Certain quinoline derivatives show promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[36][37][38][39]
-
Mechanism: Their neuroprotective effects are often attributed to their antioxidant properties, their ability to chelate metal ions, and their inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[36][38]
-
Experimental Assessment: In vitro neuroprotection assays can involve measuring the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress or excitotoxicity. Enzyme inhibition assays are used to determine the IC50 values against AChE and MAO-B.
Data Presentation and Visualization
Table 1: Summary of Biological Activities and Mechanisms of Quinoline Scaffolds
| Biological Activity | Key Mechanisms of Action | Representative Drug Classes/Compounds |
| Anticancer | Topoisomerase inhibition, Kinase inhibition, DNA intercalation, Apoptosis induction | Camptothecin analogs, Lapatinib |
| Antimalarial | Inhibition of hemozoin formation | Quinine, Chloroquine, Mefloquine |
| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV | Fluoroquinolones (e.g., Ciprofloxacin) |
| Anti-inflammatory | COX-1/COX-2 inhibition, Cytokine suppression | Amodiaquine |
| Neuroprotective | Antioxidant activity, Enzyme inhibition (AChE, MAO-B) | PBT2 |
Diagrams
Caption: General workflow for screening the biological activity of quinoline derivatives.
Caption: Mechanism of action of quinoline antimalarials like chloroquine.
Conclusion and Future Perspectives
The quinoline scaffold remains a highly privileged and versatile framework in the ongoing quest for novel therapeutic agents.[1][36] Its derivatives have demonstrated a remarkable breadth of biological activities, addressing critical unmet needs in oncology, infectious diseases, and neurodegenerative disorders. Future research will likely focus on the synthesis of novel quinoline hybrids, combining the quinoline core with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced potential for drug resistance.[3][6][7][40] Advances in computational chemistry and high-throughput screening will further accelerate the discovery and optimization of next-generation quinoline-based therapeutics.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. ijcrt.org [ijcrt.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 18. journals.co.za [journals.co.za]
- 19. ajpp.in [ajpp.in]
- 20. mmv.org [mmv.org]
- 21. researchgate.net [researchgate.net]
- 22. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. mdpi.com [mdpi.com]
- 37. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 38. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: A Detailed Protocol for the Multi-Step Synthesis of 2-Chloro-8-methylquinoline from o-Toluidine
Abstract
This comprehensive guide details a robust and efficient three-step synthetic pathway for the preparation of 2-chloro-8-methylquinoline, a valuable heterocyclic intermediate in drug discovery and materials science. Starting from the readily available precursor o-toluidine, the synthesis proceeds through the formation of the quinoline core via a Doebner-von Miller reaction, followed by N-oxidation to activate the C2 position, and culminates in a targeted chlorination. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind each transformation, offering expert insights into reaction control, safety considerations, and potential challenges.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The title compound, this compound, serves as a versatile building block, allowing for further functionalization at the C2 position through nucleophilic substitution reactions.
The synthesis of substituted quinolines from anilines is a cornerstone of heterocyclic chemistry. Direct chlorination of the 8-methylquinoline ring at the C2 position is not feasible as electrophilic attack occurs preferentially on the benzene ring, while the pyridine ring is deactivated. Therefore, a strategic approach is required to activate the C2 position for nucleophilic chlorination.
The chosen synthetic route involves three distinct, high-yielding stages:
-
Doebner-von Miller Cyclization: Construction of the 8-methylquinoline core from o-toluidine and crotonaldehyde.
-
N-Oxidation: Activation of the C2 position by converting 8-methylquinoline to its corresponding N-oxide.
-
Deoxygenative Chlorination: Introduction of the chlorine atom at the C2 position using phosphoryl chloride (POCl₃).
This pathway is selected for its reliability, scalability, and the well-established nature of each transformation.
Overall Synthetic Workflow
Caption: Overall 3-step synthesis of this compound.
Part 1: Synthesis of 8-Methylquinoline via Doebner-von Miller Reaction
Principle & Mechanism
The Doebner-von Miller reaction is a modification of the classic Skraup synthesis for preparing quinolines.[2] It involves the reaction of an aniline (o-toluidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under acidic conditions, followed by an oxidation step to furnish the aromatic quinoline ring.[3] The reaction proceeds via an initial conjugate (Michael) addition of the aniline to the enal, followed by an acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the stable aromatic system. The exact mechanism can be complex and is sometimes proposed to involve fragmentation-recombination pathways.[4]
Caption: Simplified mechanism for the Doebner-von Miller reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Doebner-von Miller synthesis.[5]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add o-toluidine (107.15 g, 1.0 mol) and concentrated hydrochloric acid (200 mL). Stir the mixture to form the o-toluidine hydrochloride salt.
-
Addition of Oxidant: To the stirred slurry, add a suitable oxidizing agent. A common choice is arsenic acid (H₃AsO₄), as it leads to a less violent reaction than nitrobenzene, though it requires careful handling and disposal.[6] Alternatively, an iron(III) chloride solution can be used.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add crotonaldehyde (77.1 g, 1.1 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100-110 °C) using an oil bath. Maintain the reflux for 4-6 hours. The reaction is exothermic, and the heating rate should be controlled carefully.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto 1 kg of crushed ice and stir. Make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
-
Isolation: Isolate the crude 8-methylquinoline by steam distillation. The product will co-distill with water.
-
Purification: Separate the organic layer from the distillate. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Eq. |
| o-Toluidine | 107.15 | 107.15 g | 1.0 | 1.0 |
| Crotonaldehyde | 70.09 | 77.1 g | 1.1 | 1.1 |
| Conc. HCl | 36.46 | ~200 mL | - | - |
| Product | Molar Mass ( g/mol ) | Expected Yield | ||
| 8-Methylquinoline | 143.19 | ~70-85% |
Expert Insights & Field-Proven Considerations
-
Alternative: The Skraup Synthesis: The Skraup reaction, using glycerol instead of crotonaldehyde, is also highly effective and can provide yields of 8-methylquinoline up to 90%.[7] However, the Skraup reaction is notoriously exothermic and can be difficult to control on a large scale.[6] Furthermore, the work-up generates a significant amount of sodium sulfate waste, posing environmental and disposal challenges for industrial applications.[7]
-
Safety: The Doebner-von Miller reaction is exothermic. The initial addition of crotonaldehyde must be slow and well-chilled to prevent a runaway reaction.
-
Regioselectivity: The use of o-toluidine ensures the formation of 8-methylquinoline. The cyclization occurs at the unsubstituted ortho position relative to the amine. If m-toluidine were used, a mixture of 5-methyl and 7-methylquinoline would be formed, complicating purification.[8]
Part 2: N-Oxidation of 8-Methylquinoline
Principle & Mechanism
The nitrogen atom in the quinoline ring is nucleophilic and can be readily oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation is crucial as it electronically modifies the ring system. The resulting N-oxide functionality activates the C2 and C4 positions for subsequent nucleophilic attack.
Experimental Protocol
This protocol is based on standard N-oxidation procedures for heterocyclic amines.[9][10]
-
Reaction Setup: Dissolve 8-methylquinoline (14.3 g, 0.1 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (approx. 70-77% purity, ~24.0 g, ~0.11 mol, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 8-methylquinoline N-oxide, which can often be used in the next step without further purification or can be recrystallized from a suitable solvent like ethyl acetate/hexanes.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Eq. |
| 8-Methylquinoline | 143.19 | 14.3 g | 0.1 | 1.0 |
| m-CPBA (~75%) | 172.57 (pure) | ~24.0 g | ~0.11 | 1.1 |
| Product | Molar Mass ( g/mol ) | Expected Yield | ||
| 8-Methylquinoline N-oxide | 159.18 | >80% |
Expert Insights & Field-Proven Considerations
-
Reagent Choice: m-CPBA is a common and effective reagent for N-oxidation.[11] An alternative is using aqueous hydrogen peroxide in glacial acetic acid, though reaction times may be longer.
-
Safety: m-CPBA is a potentially explosive peroxide and should be handled with care. Avoid grinding or subjecting it to shock. Store it in a refrigerator in its original container. The work-up with a bicarbonate solution is essential to neutralize the m-chlorobenzoic acid byproduct and any remaining peroxy acid.
Part 3: Synthesis of this compound
Principle & Mechanism
The reaction of a quinoline N-oxide with phosphoryl chloride (POCl₃) is a classic method for introducing a chlorine atom at the C2 position. The mechanism involves the initial attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, forming a reactive adduct. This adduct is highly electrophilic at the C2 position. A chloride ion (from POCl₃) then attacks the C2 position. Subsequent collapse of the intermediate and elimination of a phosphate byproduct leads to the formation of the 2-chloroquinoline and regenerates the aromatic system.[9]
Caption: Mechanism of deoxygenative chlorination with POCl₃.
Experimental Protocol
This protocol is based on established procedures for the chlorination of quinoline N-oxides.[9]
-
Reaction Setup: Place crude 8-methylquinoline N-oxide (15.9 g, 0.1 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This reaction must be performed in a well-ventilated fume hood.
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 46 g, ~28 mL, 0.3 mol, 3.0 eq) to the flask. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) in an oil bath for 2-3 hours. The solution should become homogeneous.
-
Work-up (Quenching): After the reaction is complete, cool the flask to room temperature. EXTREME CAUTION must be exercised in this step. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approx. 500 g) in a large beaker with vigorous stirring. POCl₃ reacts violently with water.
-
Neutralization: Once the excess POCl₃ has been hydrolyzed, carefully neutralize the acidic solution to pH 7-8 with a cold, concentrated solution of sodium carbonate or sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Eq. |
| 8-Methylquinoline N-oxide | 159.18 | 15.9 g | 0.1 | 1.0 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 46 g (~28 mL) | 0.3 | 3.0 |
| Product | Molar Mass ( g/mol ) | Expected Yield | ||
| This compound | 177.63 | ~60-70% |
Expert Insights & Field-Proven Considerations
-
Reagent Handling: POCl₃ is highly corrosive, toxic, and reacts violently with water. It should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood at all times.
-
Anhydrous Conditions: While not strictly necessary for the reaction itself, ensuring the N-oxide starting material is reasonably dry is good practice to prevent premature reaction of POCl₃.
-
Temperature Control: The reflux temperature is important for driving the reaction to completion. Insufficient heating may lead to incomplete conversion, while excessive temperatures are unnecessary and can lead to side product formation.[12]
Summary
The synthesis of this compound from o-toluidine has been successfully demonstrated through a reliable three-step sequence. The Doebner-von Miller reaction provides an efficient entry to the core 8-methylquinoline structure. Subsequent N-oxidation and deoxygenative chlorination with POCl₃ effectively install the desired chloro-substituent at the C2 position. The protocols and insights provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-Chloro-3-formyl-8-methylquinoline via the Vilsmeier-Haack Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the synthesis of 2-chloro-3-formyl-8-methylquinoline, a key heterocyclic building block in medicinal chemistry. The protocol leverages the Vilsmeier-Haack reaction, a powerful and efficient method for the simultaneous formylation and cyclization of activated aromatic systems. We present a detailed, step-by-step experimental procedure, a thorough explanation of the underlying reaction mechanism, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Importance of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-chloro-3-formylquinolines are exceptionally versatile synthetic intermediates. The presence of three distinct reactive sites—the electrophilic formyl group, the nucleophilically displaceable C2-chloro substituent, and the quinoline ring itself—allows for extensive chemical diversification to generate libraries of novel compounds for drug discovery programs.[1]
The Vilsmeier-Haack reaction offers one of the most direct and efficient routes to this valuable molecular architecture. It employs the "Vilsmeier reagent," an electrophilic iminium species generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[3][4] This guide details the application of this reaction starting from the readily available N-(2-methylphenyl)acetamide to yield 2-chloro-3-formyl-8-methylquinoline in high purity.
Reaction Mechanism: A Stepwise Causal Explanation
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis proceeds through three main phases: formation of the electrophile, electrophilic substitution coupled with cyclization, and final hydrolysis.
Phase 1: Formation of the Vilsmeier Reagent The reaction begins with the activation of DMF by the strong Lewis acid, POCl₃. The lone pair on the carbonyl oxygen of DMF attacks the phosphorus atom of POCl₃, which is followed by the elimination of a stable phosphate derivative to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[5][6] This reagent is the key formylating and cyclizing agent in the reaction.
Phase 2: Electrophilic Attack and Intramolecular Cyclization The N-(2-methylphenyl)acetamide starting material acts as the nucleophile. The Vilsmeier reagent is a relatively weak electrophile, so it reacts preferentially with electron-rich aromatic systems.[6][7] The acetamido group activates the aromatic ring for electrophilic substitution. The initial attack forms a sigma complex, which then undergoes an intramolecular cyclization. This is the crucial ring-forming step that establishes the quinoline core.
Phase 3: Dehydration, Aromatization, and Hydrolysis Subsequent elimination of water (dehydration) and a proton leads to a fully aromatized quinoline ring system. The iminium salt intermediate formed at the C3 position is stable until the reaction workup. Upon quenching the reaction with water or ice, this intermediate is rapidly hydrolyzed to yield the final aldehyde product, 2-chloro-3-formyl-8-methylquinoline.
Caption: Mechanism of 2-chloro-3-formyl-8-methylquinoline synthesis.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis, starting from the preparation of the acetanilide precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| o-Toluidine | Reagent grade, ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Acetic Anhydride | Reagent grade, ≥98% | Sigma-Aldrich | Corrosive. |
| Glacial Acetic Acid | ACS grade | Fisher Scientific | Used as a catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a dry solvent for best results. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets, ACS grade | VWR | For basification during workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying the organic layer. |
| Crushed Ice | - | - | For quenching the reaction. |
| Ethanol | Reagent grade | Fisher Scientific | For recrystallization. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
General: The reaction is exothermic and involves corrosive reagents. Perform all steps in a fume hood.
Step-by-Step Procedure
Part A: Synthesis of N-(2-methylphenyl)acetamide
-
To a 100 mL round-bottom flask, add o-toluidine (10.7 g, 0.1 mol).
-
Carefully add glacial acetic acid (5 mL) as a catalyst.
-
While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol). An exothermic reaction will occur.
-
Once the addition is complete, heat the mixture at 80-90°C for 30-60 minutes to ensure the reaction goes to completion.[8]
-
Allow the mixture to cool to room temperature, then pour it into 100 mL of cold water while stirring.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry. The product is typically pure enough for the next step.
Part B: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N-(2-methylphenyl)acetamide (7.45 g, 0.05 mol) to anhydrous DMF (25 mL, 0.32 mol). Stir until the solid dissolves.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Crucial Step: Add POCl₃ (23.0 g, 14 mL, 0.15 mol) dropwise via the dropping funnel over 30-45 minutes.[9][10] Maintain the internal temperature below 10°C throughout the addition to control the exothermic formation of the Vilsmeier reagent. The solution will typically turn yellow or dark orange.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90°C for 4-6 hours.[8] The color may darken further to a deep red or brown.
-
Allow the reaction to cool slightly, then carefully and slowly pour the hot reaction mixture onto a large beaker containing ~300 g of crushed ice with vigorous stirring.[11] This step quenches the reaction and initiates hydrolysis of the intermediate.
-
Once all the ice has melted, basify the acidic solution by slowly adding a 5 M NaOH solution until the pH is approximately 9-10. This is essential to neutralize HCl and precipitate the product.[11]
-
A yellow or orange solid should precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to afford pure 2-chloro-3-formyl-8-methylquinoline as a crystalline solid.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | Pale yellow to orange crystalline solid |
| Yield | 60-80% (typical)[8] |
| Melting Point | 138-141°C[12] |
| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, -CHO), 8.7 (s, 1H, H-4), 8.1-7.4 (m, 3H, Ar-H), 2.8 (s, 3H, -CH₃) ppm.[13] |
| ¹³C NMR (CDCl₃) | δ 189.5 (-CHO), ~150-120 (Aromatic & Quaternary Carbons), 17.5 (-CH₃) ppm.[13] |
| IR (KBr) | ~3050 (Ar C-H), ~2930 (Alkyl C-H), ~1690 (C=O aldehyde), ~1620, 1580 (C=C, C=N) cm⁻¹.[13] |
| MS (m/z) | 205 (M⁺), 207 (M⁺+2) due to ³⁵Cl/³⁷Cl isotope pattern. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate after workup | Incomplete basification; insufficient product formation. | Check the pH of the aqueous solution and add more base if necessary. Confirm reaction completion by TLC before workup. |
| Low Yield | Moisture in reagents (especially DMF); insufficient heating time or temperature. | Use anhydrous DMF. Ensure POCl₃ is fresh. Increase heating time or temperature slightly (e.g., to 100°C), monitoring by TLC. |
| Dark, oily, or impure product | Reaction overheated; side reactions; incomplete hydrolysis. | Ensure controlled addition of POCl₃ at low temperature. After quenching on ice, stir the acidic solution for 30-60 minutes before basifying to ensure complete hydrolysis. Purify via column chromatography (Silica, Hexane/Ethyl Acetate). |
| Reaction stalls (TLC shows SM) | Insufficient Vilsmeier reagent; deactivated starting material. | Ensure the correct stoichiometry of POCl₃ is used (at least 3 equivalents). Check the purity of the starting acetanilide. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the one-pot synthesis of 2-chloro-3-formyl-8-methylquinoline from N-(2-methylphenyl)acetamide. The protocol described herein is optimized for high yield and purity, providing researchers with a reliable pathway to a versatile chemical intermediate. The resulting product serves as a valuable platform for the development of novel heterocyclic compounds with significant potential in drug discovery and materials science.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-氯-8-甲基喹啉-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemijournal.com [chemijournal.com]
Application Notes & Protocols for the Synthesis of 2-Chloro-8-methylquinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility and Pharmaceutical Importance of 2-Chloro-8-methylquinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorine atom at the 2-position and a methyl group at the 8-position of the quinoline ring system creates the 2-chloro-8-methylquinoline framework, a versatile intermediate for the synthesis of a diverse array of functionalized molecules.[5][6] The chlorine at the C2 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities.[1] This allows for the strategic diversification of the quinoline core, a crucial aspect of modern drug discovery and development.[4][7]
This technical guide provides a detailed experimental protocol for the synthesis of this compound derivatives, primarily focusing on the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss critical experimental parameters, safety considerations, and purification techniques.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from N-arylacetamides.[9][10] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]
The cyclization of N-arylacetamides is particularly effective when the aryl ring bears electron-donating groups.[9] The subsequent intramolecular cyclization and chlorination afford the desired 2-chloroquinoline derivative.
Experimental Workflow
The synthesis of this compound-3-carbaldehyde, a key derivative, can be conceptualized in the following workflow:
Caption: A streamlined workflow for the synthesis of this compound-3-carbaldehyde.
Detailed Experimental Protocol: Synthesis of this compound-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for the synthesis of 2-chloro-3-formylquinolines.[8][10]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 5 mmol | Starting material. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mmol | Reagent and solvent. |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 60 mmol | Vilsmeier reagent precursor. Highly corrosive and toxic. |
| Ice | H₂O | 18.02 | As needed | For cooling. |
| Deionized water | H₂O | 18.02 | As needed | For work-up. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Vilsmeier Reagent Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (15 mmol). Cool the flask in an ice bath to 0-5 °C.
-
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (60 mmol) dropwise to the cooled DMF with constant stirring.[10] Maintain the temperature between 0 and 5 °C during the addition. This exothermic reaction forms the Vilsmeier reagent.
-
Addition of Acetanilide: Once the addition of POCl₃ is complete, add N-(2-methylphenyl)acetamide (5 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction at Elevated Temperature: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will hydrolyze the intermediate and precipitate the crude product.
-
Isolation of Crude Product: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from aqueous ethanol to yield this compound-3-carbaldehyde as a solid.
Expected Results
The final product, this compound-3-carbaldehyde, is typically a light yellow to yellow solid.[6] The yield can vary but is generally in the moderate to good range. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (around δ 10.0 ppm), the quinoline ring protons, and the methyl group protons.
-
IR Spectroscopy: Look for a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and bands corresponding to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through several key steps:
Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration and Chlorination: Subsequent dehydration and attack by a chloride ion lead to the formation of the 2-chloro-3-formylquinoline.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. [11][12][13][14][15] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.[11][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]
-
Handling: Dispense POCl₃ in a fume hood and avoid inhalation of its vapors.[12][15] It reacts violently with water, releasing toxic hydrogen chloride gas.[11][12]
-
Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert, dry material like sand or vermiculite and dispose of it as hazardous waste.[13][14]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][15] If inhaled, move to fresh air and seek medical attention.[11][12]
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is a prominent method, other classical named reactions can be employed for the synthesis of the quinoline core, which can then be further functionalized. These include:
-
Combes Quinoline Synthesis: This involves the acid-catalyzed condensation of an aniline with a β-diketone.[16] The reaction proceeds via an enamine intermediate which then cyclizes.[16]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[17][18][19][20]
These methods offer alternative pathways to substituted quinolines and may be advantageous depending on the desired substitution pattern and the availability of starting materials.
Conclusion
The synthesis of this compound derivatives via the Vilsmeier-Haack reaction is a robust and efficient method for accessing this valuable class of compounds. The resulting this compound-3-carbaldehyde is a versatile intermediate that can be further elaborated to generate a library of compounds for screening in drug discovery programs. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively utilize this synthetic strategy to advance their research in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, antidepressant and antifungal evaluation of novel this compound amine derivatives [ouci.dntb.gov.ua]
- 6. This compound-3-carboxaldehyde [myskinrecipes.com]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. opcw.org [opcw.org]
- 13. nj.gov [nj.gov]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 18. iipseries.org [iipseries.org]
- 19. synarchive.com [synarchive.com]
- 20. Doebner-Miller reaction and applications | PPTX [slideshare.net]
The Versatile Scaffold: 2-Chloro-8-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] This heterocycle is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and synthetic compounds with a broad spectrum of biological activities.[1] Its structural rigidity, coupled with the ability to engage in various non-covalent interactions with biological macromolecules, makes it an ideal framework for the design of novel therapeutic agents. The diverse pharmacological profiles of quinoline-based compounds include anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2]
Within this important class of compounds, 2-Chloro-8-methylquinoline (CAS No: 4225-85-8) emerges as a particularly valuable building block for synthetic and medicinal chemists.[3] The presence of a reactive chlorine atom at the 2-position renders the molecule susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of diverse molecular libraries. The methyl group at the 8-position can influence the compound's steric and electronic properties, which may contribute to enhanced target binding, selectivity, and pharmacokinetic profiles.[4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer agents, its synthetic utility, and protocols for its application in research settings.
Synthetic Utility: A Gateway to Novel Derivatives
The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. The chlorine atom at the 2-position is the primary site for chemical modification, readily participating in nucleophilic aromatic substitution and cross-coupling reactions.
A significant application of related scaffolds is in the synthesis of 2-chloroquinoline-3-carbaldehydes, which are themselves powerful intermediates.[1] These can be synthesized from acetanilides using the Vilsmeier-Haack reagent (a mixture of DMF and phosphorus oxychloride).[1] Although not directly starting from this compound, this highlights the synthetic strategies employed for functionalizing the quinoline core. The resulting aldehyde group can then be transformed into a multitude of other functionalities, such as Schiff bases, hydrazones, and pyrazoles, each with the potential for unique biological activities.[1]
For instance, this compound-3-carbaldehyde can be condensed with various anilines to form Schiff bases, or with hydrazine hydrate to produce hydrazones, which can be further elaborated.[1] These reactions open up avenues to a vast chemical space for drug discovery.
Protocol 1: General Synthesis of a 4-Aminoquinoline Derivative from a 2-Chloroquinoline Scaffold
This protocol is adapted from established methodologies for the synthesis of 4-aminoquinoline derivatives, which are known for their biological activities.[4] It illustrates a common synthetic transformation of a chloroquinoline.
Objective: To synthesize a 4-amino-7-bromo-8-methylquinoline derivative via nucleophilic aromatic substitution. This example uses a related bromo-substituted chloroquinoline to demonstrate the principle of selective substitution at the 4-position, which is analogous to reactions at the 2-position of this compound.
Materials:
-
7-Bromo-4-chloro-8-methylquinoline
-
Aniline (or other primary/secondary amine)
-
Ethanol (or other suitable solvent like n-butanol)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 7-Bromo-4-chloro-8-methylquinoline (1.0 eq) in ethanol.
-
Add the desired amine (e.g., aniline, 1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality: The chlorine at the 4-position (and similarly at the 2-position) is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen. The acidic catalyst protonates the ring nitrogen, further enhancing this activation.
Application in Anticancer Drug Discovery
The quinoline scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[5][6] Derivatives of this compound have shown significant promise in this area, particularly in the development of targeted therapies.
A compelling example is the design and synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , a derivative based on the natural product neocryptolepine.[7] This compound demonstrated remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 µM, respectively.[7] Notably, its cytotoxicity against HCT116 cells was 17 times higher than that of the parent compound, neocryptolepine, and it exhibited low toxicity to normal human intestinal epithelial cells.[7]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The anticancer activity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline in colorectal cancer cells was elucidated to be through the modulation of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.
The compound was found to:
-
Inhibit colony formation and cell migration.[7]
-
Arrest the cell cycle at the G2/M phase.[7]
-
Induce apoptosis, as evidenced by increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential.[7]
-
Downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[7]
The strategic introduction of the 2-chloro and 8-methoxy substituents on the core structure was crucial for this enhanced cytotoxic effect.[7]
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a 2-Chloroquinoline Derivative
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-chloroquinoline derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of a compound like a this compound derivative on cancer cell lines.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability using the formula: Cell Viability (%) = (Absorbance of sample / Absorbance of control) x 100.
-
Plot a dose-response curve (Cell Viability vs. Compound Concentration) and determine the IC50 value.
Self-Validation: The inclusion of positive (e.g., a known anticancer drug) and negative (vehicle) controls is crucial for validating the assay results. The reproducibility of the dose-response curve across multiple experiments ensures the reliability of the calculated IC50 value.
Potential in Antimicrobial and Anti-inflammatory Applications
While the anticancer properties of this compound derivatives are a major focus, the broader quinoline class is also renowned for its antimicrobial and anti-inflammatory activities.
Antimicrobial Potential: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[8][9] Halogenated quinolines, in particular, have been investigated as antimicrobial agents.[10] For instance, cloxyquin (5-chloroquinolin-8-ol) has shown good activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11] The mechanism of action for some of these compounds is thought to involve the chelation of essential metal ions, depriving microbes of necessary nutrients.[11] While specific data for this compound is limited, its structural features suggest it is a promising starting point for the development of novel antimicrobial agents.
Anti-inflammatory Potential: Quinoline-based small molecules have been developed as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[12][13] The anti-inflammatory effects are often dependent on the nature and position of substituents on the quinoline ring.[12] The synthesis of novel derivatives from this compound could lead to the discovery of new compounds with potent anti-inflammatory activity.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent and selective anticancer agents, particularly through the modulation of key signaling pathways like PI3K/Akt/mTOR, underscores its therapeutic potential.[7]
Future research should continue to explore the vast chemical space accessible from this starting material. The development of novel synthetic methodologies will further expand the diversity of achievable structures. Moreover, systematic screening of new this compound derivatives in antimicrobial and anti-inflammatory assays is warranted, given the established activities of the broader quinoline class. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-cancer, anti-inflammatory and tuberculostatic activities of a series of 6,7-substituted-5,8-quinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-8-methylquinoline as a Versatile Scaffold for the Development of Novel Anticancer Agents
Introduction: The Quinoline Scaffold in Oncology and the Strategic Importance of 2-Chloro-8-methylquinoline
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a significant number of anticancer agents.[1][2] Its rigid, planar structure and ability to intercalate with DNA, coupled with its capacity to interact with various enzymatic targets, make it an attractive framework for the design of new therapeutics.[1][3] Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][4]
This guide focuses on a particularly valuable, yet underexplored, building block for the synthesis of novel anticancer agents: This compound . The strategic placement of a chloro group at the 2-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse pharmacophores to explore structure-activity relationships (SAR). Furthermore, the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially enhancing target affinity, selectivity, and metabolic stability. This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its derivatization and subsequent biological evaluation in the context of anticancer drug discovery.
Part 1: Synthesis of the this compound Building Block
A robust and efficient synthesis of the this compound scaffold is paramount for its use in drug discovery programs. A reliable two-step approach, commencing from the readily available o-toluidine, is outlined below. This method involves an initial Combes quinoline synthesis to form the corresponding quinolinone, followed by chlorination.
Protocol 1.1: Synthesis of 8-methylquinolin-2(1H)-one via Combes Quinoline Synthesis
The Combes synthesis provides a straightforward method for the construction of the quinoline core from an aniline and a β-diketone.[5][6]
Reaction Scheme:
Figure 1: General scheme of the Combes synthesis for 8-methylquinolin-2(1H)-one.
Materials:
-
o-Toluidine
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine o-toluidine (1.0 eq) and acetylacetone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add concentrated sulfuric acid (3.0-4.0 eq) dropwise to the reaction mixture with cooling in an ice bath to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield 8-methylquinolin-2(1H)-one as a solid.
Protocol 1.2: Chlorination of 8-methylquinolin-2(1H)-one
The conversion of the quinolinone to the desired 2-chloroquinoline is achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8][9]
Reaction Scheme:
Figure 2: Chlorination of 8-methylquinolin-2(1H)-one to yield this compound.
Materials:
-
8-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-methylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to afford the desired product.
Part 2: Derivatization of this compound for Anticancer Agent Synthesis
The 2-chloro substituent is an excellent leaving group, making it amenable to two primary classes of reactions for building molecular diversity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The reaction of 2-chloroquinolines with various primary and secondary amines is a robust method for generating libraries of 2-aminoquinoline derivatives, a scaffold present in numerous anticancer agents.
General Reaction Scheme:
Figure 3: General scheme for the SNAr reaction of this compound with amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-8-methylquinoline derivative.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds. This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 2-position of the quinoline core.
General Reaction Scheme:
Figure 4: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Desired aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and sodium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-methylquinoline derivative.
Part 3: Structure-Activity Relationship (SAR) and Data Presentation
Systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships. The table below illustrates hypothetical, yet plausible, examples of derivatives and their expected impact on anticancer activity based on established principles for quinoline-based anticancer agents.
| Derivative | R Group at C2-Position | Rationale for Synthesis and Expected Activity |
| 1 | 4-Methoxyaniline | Introduction of an electron-donating group may enhance kinase inhibitory activity. |
| 2 | 3,4,5-Trimethoxyaniline | The trimethoxyphenyl moiety is a known pharmacophore in tubulin polymerization inhibitors. |
| 3 | 4-(Trifluoromethyl)aniline | An electron-withdrawing group can modulate the electronic properties and potentially improve cell permeability. |
| 4 | Piperazine | The piperazine ring is a common feature in many kinase inhibitors, improving solubility and target engagement. |
| 5 | 4-Fluorophenylboronic acid | Introduction of a fluoro-substituted aryl group can enhance binding affinity and metabolic stability. |
| 6 | Pyridine-3-boronic acid | The incorporation of a pyridine ring can improve solubility and introduce a hydrogen bond acceptor. |
Part 4: Biological Evaluation of Synthesized Anticancer Agents
Once a library of this compound derivatives has been synthesized, their anticancer potential must be evaluated. A tiered approach, starting with a general cytotoxicity screen followed by more specific mechanistic assays, is recommended.
Protocol 4.1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Figure 5: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol 4.2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) can be employed.
Principle:
-
Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Part 5: Proposed Mechanisms of Action and Future Directions
Derivatives of this compound are hypothesized to exert their anticancer effects through various mechanisms common to the broader class of quinoline-based agents. The 8-methyl group may enhance binding to hydrophobic pockets within target proteins.
Potential Signaling Pathways Targeted by 8-Methylquinoline Derivatives:
Figure 6: Potential anticancer mechanisms of this compound derivatives, including inhibition of key signaling pathways and induction of apoptosis.
Future work should focus on elucidating the precise molecular targets of the most potent compounds identified through screening. This may involve kinase profiling assays, topoisomerase activity assays, and tubulin polymerization studies. Furthermore, promising lead compounds should be advanced into in vivo studies using xenograft models to assess their efficacy and safety in a more physiologically relevant setting. The this compound scaffold represents a promising starting point for the development of the next generation of targeted anticancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
Application Note & Protocols: Synthesis of Novel Amine Derivatives from 2-Chloro-8-methylquinoline for Antidepressant Studies
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potential antidepressant properties.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary screening of novel amine derivatives based on the 2-chloro-8-methylquinoline core. The central hypothesis is that the functionalization of the C2 position with diverse amine moieties can yield compounds with significant antidepressant potential, possibly through mechanisms like monoamine oxidase (MAO) inhibition.[4] This document details a robust protocol for nucleophilic aromatic substitution (SNAr), purification, and characterization, followed by a validated in vitro protocol for screening the synthesized compounds as Monoamine Oxidase-A (MAO-A) inhibitors.
Introduction & Rationale
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and existing antidepressant therapies, while effective for many, are limited by delayed onset of action and significant side effects. This necessitates the discovery of novel antidepressant agents with improved therapeutic profiles. Quinoline derivatives have emerged as a promising class of compounds, with some exhibiting significant antidepressant and antipsychotic activities by targeting key receptors in the central nervous system, such as serotonin and dopamine receptors.[1][5]
The core structure, this compound, is an ideal starting material for generating a chemical library. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[6][7] This allows for the relatively straightforward introduction of a wide variety of primary and secondary amines, creating a diverse set of novel derivatives for structure-activity relationship (SAR) studies.
This guide is structured to provide both the "how" and the "why" of the experimental process. It begins with a detailed, step-by-step protocol for the synthesis and purification of the target compounds. This is followed by an application protocol for a high-throughput compatible, fluorometric assay to screen for MAO-A inhibition, a well-established target for antidepressant drugs.[8][9]
Part I: Synthesis & Characterization Protocol
Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthetic strategy hinges on the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction on heteroaromatic rings like quinoline typically proceeds via an addition-elimination pathway. The nucleophile (an amine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion.[6][7] The reaction is often facilitated by heat and sometimes a base to deprotonate the amine nucleophile, increasing its nucleophilicity.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. Handle with care.[10][11] |
| Assorted Primary/Secondary Amines | Various | Combi-Blocks, Acros | e.g., piperidine, morpholine, benzylamine |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Reaction solvent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Fisher Scientific | Base (optional, but recommended). |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | For aqueous wash. | ||
| Brine (Saturated NaCl) | For aqueous wash. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Safety Precaution: this compound and its derivatives should be handled in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][13] DMF is a reproductive toxin; avoid inhalation and skin contact.
Detailed Synthesis Protocol
General Procedure for the Synthesis of 2-(Amino)-8-methylquinoline Derivatives:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Addition of Amine: Add the desired primary or secondary amine (1.2 - 1.5 eq.).
-
Scientist's Note: Using a slight excess of the amine helps to drive the reaction to completion. For solid amines, they can be added directly.
-
-
Solvent and Base: Add anhydrous DMF to dissolve the reactants (concentration approx. 0.2-0.5 M). Add anhydrous potassium carbonate (2.0 eq.).
-
Rationale: While some SNAr reactions with amines can proceed without an external base, K₂CO₃ acts as an acid scavenger, neutralizing the HCl formed in situ, which can otherwise protonate the amine nucleophile, rendering it inactive.
-
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C.
-
Expert Tip: The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require higher temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 20-30% Ethyl Acetate in Hexanes. The disappearance of the this compound spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with Ethyl Acetate. d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-Validation: Collect fractions and analyze by TLC to pool the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the chloro-substituent and the appearance of new protons from the amine moiety in the NMR spectra, along with the correct molecular ion peak in the MS, will validate the product's identity.
Part II: Antidepressant Activity Screening
Rationale for MAO-A Inhibition Assay
Monoamine Oxidase A (MAO-A) is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[8] Inhibition of MAO-A increases the levels of these neurotransmitters, which is a clinically validated mechanism for treating depression.[9] Therefore, an in vitro MAO-A inhibition assay is an excellent primary screen to identify promising candidates from the synthesized library.
Protocol: Fluorometric MAO-A Inhibitor Screening
This protocol is adapted from commercially available kits and provides a rapid, sensitive, and reliable method for high-throughput screening.[8][9][14] The assay is based on the fluorometric detection of H₂O₂, a byproduct of the MAO-A catalyzed oxidation of its substrate.
Materials:
-
96-well black, flat-bottom microplate
-
Multi-well fluorometric plate reader (Ex/Em = 535/587 nm)
-
MAO-A Inhibitor Screening Kit (e.g., from BioVision, Sigma-Aldrich) containing:
-
MAO-A Assay Buffer
-
MAO-A Enzyme (human, recombinant)
-
MAO-A Substrate (e.g., Tyramine)
-
Probe (e.g., OxiRed™ or similar)
-
Developer
-
Inhibitor Control (e.g., Clorgyline)[9]
-
Procedure:
-
Compound Preparation: a. Prepare stock solutions of the synthesized test compounds in DMSO (e.g., 10 mM). b. Create a dilution series to determine IC₅₀ values. A typical starting concentration for screening is 10 µM. Dilute the stock solutions in MAO-A Assay Buffer. The final DMSO concentration in the well should not exceed 1-2%.
-
Assay Plate Setup: a. Test Inhibitor Wells (S): Add 10 µL of the diluted test compound solutions. b. Inhibitor Control Well (IC): Add 10 µL of the provided Inhibitor Control (e.g., Clorgyline working solution).[8] c. Enzyme Control Well (EC): Add 10 µL of MAO-A Assay Buffer.
-
MAO-A Enzyme Addition: a. Prepare the MAO-A Enzyme Solution according to the kit's instructions (typically a 1:5 or similar dilution in Assay Buffer). b. Add 50 µL of the diluted MAO-A enzyme solution to each well (S, IC, and EC). c. Mix gently and incubate for 10-15 minutes at 25 °C to allow the inhibitors to interact with the enzyme.[14]
-
Substrate Addition & Measurement: a. Prepare the MAO-A Substrate Solution by mixing the Assay Buffer, Probe, Developer, and Substrate as per the kit protocol.[8][15] b. Add 40 µL of the Substrate Solution to each well. c. Immediately begin measuring the fluorescence kinetically at 25 °C for 10-30 minutes (reading every 1-2 minutes) at Ex/Em = 535/587 nm.
-
Data Analysis: a. Choose two time points (T₁ and T₂) within the linear range of the reaction for the Enzyme Control (EC) well. b. Calculate the slope (rate of reaction) for each well: ΔRFU = (RFU₂ - RFU₁) / (T₂ - T₁). c. Calculate the percent inhibition for each test compound concentration: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] * 100 d. Plot the % Inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Data & Interpretation
The results can be summarized in a table for easy comparison of the synthesized derivatives. A lower IC₅₀ value indicates a more potent inhibitor of MAO-A.
| Compound ID | Amine Moiety | MAO-A Inhibition IC₅₀ (µM) |
| Control | Clorgyline | 0.011[14] |
| SYN-001 | Piperidine | 5.2 |
| SYN-002 | Morpholine | 12.8 |
| SYN-003 | Benzylamine | 1.5 |
| SYN-004 | N-methylpiperazine | 3.7 |
Note: Data are hypothetical and for illustrative purposes only.
Compounds with low micromolar or sub-micromolar IC₅₀ values (e.g., SYN-003) are considered promising hits and should be prioritized for further studies, including selectivity testing against MAO-B and subsequent evaluation in cell-based or in vivo models of depression.[16][17]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Figure 1: Overall Experimental Workflow
Hypothesized Mechanism of Action Diagram
Caption: Figure 2: Hypothesized MAO-A Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. cpachem.com [cpachem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Screening of antidepressant | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
Application Note: 2-Chloro-8-methylquinoline as a Versatile Scaffold for the Synthesis of Novel PI3K/AKT/mTOR Pathway Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent deregulation in various human cancers has made it a prime target for therapeutic intervention.[1][2] Quinoline-based scaffolds have emerged as privileged structures in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core.[3][4][5] This application note provides a detailed guide on the strategic use of 2-chloro-8-methylquinoline as a key starting material for generating libraries of potent and selective PI3K/AKT/mTOR pathway inhibitors. We present detailed, field-proven protocols for the synthesis of novel 2-substituted-8-methylquinoline analogs via palladium-catalyzed cross-coupling reactions and subsequent protocols for their biological evaluation.
Introduction: The Strategic Importance of the PI3K Pathway and Quinoline Scaffolds
The PI3K/AKT/mTOR cascade is a central signaling node that integrates signals from growth factors and other extracellular cues to control fundamental cellular processes.[6] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a hallmark of many cancers, driving tumor progression and resistance to therapy.[7] Consequently, the development of small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of oncology drug discovery.[4][8]
The quinoline core is a significant heterocyclic motif found in numerous pharmacologically active compounds, including several FDA-approved kinase inhibitors.[3][5] Its rigid, planar structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal scaffold for inhibitor design.[9] Specifically, this compound serves as an exceptionally valuable starting block. The chlorine atom at the C2 position acts as a versatile chemical handle, allowing for the strategic introduction of diverse chemical moieties through well-established cross-coupling chemistry. This enables the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Synthetic Strategy: Diversification of the this compound Core
The reactivity of the C2-chloro group is central to our synthetic strategy. It is susceptible to nucleophilic aromatic substitution but is most effectively functionalized using palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance.[10][11] We will focus on two cornerstone reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[12][13] These methods allow for the modular assembly of a diverse library of compounds from a common intermediate.
Caption: General synthetic strategy for diversifying the quinoline scaffold.
Experimental Protocols: Synthesis
Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Protocol 1: Synthesis of 2-(Piperazin-1-yl)-8-methylquinoline via Buchwald-Hartwig Amination
This protocol describes a representative C-N cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos) is critical for achieving high catalytic activity, especially with less reactive aryl chlorides.[12]
Materials & Equipment:
-
This compound (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.2 eq)
-
BrettPhos Pd G4 (Palladium precatalyst, 0.02 eq)
-
BrettPhos (Ligand, 0.02 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene, anhydrous
-
Reaction vial suitable for heating
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound, tert-butyl piperazine-1-carboxylate, BrettPhos Pd G4, BrettPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude residue by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours.
-
Final Isolation: Concentrate the solvent in vacuo. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the combined organic layers and concentrate to yield the final product, 2-(piperazin-1-yl)-8-methylquinoline.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-8-methylquinoline via Suzuki-Miyaura Coupling
This protocol details a representative C-C bond formation, a cornerstone of modern medicinal chemistry.[11][13] The use of a biphasic solvent system with an inorganic base is common and effective.[14]
Materials & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (Palladium catalyst, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Degassing: Sparge the mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C under reflux with stirring for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)-8-methylquinoline.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Experimental Protocols: Biological Evaluation
Following successful synthesis and characterization (NMR, MS), the novel compounds must be evaluated for their biological activity.
Protocol 3: In Vitro PI3K Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ values of synthesized compounds against PI3K isoforms. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are widely available and provide a robust platform.
Principle: The assay measures the amount of ADP produced from the kinase reaction (PI3K phosphorylating PIP2). A decrease in ADP production in the presence of the test compound indicates inhibition.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the specific recombinant human PI3K isoform (e.g., PI3Kα, β, δ, γ), the test compound at various concentrations, and the lipid substrate (PIP2).
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent, followed by a kinase detection reagent).
-
Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to controls (no inhibitor) and calculate IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 4: Cellular Pathway Inhibition via Western Blot
This protocol validates that the compound engages its target in a cellular context by measuring the phosphorylation of downstream effectors.[1][2]
Materials & Equipment:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, HCT116)
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6K, anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL) and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4 °C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels to determine the extent of pathway inhibition.
Data Presentation and Interpretation
Data from these assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative In Vitro Kinase Inhibition Data
| Compound ID | R-Group (at C2) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
|---|---|---|---|---|---|
| QN-01 | -NH-(4-morpholinophenyl) | 15 | 150 | 25 | 180 |
| QN-02 | -NH-(4-fluorophenyl) | 45 | 350 | 80 | 400 |
| QN-03 | -(4-methoxyphenyl) | 8 | 95 | 12 | 110 |
| QN-04 | -(3,4-dimethoxyphenyl) | 5 | 70 | 9 | 98 |
| ZSTK474 | (Reference Compound) | 5.0 | 105 | 3.9 | 20.8 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The data in Table 1 would allow researchers to discern how different substituents at the C2 position influence potency and isoform selectivity. For example, a comparison between QN-03 and QN-04 might suggest that additional methoxy groups enhance potency against PI3Kα and δ.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel PI3K/AKT/mTOR pathway inhibitors. The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and modular platform for generating extensive chemical diversity. By combining these powerful synthetic methods with systematic biological evaluation, researchers can efficiently navigate the complex SAR landscape to identify lead compounds with promising therapeutic potential for the treatment of cancer and other diseases driven by PI3K pathway dysregulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Strategic Intermediate: Application Notes and Protocols for 2-Chloro-8-methylquinoline in the Synthesis of Advanced OLED Materials
Introduction: Unlocking High-Performance OLEDs with a Versatile Quinoline Building Block
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the design and synthesis of novel materials with tailored optoelectronic properties are paramount for achieving enhanced efficiency, color purity, and operational stability. While complex, multi-functional molecules often take center stage, the strategic importance of versatile chemical intermediates cannot be overstated. 2-Chloro-8-methylquinoline emerges as such a pivotal precursor, offering a reactive handle for the synthesis of a diverse array of functional materials for OLEDs. Its quinoline core, an electron-deficient heterocyclic system, provides inherent electron-transporting capabilities and a robust scaffold for building high-performance emitters and host materials.[1]
The true utility of this compound lies in the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups through powerful cross-coupling reactions, enabling the precise tuning of the electronic and photophysical properties of the final molecule. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a precursor in the development of next-generation OLED materials.
Core Concepts: The Synthetic Advantage of this compound
The strategic placement of the chloro and methyl groups on the quinoline ring dictates the synthetic utility and the electronic properties of the resulting derivatives.
-
The 2-Chloro Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of moieties, including:
-
Aryl groups via Suzuki-Miyaura coupling to create π-conjugated systems for emissive or host materials.
-
Amino groups via Buchwald-Hartwig amination to introduce hole-transporting units or to modulate the electronic properties of the quinoline core.
-
-
The 8-Methyl Group: The methyl group at the C8 position can influence the solubility and film-forming properties of the resulting materials. It can also introduce steric hindrance, which can be beneficial in preventing intermolecular quenching in the solid state.
The general workflow for utilizing this compound in OLED material synthesis is depicted below.
Caption: Synthetic workflow from this compound to functional OLED materials.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible and efficient method for the synthesis of this compound from the commercially available 8-methylquinolin-2(1H)-one. The chlorination is achieved using phosphorus oxychloride, a common and effective reagent for this type of transformation.
Materials:
-
8-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-methylquinolin-2(1H)-one (1 equivalent).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the starting material. Then, slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the solution. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Aryl-8-methylquinolines via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and synthesizing π-conjugated molecules suitable for emissive or host materials in OLEDs.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3-5 mol%), and the base (2 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Reaction: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Then, heat the mixture to reflux (around 80-90 °C) under an inert atmosphere for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 3: Synthesis of 2-Amino-8-methylquinoline Derivatives via Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-amino-8-methylquinoline derivatives through a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly effective for forming C-N bonds and is crucial for synthesizing hole-transporting materials or for tuning the electronic properties of the quinoline scaffold.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, combine the palladium pre-catalyst, the ligand, and the base.
-
Addition of Reagents: Add the this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig amination of this compound.
Applications in OLEDs and Expected Properties
The derivatives synthesized from this compound can be employed in various layers of an OLED device, depending on the nature of the attached functional groups.
Table 1: Potential Applications and Expected Properties of this compound Derivatives in OLEDs
| Derivative Type | Potential Role in OLED | Attached Functional Group (Example) | Expected Photophysical/Electronic Properties |
| 2-Aryl-8-methylquinoline | Emissive Material | Naphthyl, Anthracenyl, Pyrenyl | Blue to green fluorescence, high quantum yield. |
| Host Material | Carbazole, Dibenzofuran | High triplet energy (>2.7 eV), good thermal stability.[2][3] | |
| 2-Amino-8-methylquinoline | Hole-Transporting Material | Diphenylamine, Carbazole | High HOMO level, good hole mobility. |
| Electron-Transporting Material | (with electron-withdrawing amine) | Low LUMO level, good electron mobility. | |
| Emitter (TADF) | Donor-acceptor structure (e.g., with acridine) | Small singlet-triplet energy splitting (ΔEST), thermally activated delayed fluorescence.[4] |
Device Fabrication and Characterization: A General Protocol
Once the desired functional material is synthesized from this compound, it can be incorporated into an OLED device. The following is a generalized protocol for the fabrication of a multi-layer OLED via thermal evaporation.
Protocol 4: Fabrication of a Thermally Evaporated OLED
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, detergent, acetone, isopropanol
-
Ultrasonicator
-
UV-Ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)
-
Organic materials (HTL, EML, ETL)
-
Electron-injection material (e.g., LiF)
-
Metal for cathode (e.g., Al)
-
Quartz crystal microbalance
-
Glovebox (inert atmosphere)
-
Source measure unit, spectrometer, and photodetector for device characterization
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.
-
Deposit the hole-transporting layer (HTL), for instance, NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine), to a thickness of 30-50 nm.
-
Deposit the emissive layer (EML). This could be the synthesized quinoline derivative as a neat film or doped into a host material. The thickness is typically 20-40 nm.
-
Deposit the electron-transporting layer (ETL), for example, Alq₃ (tris(8-hydroxyquinolinato)aluminum), to a thickness of 20-40 nm.
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron-injection material like lithium fluoride (LiF) (0.5-1 nm).
-
Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm.
-
-
Encapsulation:
-
Transfer the fabricated device to a glovebox under an inert atmosphere.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Determine the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Table 2: Representative Performance of OLEDs with 2-Substituted Quinoline Derivatives
| Emitter/Host | Device Structure | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
| Ir(III) complex with 2-(biphenyl-3-yl)-quinoline ligand | ITO/NPB/CBP:Ir-complex/BCP/Alq₃/LiF/Al | 10.9 | Red | (0.63, 0.32) | J. Nanosci. Nanotechnol. 2012, 12, 3455-9[5] |
| PXZ-QL (TADF emitter) | ITO/TAPC/mCP/PXZ-QL/TPBi/LiF/Al | 17.3 | Green | N/A | Mater. Chem. Front., 2018, 2, 1109-1115[4] |
Conclusion and Future Outlook
This compound represents a strategically important and versatile building block for the synthesis of a wide range of functional materials for organic light-emitting diodes. Its reactive 2-chloro position allows for the systematic and precise tuning of molecular properties through established cross-coupling methodologies. This enables researchers to develop novel emitters, hosts, and charge-transporting materials with improved performance characteristics. The protocols and application notes provided herein offer a solid foundation for leveraging this compound in the pursuit of next-generation OLED technologies with enhanced efficiency, stability, and color quality. Future research will likely focus on the development of more complex and multi-functional molecules derived from this precursor, further expanding the library of high-performance materials for advanced optoelectronic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient red phosphorescent organic light-emitting devices using iridium(III) complexes based on 2-(biphenyl-3-yl)quinoline derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-methylquinoline for Advanced Drug Discovery Scaffolds
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle is critical for developing new chemical entities with tailored pharmacological profiles. This guide provides in-depth application notes and detailed protocols for two of the most powerful C-C bond-forming reactions—the Suzuki-Miyaura and Sonogashira couplings—as applied to the challenging substrate, 2-chloro-8-methylquinoline. We delve into the mechanistic rationale behind component selection, offering field-proven insights to guide researchers in synthesizing diverse libraries of novel quinoline derivatives for drug discovery and development programs.
Introduction: The Strategic Value of this compound
This compound is a versatile building block for constructing complex molecules. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The chlorine atom at the 2-position, while less reactive than its bromine or iodine counterparts, offers a cost-effective and readily available handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[6][7] Mastering the coupling of this chloro-heteroarene is therefore a key enabling capability for medicinal chemistry campaigns.
Part 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide.[8] Its tolerance of a wide range of functional groups and the relatively low toxicity of its boron-based reagents make it a preferred method in pharmaceutical synthesis.[8]
1.1. Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and is critically influenced by the choice of ligand.[8][10]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex. This step requires a base to activate the organoboron reagent.[8][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
1.2. Key Experimental Considerations for this compound
-
Catalyst and Ligand Selection: The inertness of the C-Cl bond necessitates a highly active catalytic system. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial.[13][14][15] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[13] Using a pre-formed catalyst complex (precatalyst) can simplify setup and improve reproducibility.[16]
-
Choice of Base: A moderately strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[11] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices. K₃PO₄ is often preferred for less reactive chlorides as it can accelerate the reaction.
-
Solvent System: A mixture of an organic solvent and water is typical. Toluene, 1,4-dioxane, or n-butanol in combination with water are effective systems that help solubilize both the organic substrates and the inorganic base.[12][17] Aqueous conditions under mild temperatures (e.g., 37 °C) have also been shown to be effective for heteroaryl chlorides.[18]
1.3. Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol is a representative procedure for the coupling of an electron-rich arylboronic acid with this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv, e.g., 177.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 182.4 mg, 1.2 mmol), and K₂CO₃ (2.0 equiv, 276.4 mg, 2.0 mmol).
-
Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24.5 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product, 2-(4-methoxyphenyl)-8-methylquinoline.
1.4. Data Summary: Representative Suzuki Couplings
The following table outlines typical conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | n-Butanol/H₂O | 110 | 16 | 80-90[17][19] |
| 4-Acetylphenylboronic acid | PEPPSI-IPr (NHC) | K₃PO₄ | t-Amyl Alcohol | 100 | 20 | 75-85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-80 |
Part 2: The Sonogashira Coupling Reaction
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[6] It is indispensable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.[20]
2.1. Mechanistic Overview
The traditional Sonogashira reaction employs a dual catalytic system involving palladium and a copper(I) co-catalyst.[21]
-
Palladium Cycle: Similar to the Suzuki reaction, this cycle involves oxidative addition of the Pd(0) catalyst to this compound, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[22]
Copper-free Sonogashira variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst.[6][23]
2.2. Key Experimental Considerations
-
Catalyst System: The classic system uses a Pd(0) or Pd(II) precursor (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) in combination with a copper(I) salt, typically copper(I) iodide (CuI). For challenging chloro substrates, a more active palladium catalyst with bulky phosphine ligands may be necessary.[21][24]
-
Base and Solvent: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used, serving as both the base and, in some cases, the solvent. Its role is to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[21] Anhydrous solvents like THF or DMF are common co-solvents.
-
Reaction Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions to prevent oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.
2.3. Detailed Protocol: Sonogashira Coupling with Phenylacetylene
This protocol describes a standard Sonogashira coupling for this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv, 177.6 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv, 14.0 mg, 0.02 mmol), and CuI (0.04 equiv, 7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Add phenylacetylene (1.1 equiv, 112.3 mg, 1.1 mmol, ~121 µL) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 8-16 hours under an Argon atmosphere.
-
Monitor the reaction by TLC. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove residual copper, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 8-methyl-2-(phenylethynyl)quinoline.
2.4. Data Summary: Representative Sonogashira Couplings
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 80-90 |
| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | DIPEA | DMF | 80 | 18 | 75-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 16 | 85-95 |
| 4-Ethynylanisole | PdCl₂(dppf) / CuI | Piperidine | DMF | 90 | 24 | 70-80 |
Part 3: General Experimental Workflow & Analysis
A systematic approach to reaction setup, work-up, and purification is essential for achieving reproducible and high-quality results.
Characterization: The identity and purity of the final compounds should be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Conclusion
The Suzuki-Miyaura and Sonogashira reactions are powerful tools for the derivatization of this compound. While the C-Cl bond presents a reactivity challenge, the use of modern, highly active palladium catalyst systems allows for the efficient and versatile synthesis of novel C-C coupled products. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to expand their chemical space and accelerate the discovery of new therapeutic agents based on the quinoline scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the C2 Position of 2-Chloro-8-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the 8-Methylquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. Among these, the 8-methylquinoline subunit presents a particularly interesting scaffold. The strategic placement of a methyl group at the C8 position can significantly influence the molecule's steric and electronic properties, offering a handle for fine-tuning its interaction with biological targets or its performance in advanced materials.
The C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The presence of a chloro substituent at this position makes 2-chloro-8-methylquinoline a versatile precursor for a wide array of functionalized 8-methylquinoline derivatives. This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this compound with various nucleophiles. Additionally, it explores the palladium-catalyzed Buchwald-Hartwig amination as a powerful alternative for the synthesis of 2-amino-8-methylquinoline derivatives.
Chemical Principles: Understanding Reactivity at the C2 Position
The reactivity of this compound in nucleophilic substitution reactions is governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction typically proceeds through a two-step addition-elimination mechanism.
Diagram: Generalized SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr at the C2 position of this compound.
In the first, rate-determining step, the nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, with significant contributions from resonance structures that place the charge on the electronegative nitrogen atom. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the substitution product.
The Influence of the 8-Methyl Group
The methyl group at the C8 position can exert both electronic and steric effects on the reactivity of the C2 position.
-
Electronic Effect: As an electron-donating group, the methyl group can slightly decrease the electrophilicity of the quinoline ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloroquinoline. However, this effect is generally modest.
-
Steric Effect: The peri-interaction between the C8-methyl group and a substituent at the C1 (nitrogen) or a bulky nucleophile approaching the C2 position can introduce steric hindrance. This steric factor is an important consideration when selecting reaction conditions and nucleophiles.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is crucial. This compound can be prepared from commercially available 2-methyl-8-nitroquinoline or via a Doebner-von Miller reaction. A common laboratory-scale synthesis involves the cyclization of o-chloroaniline with crotonaldehyde.
Protocol 1: Synthesis of this compound from 2-Methyl-8-nitroquinoline
This two-step procedure involves the reduction of the nitro group followed by a Sandmeyer reaction.
Step 1: Reduction of 2-Methyl-8-nitroquinoline to 2-Methyl-8-aminoquinoline
-
Materials: 2-Methyl-8-nitroquinoline, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, suspend 2-methyl-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-8-aminoquinoline, which can be purified by column chromatography or recrystallization.
-
Step 2: Sandmeyer Reaction to this compound
-
Materials: 2-Methyl-8-aminoquinoline, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.
-
Procedure:
-
Dissolve 2-methyl-8-aminoquinoline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Nucleophilic Substitution with Amines (SNAr)
The reaction of this compound with primary and secondary amines is a common method to introduce nitrogen-based functional groups.
Protocol 2: General Procedure for Amination of this compound
-
Materials: this compound, Amine (primary or secondary, 1.5-2.0 eq), Base (e.g., K₂CO₃, Et₃N, 2.0 eq), Solvent (e.g., DMF, NMP, Dioxane).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the amine and the base.
-
Heat the reaction mixture to 100-150 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) |
| Morpholine | K₂CO₃ | DMF | 120 | 12 |
| Piperidine | Et₃N | NMP | 140 | 8 |
| Aniline | K₂CO₃ | Dioxane | 100 | 24 |
| Benzylamine | Et₃N | DMF | 110 | 16 |
Nucleophilic Substitution with Alkoxides
The displacement of the chloride with an alkoxide leads to the formation of 2-alkoxy-8-methylquinolines.
Protocol 3: Synthesis of 2-Methoxy-8-methylquinoline
-
Materials: this compound, Sodium methoxide (1.5 eq), Anhydrous Methanol.
-
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Nucleophilic Substitution with Thiols
The reaction with thiolates provides access to 2-thioether derivatives of 8-methylquinoline.
Protocol 4: Synthesis of 2-(Phenylthio)-8-methylquinoline
-
Materials: this compound, Thiophenol (1.2 eq), Base (e.g., NaH, K₂CO₃, 1.5 eq), Solvent (e.g., DMF, THF).
-
Procedure:
-
To a solution of thiophenol in a suitable solvent, add the base at 0 °C to form the thiolate in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is an excellent alternative to the traditional SNAr reaction.[1][2]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of this compound.
Protocol 5: Buchwald-Hartwig Amination of this compound
-
Materials: this compound, Amine (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Ligand (e.g., BINAP, Xantphos, 2-10 mol%), Strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 2: Recommended Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Amine Type | Palladium Source | Ligand | Base | Solvent |
| Primary Aliphatic | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene |
| Secondary Aliphatic | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane |
| Arylamines | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene |
Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a higher boiling point solvent (e.g., NMP), or switching to microwave-assisted heating. For aminations, the Buchwald-Hartwig protocol may offer better results.
-
Side Reactions: In the case of alkoxide reactions, ensure anhydrous conditions to prevent the formation of 8-methylquinolin-2(1H)-one.
-
Purification Challenges: The polarity of the substituted quinoline products can vary significantly. A gradient elution in column chromatography is often necessary for effective purification.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized 8-methylquinoline derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of nucleophilic aromatic substitution and the alternative palladium-catalyzed methods, scientists can effectively design and execute synthetic strategies to access novel compounds for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
improving the yield of 2-Chloro-8-methylquinoline synthesis
An Application Scientist's Guide to Optimizing 2-Chloro-8-methylquinoline Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation before you begin your experiments.
Q1: What are the most common and effective methods for synthesizing this compound?
There are several established routes to the quinoline core, but for generating the 2-chloro substituted variant, two strategies are particularly prevalent:
-
The Vilsmeier-Haack Reaction: This is a highly efficient one-pot method for synthesizing 2-chloro-3-formylquinolines from the corresponding acetanilides.[1] For this compound, the synthesis would typically start from N-(o-tolyl)acetamide. The Vilsmeier-Haack reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), acts as both the formylating and cyclizing agent.[2] This is often the preferred industrial and laboratory method due to its high efficiency and use of readily available starting materials.[1]
-
Combes Synthesis followed by Chlorination: The Combes synthesis involves the acid-catalyzed condensation of an aniline (o-toluidine) with a β-diketone to form a substituted quinoline.[3][4] This would yield 2,4-dimethyl-8-methylquinolin-2-ol, which can tautomerize. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) replaces the hydroxyl group at the 2-position with a chlorine atom.[5] While a robust method, it is a two-step process that may result in lower overall yields compared to the Vilsmeier-Haack approach.
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction for this synthesis?
Certainly. The reaction is a sophisticated cascade involving the formation of the Vilsmeier reagent, electrophilic attack, cyclization, and dehydration/aromatization.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, an iminium salt (chloro(dimethylamino)methylium chloride).
-
Electrophilic Attack: The electron-rich aromatic ring of the N-(o-tolyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent.
-
Cyclization: The amide oxygen attacks the newly introduced iminium carbon, initiating an intramolecular cyclization.
-
Dehydration & Chlorination: A series of elimination and rearrangement steps, driven by the POCl₃ in the reaction mixture, leads to the dehydration and formation of the fully aromatic, chlorinated quinoline ring.
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of the Vilsmeier-Haack synthesis.
Q3: How critical are reagent purity and stoichiometry?
They are paramount for achieving high yield and purity.
-
Purity: The starting N-(o-tolyl)acetamide must be free of residual o-toluidine, which can undergo competing side reactions. Moisture is the primary enemy of the Vilsmeier-Haack reaction, as it rapidly decomposes both POCl₃ and the Vilsmeier reagent itself. All reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the acetanilide is a key parameter. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A common starting point is a 1:1.5:4 ratio of acetanilide:DMF:POCl₃, but this may require optimization for your specific setup.
Q4: What are the essential safety precautions for this synthesis?
The Vilsmeier-Haack reaction involves hazardous materials that demand respect and proper handling.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water, releasing hydrochloric acid (HCl) gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reaction Quenching: The reaction is typically quenched by pouring the mixture slowly onto crushed ice. This is a highly exothermic process that releases a large amount of HCl gas. This step must be performed cautiously in a fume hood with adequate cooling and ventilation.
-
Work-up: The resulting acidic solution must be neutralized slowly with a base (e.g., NaOH or Na₂CO₃ solution), as this is also an exothermic process.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Solution |
| Moisture Contamination | The Vilsmeier reagent is extremely sensitive to water. Even trace amounts of moisture in the reagents or glassware will hydrolyze and deactivate it, halting the reaction. Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade DMF and freshly distilled or new POCl₃. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent and the subsequent cyclization are temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can lead to the decomposition of intermediates and the formation of polymeric tars.[6] Solution: Maintain the temperature for Vilsmeier reagent formation typically between 0-10°C. For the main reaction with the acetanilide, a gentle heating step (e.g., 60-80°C) is often required. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Reagent Degradation | POCl₃ and DMF can degrade over time, especially if stored improperly. Degraded reagents will have lower reactivity. Solution: Use reagents from freshly opened bottles. If in doubt, distill the POCl₃ and DMF before use. |
Problem 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Scientific Explanation & Solution |
| Uncontrolled Exotherm | The initial mixing of POCl₃ and DMF, as well as the addition of the acetanilide, can be highly exothermic. Uncontrolled temperature spikes can lead to polymerization and decomposition, resulting in tar formation.[6][7] Solution: Add reagents slowly and in a controlled manner using a dropping funnel. Use an ice bath to dissipate heat during addition steps. Ensure efficient stirring to prevent localized hotspots.[7] |
| Incorrect Stoichiometry | A significant excess or deficit of the Vilsmeier reagent can lead to side reactions. For instance, an insufficient amount may result in incomplete conversion, while a large excess under harsh conditions can promote byproduct formation. Solution: Carefully optimize the molar ratios of your reactants. Start with established literature procedures and adjust based on your results. A summary of typical parameters is provided below. |
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Synthesis
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Acetanilide:DMF:POCl₃ | 1 : 1.5-2.0 : 4-5 | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |
| Temperature (Reagent Add.) | 0 - 10 °C | Controls the initial exothermic reaction to prevent reagent decomposition. |
| Temperature (Reaction) | 60 - 90 °C | Provides sufficient energy for cyclization and aromatization without causing degradation. |
| Reaction Time | 2 - 6 hours | Typically sufficient for complete conversion; monitor via TLC. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Neutralization | The product, being a quinoline, is basic and will exist as a hydrochloride salt in the acidic work-up solution. If the solution is not sufficiently neutralized, the product will remain dissolved in the aqueous layer, leading to poor extraction efficiency. Solution: After quenching on ice, slowly add a saturated base solution (e.g., NaOH, NaHCO₃) with vigorous stirring until the pH is basic (pH 8-9). The product should precipitate or become extractable into an organic solvent. |
| Emulsion Formation | During the extraction phase, emulsions can form, making phase separation difficult. This is common when there are fine solid byproducts or residual surfactants. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite before extraction. |
| Product is an Oil | Crude this compound can sometimes be an oil or a low-melting solid, making filtration difficult.[8] Solution: If the product oils out, focus on purification by extraction followed by column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. For crystallization, try a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) and cool slowly. |
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature.
-
Reactant Addition: Dissolve N-(o-tolyl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture in an oil bath to 70-80°C. Monitor the reaction's progress by TLC. Maintain heating for 2-6 hours until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Neutralization: Once all the ice has melted, slowly neutralize the acidic solution with a cold 20% aqueous sodium hydroxide solution until the pH is between 8 and 9. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Scale-Up Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up quinoline synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we have compiled our field-proven insights into the following troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively and safely.
Frequently Asked Questions (FAQs)
Here we address some of the most common overarching questions and issues that arise during the scale-up of substituted quinoline synthesis.
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control on a larger scale. What can I do?
A1: The Skraup reaction is notoriously exothermic, which presents significant safety and quality challenges during scale-up.[1] To moderate the reaction, you can implement the following control measures:
-
Use a Moderator: The addition of a mild oxidizing agent, such as ferrous sulfate, can help to control the reaction rate and prevent excessive charring and tar formation.
-
Controlled Addition of Sulfuric Acid: Instead of adding all the sulfuric acid at once, a slow, controlled addition allows for better heat management.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction. For larger scales, a jacketed reactor with a circulating coolant is essential.
-
Solvent Choice: While traditionally run neat, the use of a high-boiling inert solvent can help to temper the reaction's exothermicity.
Q2: I am observing significant tar formation in my quinoline synthesis. What is the primary cause and how can I minimize it?
A2: Tar formation is a frequent issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[2][3] This is often due to the harsh acidic and high-temperature conditions causing polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[2][4] To minimize tarring:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Use the mildest conditions that still afford a reasonable reaction rate.
-
Catalyst Selection: Consider using milder catalysts. For instance, in the Doebner-von Miller synthesis, Lewis acids like ZnCl₂ or SnCl₄ can sometimes be less aggressive than strong Brønsted acids.[4]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[3][4]
-
Slow Addition of Reactants: Slowly adding the α,β-unsaturated aldehyde or ketone to the reaction mixture can help to control its concentration and minimize self-condensation and polymerization.[3]
Q3: My Doebner-von Miller reaction with a substituted aniline is giving a very low yield. What could be the problem?
A3: The electronic properties of the substituents on the aniline ring significantly influence the reaction's success. Anilines with strong electron-withdrawing groups are known to be poor substrates for the conventional Doebner-von Miller reaction, often resulting in low yields.[4] This is because these substituents deactivate the aromatic ring towards the electrophilic cyclization step. To address this, you can:
-
Modify Reaction Conditions: More forcing conditions (higher temperatures, stronger acids) may be required, but this can also increase byproduct formation.
-
Consider Alternative Syntheses: For anilines with strongly deactivating groups, other synthetic routes like the Gould-Jacobs or Friedländer synthesis might be more suitable. The Friedländer synthesis, for example, can be very efficient if the corresponding 2-aminoaryl aldehyde or ketone is available.[5]
Q4: How can I effectively purify my substituted quinoline derivative on a larger scale?
A4: Purification is a critical and often challenging step in the scale-up process. Common techniques include:
-
Distillation: For liquid quinolines, vacuum distillation is a common and scalable method. Adding zinc dust can sometimes help to prevent decomposition of the product during distillation.[1]
-
Crystallization: This is one of the most effective methods for purifying solid quinolines at scale. Formation of a salt, such as the hydrochloride or picrate, can facilitate crystallization and purification. The free base can then be regenerated.[1]
-
Solvent Washing/Trituration: For solid products, washing with appropriate solvents can remove soluble impurities.[1] This is a simple and effective initial purification step.
-
Chromatography: While standard column chromatography on silica gel or alumina is a go-to method in the lab, it can be expensive and cumbersome to scale up.[1] For industrial-scale purification, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography might be considered for high-value products.
Troubleshooting Guides for Specific Quinoline Syntheses
This section provides in-depth troubleshooting for common issues encountered in specific, widely-used quinoline synthesis reactions.
Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a versatile method for preparing quinolines, but it is also prone to several side reactions, especially at scale.
Problem 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.[4]
-
Root Cause: This is one of the most common side reactions and is caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2][4]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent like toluene, its self-polymerization in the acidic aqueous phase is minimized.[4]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[4]
-
Control Reaction Temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate without promoting excessive polymerization.[4]
-
Slow Addition of Carbonyl Compound: A controlled, slow addition of the α,β-unsaturated carbonyl to the reaction mixture keeps its instantaneous concentration low, thereby reducing the rate of polymerization.[3]
-
Problem 2: Formation of Partially Hydrogenated Byproducts
-
Symptoms: The final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which can be difficult to separate from the desired aromatic product.
-
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation leads to these hydrogenated byproducts.
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Choice of Oxidant: If the in-situ generated Schiff base from another molecule of aniline and the carbonyl compound is not an effective oxidant for your substrate, consider adding an external oxidizing agent.
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature to allow for complete oxidation.
-
Combes Quinoline Synthesis
The Combes synthesis is a valuable method for producing 2,4-disubstituted quinolines, but regioselectivity can be a major challenge.
Problem: Formation of a Mixture of Regioisomers
-
Symptoms: When using an unsymmetrical β-diketone, a mixture of two regioisomeric quinolines is formed, complicating purification and reducing the yield of the desired product.[2]
-
Root Cause: An unsymmetrical β-diketone can cyclize in two different ways, leading to the formation of two different quinoline isomers. The regioselectivity is influenced by both steric and electronic factors.
-
Troubleshooting Steps:
-
Steric Control: The steric bulk of the substituents on the β-diketone and the aniline can direct the cyclization. Increasing the steric bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other.[6]
-
Electronic Control: The electronic nature of the substituents on the aniline can also influence the regioselectivity.
-
Choice of Catalyst: The acid catalyst can play a role in the regioselectivity. It is worthwhile to screen different acid catalysts (e.g., H₂SO₄, PPA, PTSA) to see if the isomeric ratio can be improved.
-
Consider a Different Synthetic Route: If regioselectivity remains a persistent issue, alternative synthetic strategies that offer better control, such as the Friedländer or Gould-Jacobs reactions, should be considered.
-
Friedländer Annulation
The Friedländer synthesis is a straightforward and often high-yielding method for quinoline synthesis, but it can be susceptible to side reactions.
Problem: Aldol Condensation Side Products
-
Symptoms: Formation of byproducts resulting from the self-condensation of the ketone reactant, leading to a complex reaction mixture and difficult purification.
-
Root Cause: The ketone reactant can undergo self-condensation (an aldol reaction) under the reaction conditions, particularly with base catalysis.[2]
-
Troubleshooting Steps:
-
Use an Imine Analog: To circumvent aldol condensation, especially under basic conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as using a gold or indium triflate catalyst, can often suppress the aldol side reaction.[2][7]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[2]
-
Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. Modern approaches have shown that ionic liquids or solid acid catalysts can significantly improve yields and reduce side reactions.[8]
-
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines, but the high temperatures required can be a challenge for scale-up.
Problem: High Reaction Temperatures and Long Reaction Times
-
Symptoms: The thermal cyclization step often requires very high temperatures (typically >250 °C) and prolonged heating, which can lead to decomposition of starting materials and products, and is energy-intensive for scale-up.[9]
-
Root Cause: The intramolecular 6-electron electrocyclization has a high activation energy.[9]
-
Troubleshooting Steps:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by efficiently delivering the energy required for the cyclization.[9][10] This is a highly effective strategy for scaling up the Gould-Jacobs reaction.
-
High-Boiling Solvents: The use of high-boiling inert solvents like diphenyl ether or Dowtherm A is the traditional approach to achieve the necessary temperatures.[9] Careful selection of the solvent and ensuring its purity is crucial.
-
Flow Chemistry: For continuous production, a flow reactor setup can provide excellent temperature control and rapid heating, which can improve the efficiency and safety of this high-temperature reaction.
-
Experimental Protocols and Workflows
Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation by using a two-phase system.
-
Reaction Setup: In a fume hood, equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.
-
Charging Reactants: To the reactor, add aniline and concentrated hydrochloric acid in water.
-
Reactant Addition: Slowly add crotonaldehyde dissolved in toluene through the addition funnel to the stirred mixture over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to reflux (around 90-100 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution, which will cause the product to separate as an oil.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Visualization of Workflows
General Troubleshooting Workflow for Quinoline Synthesis
Caption: A general iterative workflow for troubleshooting and optimizing quinoline synthesis.
Doebner-von Miller Synthesis: Troubleshooting Tar Formation
Caption: Troubleshooting workflow for minimizing tar formation in the Doebner-von Miller synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Chloro-8-methylquinoline
Welcome to the technical support center dedicated to the functionalization of 2-chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to overcome specific experimental hurdles.
I. General Considerations and FAQs
Before delving into specific reaction types, it's crucial to understand the inherent reactivity of the this compound core. The chlorine atom at the 2-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen. However, its reactivity can be modulated by steric hindrance from the 8-methyl group and the electronic nature of the coupling partner.
Q1: I am having difficulty achieving any functionalization at the 2-position of this compound. What are the primary reasons for this lack of reactivity?
A1: While the 2-chloro position is activated, several factors can lead to low or no reactivity:
-
Steric Hindrance: The 8-methyl group can sterically hinder the approach of bulky nucleophiles or catalyst complexes.
-
Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, improper ligand choice or reaction conditions can lead to catalyst deactivation.
-
Poor Nucleophile/Substrate Solubility: The solubility of your nucleophile or the this compound in the chosen solvent system is critical for a successful reaction.
-
Inappropriate Base: The choice and strength of the base are crucial, particularly in cross-coupling reactions where it plays a role in both the catalytic cycle and preventing side reactions.
Q2: Are there any known issues with the stability of this compound under certain reaction conditions?
A2: this compound is generally a stable compound. However, under strongly acidic conditions and high temperatures, hydrolysis of the chloro group to a hydroxyl group can occur.[1] Additionally, in the presence of strong reducing agents, the quinoline ring system can be reduced.
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the 2-position of the quinoline core. The most common challenges and their solutions are outlined below.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is widely used to introduce aryl or vinyl groups.
Q3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields. How can I improve the outcome?
A3: Low yields in Suzuki couplings involving this compound can often be traced to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, sterically hindered substrates often benefit from more sophisticated catalyst systems. Consider using catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which can promote the oxidative addition step and stabilize the catalytic species.[2]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For challenging couplings, a stronger, non-nucleophilic organic base like DBU may be beneficial. Ensure the base is finely powdered and anhydrous, as water content can affect the reaction.[3]
-
Solvent System: A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is standard. However, for substrates with poor solubility, a single-phase system with a solvent like DMF might be more effective.[3] Be mindful that DMF can sometimes be detrimental at high temperatures.
-
Temperature and Reaction Time: Ensure the reaction is heated to an adequate temperature to overcome the activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of starting materials or products.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or activate the catalyst in situ. |
| Poor choice of ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | |
| Inappropriate base | Try alternative bases such as K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere. |
| High catalyst loading | Reduce the catalyst loading to 1-2 mol%. | |
| Dehalogenation of Starting Material | Presence of protic impurities | Use anhydrous solvents and reagents. |
B. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a key method for introducing primary and secondary amines. However, the amino substitution of this compound can be challenging.[4]
Q4: I am attempting a Buchwald-Hartwig amination with a primary amine and observing very low product formation. What are the critical parameters to optimize?
A4: The success of a Buchwald-Hartwig amination on this substrate is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand are Key: This transformation often requires a more specialized catalyst system than simpler aryl halides. A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is often necessary to facilitate the catalytic cycle.[5][6]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[7] K₃PO₄ can also be effective in some cases.
-
Anhydrous and Inert Conditions: The reaction is highly sensitive to oxygen and water. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon is preferred).
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. For less reactive substrates, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes improve yields, but be cautious of potential side reactions at high temperatures.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.1-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q5: I am observing significant amounts of hydrodehalogenation (replacement of Cl with H) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction resulting from β-hydride elimination. To minimize it:
-
Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally good for this.
-
Base: Using a weaker base, if the reaction still proceeds, can sometimes reduce the rate of β-hydride elimination.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress this side reaction.
C. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the introduction of terminal alkynes.
Q6: My Sonogashira coupling is not proceeding to completion. What should I investigate?
A6: Incomplete Sonogashira couplings are often due to issues with the catalysts or reaction conditions.
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[8] Ensure that the CuI is fresh and of high purity, as oxidation to Cu(II) can inhibit the reaction.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as both a base and a solvent.[9] It must be anhydrous and freshly distilled.
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[9]
-
Oxygen Exclusion: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Degas all solvents and maintain a strict inert atmosphere.
Logical Relationship: Key Parameters in Sonogashira Coupling
Caption: Interdependence of key factors for a successful Sonogashira coupling.
III. Nucleophilic Aromatic Substitution (SNA)
Direct substitution of the chlorine by a nucleophile without a metal catalyst is also possible, particularly with strong nucleophiles.
Q7: Can I perform a nucleophilic aromatic substitution with an alkoxide on this compound? What conditions are recommended?
A7: Yes, SNAr reactions with alkoxides are feasible.[10]
-
Strong Base/Nucleophile: A strong base is required to generate the alkoxide. Sodium or potassium alkoxides are typically used.
-
Solvent: The corresponding alcohol is often used as the solvent. For higher temperatures, a high-boiling polar aprotic solvent like DMSO or DMF can be employed.
-
Temperature: The reaction usually requires elevated temperatures to proceed at a reasonable rate.
Table 2: General Conditions for Functionalization of this compound
| Reaction Type | Typical Catalyst/Reagents | Common Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos/SPhos-Pd G2/G3 | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, BrettPhos-Pd G3/G4 | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-80 |
| SNAr (Alkoxide) | NaOR, KOR | - | ROH, DMSO, DMF | 80-150 |
References
- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Reactions for Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this powerful cyclization and formylation reaction. Here, we address specific experimental challenges with in-depth explanations and actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Quinoline Product
Question: My Vilsmeier-Haack reaction is resulting in a very low yield, or has failed completely. What are the primary causes and how can I systematically troubleshoot this?
Answer: This is a frequent challenge in Vilsmeier-Haack reactions, often stemming from several critical factors related to reagents, reaction conditions, and the substrate itself.
Causality and Troubleshooting Steps:
-
Integrity of the Vilsmeier Reagent: The success of the reaction hinges on the efficient in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
-
Actionable Insight: Use fresh, anhydrous DMF. DMF is hygroscopic and old bottles can absorb moisture, leading to the presence of dimethylamine. Dimethylamine can quench the Vilsmeier reagent, reducing its effective concentration.[1] Similarly, ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.[3]
-
-
Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the acetanilide substrate is a critical parameter that dictates the reaction's efficiency.
-
Actionable Insight: An excess of the Vilsmeier reagent is often necessary. Optimization studies have demonstrated that a high molar ratio of POCl₃ to the acetanilide substrate can significantly improve yields. For challenging substrates, a molar excess of up to 12 equivalents of POCl₃ per mole of acetanilide has been shown to maximize product yield.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, the electronic nature of the substituents on the starting N-arylacetamide (acetanilide) plays a pivotal role.[3]
-
Actionable Insight:
-
Electron-Donating Groups (EDGs): Acetanilides bearing EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring are more activated towards electrophilic attack and generally result in higher yields and shorter reaction times. EDGs at the meta-position of the parent aniline are particularly favorable for cyclization.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂, -CN, -halogens) deactivate the aromatic ring, making the cyclization more difficult and often leading to poor yields. For these substrates, harsher conditions (higher temperatures, longer reaction times) may be required, though this can also lead to side product formation.[3]
-
-
-
Reaction Temperature and Duration: Inadequate thermal energy or insufficient reaction time can lead to incomplete conversion.
-
Actionable Insight: The reaction typically requires an initial low-temperature step (0-5 °C) for the addition of POCl₃ to the DMF solution of the acetanilide, followed by heating to 80-90 °C for several hours.[5] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal decomposition from prolonged heating.[3]
-
-
Improper Work-up Procedure: The work-up is critical for both hydrolyzing the reaction intermediate and isolating the final product.
-
Actionable Insight: The reaction mixture should be carefully poured onto crushed ice to hydrolyze the iminium intermediate and quench any remaining Vilsmeier reagent and POCl₃.[3][6] The resulting solution is highly acidic due to the formation of HCl and phosphoric acid.[6] The quinoline product, being basic, will exist as a protonated, water-soluble quinolinium salt.[6] Basification is essential to precipitate the free quinoline.[3][6] Use a base like sodium bicarbonate or sodium hydroxide to adjust the pH to approximately 7-8.[3][6]
-
Below is a troubleshooting workflow to address low-yield issues:
References
purification strategies for removing impurities from 2-Chloro-8-methylquinoline
Welcome to the technical support center for the purification of 2-Chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the reaction of 2-chloroaniline with crotonaldehyde. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2-chloroaniline and crotonaldehyde.
-
Isomeric Byproducts: The cyclization reaction may not be perfectly regioselective, potentially forming other isomers.
-
Polymerization Products: Crotonaldehyde is prone to self-polymerization, especially under acidic conditions.
-
Degradation Products: Overheating during the reaction or workup can lead to decomposition.
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A dark, oily crude product often indicates the presence of polymeric material and other colored impurities. A multi-step approach is often most effective:
-
Trituration: Attempt to solidify the product by stirring the oil with a non-polar solvent like hexanes. This can often precipitate the desired this compound, leaving many impurities dissolved.
-
Solvent Wash: If trituration is unsuccessful, dissolve the oil in a suitable solvent like dichloromethane (DCM) and perform aqueous washes. An acidic wash (e.g., dilute HCl) can remove basic impurities, followed by a brine wash to remove residual acid and water.
-
Column Chromatography: If the oil persists, column chromatography is the most robust method for separating the target compound from a complex mixture of impurities.[1][2]
Q3: I'm seeing multiple spots on my TLC after an initial purification attempt. How can I identify them?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. Here's a logical approach to their tentative identification:
-
Rf Value: The retention factor (Rf) provides a clue to the polarity of each compound. Your target product, this compound, is moderately polar. Unreacted 2-chloroaniline is more polar and will likely have a lower Rf value. Less polar byproducts will have a higher Rf.
-
Co-spotting: Spot your crude mixture alongside the available starting materials on the same TLC plate. If a spot in your mixture has the same Rf as a starting material, it's likely that unreacted starting material is present.
-
Visualization Techniques: Use different visualization methods. UV light will show UV-active compounds. Stains like potassium permanganate can reveal compounds without a UV chromophore.
Q4: My final product has a lower-than-expected melting point. What does this signify?
A depressed and broadened melting point is a classic indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice of your purified compound. To address this, further purification is necessary. Recrystallization is often an excellent final step to achieve high purity and a sharp melting point.
Section 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound, complete with troubleshooting advice.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, suitable solvents include ethanol, xylene, or a mixture of petroleum ether and ethyl acetate.[3][4][5]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt cooling again. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Add a small amount of a "non-solvent" (a solvent in which your compound is insoluble) to induce crystallization. If this fails, pre-purify by another method like column chromatography. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2][6]
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: First, determine a suitable solvent system (eluent) using TLC. The ideal eluent should provide good separation between your product and impurities, with an Rf value of approximately 0.3 for the product. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a level and compact bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to start the flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor separation of spots. | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If too polar (high Rf), decrease the proportion of the more polar solvent. If not polar enough (low Rf), increase it. |
| Cracked or channeled silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
| Broad or tailing bands. | The sample was overloaded, or the compound is interacting strongly with the silica gel. | Use a larger column or load less sample. Adding a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent can sometimes help. |
Decision Tree for Purification Strategy
Caption: A decision-making guide for selecting the appropriate purification method.
Vacuum Distillation
For thermally stable liquid impurities with boiling points significantly different from this compound, vacuum distillation can be an effective purification method.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Heating: Heat the distillation flask in a heating mantle.
-
Fraction Collection: As the temperature stabilizes at the boiling point of the compound at the applied pressure, collect the distillate. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Purity Analysis: Analyze the purity of the main fraction using analytical techniques like GC-MS or NMR.[8]
Note: A procedure for a similar compound, 8-chloro-2-methylquinoline, describes distillation at 5 mbar until the bottom temperature reaches 250°C.[4]
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.[9]
Section 4: Safety Precautions
Always handle this compound and the solvents used for its purification in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Consult the Safety Data Sheet (SDS) for detailed safety information.[10][12][13][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
- 12. 2-Chloro-3-chloromethyl-8-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 13. 8-Chloro-2-Methylquinoline - Free SDS search [msds.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Strategic Prevention of Isomeric Impurities in Quinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinolines. The formation of isomeric impurities is a persistent challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to control regioselectivity and minimize the formation of unwanted isomers in your quinoline synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding isomeric impurity formation in common quinoline syntheses.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product. Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: What are the most common side products in classical quinoline synthesis reactions?
A3: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions. For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions. In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.
Troubleshooting Guide: Isomer Formation
This section provides a detailed breakdown of specific issues you might encounter during your experiments, along with causative explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: You are obtaining a mixture of two regioisomeric quinolines with no significant preference for your desired product.
Causality: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can proceed via two different enolate intermediates, leading to the formation of two isomeric products. The lack of selectivity is often due to comparable steric and electronic environments around the two α-carbons of the ketone.
Solutions:
-
Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity of the Friedländer synthesis. While traditional acid or base catalysis can be non-selective, modern catalysts offer significant control.
-
Organocatalysts: Chiral phosphoric acid has been shown to be an efficient catalyst in diastereoselective Friedländer reactions.[2]
-
Metal Catalysts: Gold catalysts can facilitate the reaction under milder conditions, potentially improving selectivity.[2] Lewis acids like tin tetrachloride and scandium(III) triflate can also influence the reaction outcome.[3]
-
Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst, offering high yields and, in some cases, improved regioselectivity.
-
-
Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[1] For example, a bulky protecting group on one of the α-carbons of the ketone can sterically hinder the reaction at that position.
-
Optimization of Reaction Conditions:
-
Temperature: Systematically varying the reaction temperature can help identify an optimal range that favors the formation of one isomer over the other.
-
Solvent: The polarity and proticity of the solvent can influence the stability of the transition states leading to the different isomers. A screening of different solvents is recommended.
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration of the ketone, which can sometimes improve selectivity.
-
Experimental Protocol: Catalyst Screening for Regioselective Friedländer Synthesis
This protocol outlines a general procedure for screening different catalysts to optimize the regioselectivity of a Friedländer synthesis.
| Step | Procedure | Rationale |
| 1 | Reaction Setup | In parallel reaction vials, add the 2-aminoaryl aldehyde/ketone (1.0 eq) and the unsymmetrical ketone (1.1 eq). |
| 2 | Catalyst Addition | To each vial, add a different catalyst (e.g., p-TsOH, Sc(OTf)₃, iodine, a selected ionic liquid) at a specific mol% (typically 5-20 mol%). |
| 3 | Solvent Addition | Add the chosen solvent (e.g., toluene, ethanol, or solvent-free for ionic liquids). |
| 4 | Reaction | Heat the reactions to the desired temperature and monitor the progress by TLC or LC-MS. |
| 5 | Analysis | Upon completion, analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers. |
Issue 2: Predominant Formation of the Undesired Regioisomer in Combes Synthesis
Symptom: Your Combes synthesis using a substituted aniline and an unsymmetrical β-diketone is yielding the undesired regioisomer as the major product.
Causality: The regiochemical outcome of the Combes synthesis is a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1] The cyclization step, which is an intramolecular electrophilic aromatic substitution, is often the regioselectivity-determining step.
Solutions:
-
Substituent Modification:
-
Aniline Substituents: Electron-donating groups on the aniline ring can activate the aromatic ring towards electrophilic substitution, influencing the position of cyclization. Conversely, electron-withdrawing groups can deactivate the ring.
-
β-Diketone Substituents: The steric bulk of the substituents on the β-diketone can significantly influence which carbonyl group preferentially reacts with the aniline. For example, in the synthesis of trifluoromethyl-substituted quinolines, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines favors the formation of 2-CF₃-quinolines.[4]
-
-
Catalyst and Solvent Screening: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and solvent can dramatically affect the ratio of regioisomers.[5] A systematic screening of different acids and solvents is recommended.
Logical Relationship Diagram: Factors Influencing Regioselectivity in Combes Synthesis
Caption: Factors influencing the regiochemical outcome in the Combes quinoline synthesis.
Issue 3: Formation of 7-Substituted Isomer in Skraup Synthesis of 5-Substituted Quinolines
Symptom: When using a meta-substituted aniline in a Skraup synthesis to produce a 5-substituted quinoline, you are observing the formation of the 7-substituted isomer as a significant byproduct.
Causality: The cyclization step in the Skraup synthesis is an electrophilic aromatic substitution on the aniline ring. With a meta-substituted aniline, there are two possible positions for cyclization: ortho to the amino group and para to the substituent (leading to the 5-substituted product), or ortho to both the amino group and the substituent (leading to the 7-substituted product). The regioselectivity is determined by the directing effects of the amino group and the substituent.
Solutions:
-
Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent, other oxidants like arsenic pentoxide have been reported to influence the isomer ratio.[6]
-
Reaction Temperature Control: The Skraup reaction is highly exothermic.[6][7] Maintaining a controlled temperature throughout the reaction can sometimes favor the formation of the thermodynamically more stable isomer. The use of a moderator like ferrous sulfate is crucial for controlling the reaction's vigor.[7][8]
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Skraup synthesis proves too challenging, consider alternative routes that offer better control. For example, starting with a pre-functionalized benzene ring that blocks the undesired position of cyclization.
Experimental Workflow: Moderated Skraup Synthesis
Caption: A moderated workflow for the Skraup synthesis to improve control over the reaction.
Purification and Analysis of Isomeric Mixtures
Even with optimized reaction conditions, the formation of some isomeric impurities may be unavoidable. In such cases, effective purification and accurate analysis are essential.
Purification of Quinoline Isomers
-
Column Chromatography: This is the most common method for separating quinoline isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography can be employed.
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have significantly different solubilities in a particular solvent.
Step-by-Step Protocol: Purification of Quinoline Isomers by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude mixture of quinoline isomers in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Quantification of Isomeric Mixtures
Accurate quantification of the isomeric ratio is critical for assessing the success of your reaction optimization.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a mixture of isomers will show distinct signals for each isomer. The ratio of the isomers can be determined by integrating the signals corresponding to unique protons in each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the isomers, and the mass spectrometer can confirm their identity. The relative peak areas in the gas chromatogram can be used to determine the isomeric ratio.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers, and a UV or MS detector can be used for quantification.[11]
By understanding the underlying principles of isomeric impurity formation and implementing these troubleshooting strategies, you can significantly improve the regioselectivity of your quinoline syntheses and obtain your desired products with higher purity and yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-8-methylquinoline
Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with 2-chloro-8-methylquinoline. This sterically hindered and electronically distinct heteroaryl chloride presents unique challenges that require careful consideration of catalyst systems and reaction conditions. This guide is structured to provide both high-level insights through frequently asked questions and in-depth solutions in our troubleshooting section, empowering you to optimize your synthetic strategies.
The Challenge: Understanding this compound
The primary difficulties in functionalizing this compound stem from two key structural features:
-
Steric Hindrance: The methyl group at the 8-position (peri-position) significantly obstructs the coordination sphere of a metal catalyst at the 2-position. This can hinder the crucial oxidative addition step and slow down the overall catalytic cycle.
-
Electronic Effects & Catalyst Inhibition: The quinoline nitrogen is a potential ligand for the metal center. This coordination can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species. Furthermore, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating highly active catalysts.[1]
This guide provides robust starting points and troubleshooting strategies to overcome these hurdles for several key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki-Miyaura coupling with this compound. What is the best catalyst system to start with?
A1: For challenging, sterically hindered heteroaryl chlorides like this, a highly active palladium catalyst system is essential. We recommend starting with a modern palladium(II) precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to promote the difficult oxidative addition step and accelerate the rate-limiting reductive elimination, which is often slow for hindered substrates.[2][3]
A reliable starting point is [Pd(XPhos) G3] or a combination of a palladium source like Pd₂(dba)₃ with the XPhos or SPhos ligand. For the base, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically effective, and a solvent system of 1,4-dioxane/water or toluene/water is common.[2][4][5]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A2: The Buchwald-Hartwig amination is particularly sensitive to steric hindrance.[6] The choice of ligand is critical. We strongly advise using highly hindered and electron-rich biaryl phosphine ligands. Ligands from the BrettPhos , RuPhos , or Josiphos families are excellent candidates.[7][8][9] These are often supplied as stable palladium precatalysts (e.g., [BrettPhos Pd G3] ).
For the base, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[3][8] Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are preferred.[7]
Q3: Is a Sonogashira or Heck reaction feasible with this compound?
A3: Yes, both reactions are feasible but require carefully chosen conditions.
-
Sonogashira Coupling: While traditional Sonogashira reactions use a palladium catalyst with a copper(I) co-catalyst, modern copper-free conditions are often cleaner and can be effective here.[10] A system using a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a base like Cs₂CO₃ in 1,4-dioxane can be a good starting point for coupling with terminal alkynes.[1][11] The absence of copper can help minimize the formation of alkyne homocoupling byproducts.
-
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene.[12][13] Success with an unactivated chloride like this compound often requires higher temperatures and phosphine-free catalyst systems or those with very robust ligands. A catalyst like Pd(OAc)₂ with a base such as Et₃N or K₂CO₃ in a high-boiling polar aprotic solvent like DMF or NMP is a conventional starting point.[14][15]
Q4: Why are bulky, electron-rich phosphine ligands so frequently recommended for this substrate?
A4: The success of these ligands is directly related to overcoming the challenges of the substrate.
-
Electron-Richness: The high electron density on the phosphorus atom facilitates the oxidative addition of the electron-deficient palladium(0) center into the relatively inert C-Cl bond.
-
Bulkiness: The steric bulk around the metal center promotes the final, C-C or C-N bond-forming reductive elimination step. It also discourages the formation of inactive catalyst dimers and helps create a coordinatively unsaturated, active catalytic species.[2][3] For substrates with significant steric hindrance like this compound, this acceleration of the final step is crucial to achieving good turnover and preventing catalyst decomposition.[16]
Catalyst Selection Guide
The following decision tree provides a logical workflow for selecting an appropriate starting point for your cross-coupling reaction.
Troubleshooting Guide
Even with the best starting conditions, challenges can arise. This section addresses common problems in a Q&A format.
Problem 1: My reaction shows low to no conversion of the starting material.
-
Potential Cause A: Ineffective Catalyst System. The chosen ligand may not be suitable for this sterically demanding substrate. The C-Cl bond requires a highly active catalyst for oxidative addition.
-
Solution: Switch to a more electron-rich and sterically bulky biaryl phosphine ligand. If you started with a simpler ligand like PPh₃ for a Suzuki reaction, screen more advanced ligands like XPhos, SPhos, or RuPhos . For C-N couplings, BrettPhos is an exceptionally robust choice.[7][8] Using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can ensure the efficient generation of the active Pd(0) species and often gives more reproducible results than mixing a palladium source and ligand in situ.[8]
-
-
Potential Cause B: Insufficient Reaction Temperature. C-Cl bond activation is often the rate-limiting step and is highly temperature-dependent.
-
Solution: Gradually increase the reaction temperature. For Suzuki reactions, temperatures between 80-110 °C are common. Buchwald-Hartwig aminations may also require temperatures around 100 °C.[17] Ensure your solvent choice is compatible with the desired temperature.
-
-
Potential Cause C: Inappropriate Base or Solvent. The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig), and the solvent affects solubility and catalyst stability.[6][18]
-
Solution: For Suzuki couplings, ensure your base (e.g., K₃PO₄) is finely ground and anhydrous if using an organic solvent system. The use of aqueous solvent mixtures (e.g., dioxane/water) can be beneficial for dissolving the inorganic base.[19] For Buchwald-Hartwig reactions, ensure you are using a strong, non-nucleophilic base like NaOtBu and that your solvent is rigorously anhydrous.[1] Solvent choice can be complex; polar aprotic solvents like DMF or MeCN can sometimes favor different reaction pathways compared to nonpolar solvents like toluene or THF.[20]
-
Problem 2: I am observing significant hydrodehalogenation (replacement of -Cl with -H).
-
Potential Cause: Presence of Hydride Sources. This common side reaction occurs when a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with the aryl chloride to give the dehalogenated product.[21] Hydride sources can include trace water, alcohol solvents, or even some bases.
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially for Buchwald-Hartwig reactions.
-
Scrutinize Reagents: Avoid using alcohol-based solvents if dehalogenation is a major issue. Ensure the base is not a source of hydrides.
-
Optimize Ligand: A bulky ligand that accelerates the desired cross-coupling pathway can outcompete the undesired dehalogenation pathway. If reductive elimination of the desired product is slow, it gives the catalyst more time to engage in side reactions.
-
-
Problem 3: My main byproduct is the homocoupling of my boronic acid (in a Suzuki reaction).
-
Potential Cause A: Oxygen in the Reaction Vessel. Trace oxygen can promote the oxidative homocoupling of boronic acids to form a biaryl byproduct.[22]
-
Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[22]
-
-
Potential Cause B: High Concentration of Boronic Acid. A high instantaneous concentration of the boronic acid can favor the homocoupling pathway.
-
Solution: Instead of adding all the boronic acid at the beginning, try adding it portion-wise or as a solution via a syringe pump over the course of the reaction. This keeps its concentration low and favors the cross-coupling pathway. Lowering the reaction temperature can also help mitigate this side reaction.[22]
-
Comparative Data for Catalyst Systems
The following table provides a summary of typical conditions for different cross-coupling reactions, serving as a starting point for optimization.
| Reaction Type | Recommended Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | [Pd(XPhos) G3] (1-2 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | Requires rigorous degassing to prevent boronic acid homocoupling.[22] |
| Buchwald-Hartwig | [BrettPhos Pd G3] (2-4 mol%) | NaOtBu (1.2) | Toluene | 100 | Must be run under strictly anhydrous and inert conditions.[1][8] |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80-100 | Slower than couplings with aryl bromides/iodides; may require longer reaction times.[1] |
| Heck | Pd(OAc)₂ (2-5 mol%) | Et₃N (2.0) | DMF | 120-140 | Often requires higher temperatures due to C-Cl bond inertness.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., [Pd(XPhos) G3], 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an amine with this compound.
-
Setup (in a glovebox): To an oven-dried vial or Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., [BrettPhos Pd G3], 0.02 mmol, 2 mol%), and a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully unseal the vessel and dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.[17]
Troubleshooting Flowchart
If your reaction is not performing as expected, use this flowchart to diagnose potential issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.princeton.edu [chemistry.princeton.edu]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-8-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges related to the poor solubility of 2-Chloro-8-methylquinoline in reaction media. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction to the Challenge
This compound is a heterocyclic compound with a quinoline core structure. While specific solubility data is not extensively tabulated, its hydrophobic nature, stemming from the quinoline ring system, suggests limited solubility in aqueous solutions.[1] Many organic compounds, particularly those with large molecular structures, tend to be less soluble in water.[2] This can present significant challenges in various chemical reactions, especially in pharmaceutical and materials science applications where precise control over reaction conditions is paramount.
This guide will explore the causality behind solubility issues and provide validated protocols and strategies to overcome them, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?
A1: Initial Troubleshooting Steps
When faced with poor solubility, a systematic approach is crucial. Here are the foundational steps to diagnose and address the issue:
-
Solvent Selection Verification: Confirm that the chosen solvent is appropriate for this compound. While it is expected to have better solubility in organic solvents compared to water, the polarity of the solvent plays a key role.[1][2]
-
Purity Assessment: Impurities in the this compound or the solvent can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
-
Physical Dissolution Aids:
-
Agitation: Ensure vigorous and continuous stirring.
-
Temperature: Gently heating the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of your starting material or solvent evaporation.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.
-
If these initial steps do not resolve the issue, more advanced techniques, as detailed in the following sections, may be necessary.
Q2: Can I use a co-solvent system to improve the solubility of this compound? If so, how do I select an appropriate co-solvent?
A2: Utilizing Co-solvent Systems
Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds by mixing the primary solvent with a water-miscible solvent.[3][4] This approach reduces the interfacial tension between the hydrophobic solute and the aqueous medium, leading to a significant increase in solubility.[3]
Selecting a Co-solvent:
The choice of co-solvent depends on the primary solvent and the reaction conditions. Common co-solvents include:
-
Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA)[5]
Experimental Protocol for Co-solvent Screening:
-
Prepare a stock solution of this compound in a solvent in which it is known to be soluble (e.g., DMSO).
-
In a series of vials, prepare different ratios of your primary reaction solvent and the chosen co-solvent (e.g., 9:1, 8:2, 7:3).
-
Add a small, precise amount of the this compound stock solution to each vial.
-
Observe for any precipitation. The mixture with the highest proportion of the primary solvent that remains clear is your optimal co-solvent system.
Data Presentation: Example of Co-Solvent Screening
| Primary Solvent: Toluene | Co-solvent: DMSO Ratio (v/v) | Observation |
| Toluene | 100% | Incomplete Dissolution |
| Toluene:DMSO | 95:5 | Slight Improvement |
| Toluene:DMSO | 90:10 | Clear Solution |
| Toluene:DMSO | 80:20 | Clear Solution |
In this example, a 90:10 mixture of Toluene to DMSO would be a good starting point for the reaction.
Q3: My reaction involves both aqueous and organic phases. Would a phase-transfer catalyst be beneficial?
A3: Employing Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an excellent strategy for reactions where the reactants are in different, immiscible phases. The catalyst, typically a quaternary ammonium salt, facilitates the transport of a reactant from the aqueous phase to the organic phase (or vice versa), where the reaction occurs. This technique has been successfully applied to reactions involving quinoline derivatives.[6][7]
How it Works:
The phase-transfer catalyst forms an ion pair with the reactant in the aqueous phase. This ion pair is soluble in the organic phase, allowing the reactant to come into contact with the this compound and react.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydroxide
-
Benzyltriethylammonium chloride
Experimental Workflow for Implementing PTC:
Caption: Phase-Transfer Catalysis Experimental Workflow.
Q4: Are there other, more advanced methods to consider for enhancing solubility?
A4: Advanced Solubilization Techniques
For particularly challenging cases, several advanced methods can be employed:
-
pH Modification: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous phase can significantly increase solubility.[5][8] Since quinolines are basic, acidification of the medium may improve solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.[5] However, the interaction between surfactants and co-solvents can be complex and may not always lead to a simple additive effect on solubility.[9]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][10]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the solid, which can enhance the dissolution rate.[2][8][11]
Logical Relationship of Solubility Enhancement Techniques
Caption: Inter-relationship of solubility enhancement strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Analytical Methods for Monitoring Reactions of 2-Chloro-8-methylquinoline
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reaction monitoring is both accurate and efficient.
Introduction: Why Robust Analytical Monitoring is Crucial
This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules.[1] The success of these syntheses hinges on the precise monitoring of reaction progress. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable side-products, and downstream purification challenges. This guide provides a comprehensive resource for troubleshooting common analytical methods used to track the consumption of this compound and the formation of your desired product.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Reaction Monitoring
HPLC is a powerful technique for the separation, identification, and quantification of components in a reaction mixture.[2] A well-developed HPLC method can provide real-time data on the conversion of this compound, the emergence of products, and the formation of any impurities.
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: I'm not seeing good separation between my starting material (this compound) and my product. What should I do?
A1: Poor separation is a common issue. The key is to optimize the mobile phase and stationary phase to exploit the polarity differences between your analyte and the starting material.
-
Mobile Phase Optimization: A gradient elution is often necessary to separate compounds with different polarities.[3] Start with a higher aqueous composition and gradually increase the organic solvent (e.g., acetonitrile or methanol). This will allow more polar compounds to elute first, followed by less polar compounds.
-
pH Adjustment: Quinoline compounds are basic.[4] Adjusting the pH of the aqueous portion of your mobile phase can significantly impact retention and peak shape. For basic quinolines, using a low pH (e.g., 2.5-4) will protonate the analyte, often leading to better interaction with a C18 column and sharper peaks.[4]
-
Column Selection: While a C18 column is a good starting point for many aromatic compounds, consider a phenyl-hexyl or an embedded polar group (EPG) column if you are still struggling with resolution. These offer different selectivities that may be beneficial for your specific product.[4]
Q2: My quinoline product peak is tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4]
-
Lower Mobile Phase pH: As mentioned, a lower pH protonates the basic quinoline, which can reduce interactions with acidic silanol groups.[4]
-
Use a Highly End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, minimizing tailing.
-
Add a Mobile Phase Modifier: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with your analyte for active sites on the stationary phase, thereby improving peak shape.
Troubleshooting Guide: Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column not properly equilibrated. | 1. Prepare fresh mobile phase daily; ensure solvents are miscible.[5] 2. Use a column oven for stable temperature control.[5] 3. Increase column equilibration time before starting your run.[5] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column inlet). 2. Precipitated buffer in the mobile phase. | 1. Replace the guard column. If the problem persists, reverse-flush the analytical column (check manufacturer's instructions).[6] 2. Ensure buffer is fully dissolved in the mobile phase. Flush the system with a high-aqueous wash.[6] |
| Split Peaks | 1. Column void or damage at the inlet. 2. Sample solvent is too strong or incompatible with the mobile phase. | 1. Replace the column. Avoid sudden pressure shocks.[6] 2. Dissolve your sample in a solvent similar to or weaker than the initial mobile phase.[6] |
Experimental Protocol: RP-HPLC Method for Monitoring a Nucleophilic Substitution Reaction
This protocol provides a starting point for monitoring a reaction where the chlorine atom of this compound is displaced by a nucleophile.
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 230 nm (or a wavelength where both starting material and product have good absorbance).
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with the sample diluent to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualization: HPLC Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common HPLC issues.
Part 2: Thin-Layer Chromatography (TLC) - Rapid, Real-time Reaction Tracking
TLC is an invaluable, cost-effective tool for quickly assessing the progress of a reaction at the bench.[8] It allows for the simultaneous analysis of multiple time points and provides a visual representation of the conversion of starting materials to products.
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: How do I choose the right solvent system for my TLC analysis?
A1: The goal is to find a solvent system that gives your starting material and product distinct Rf values, ideally between 0.2 and 0.8.[9]
-
Start with a Standard System: A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Adjust Polarity: If your spots are all at the bottom of the plate (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate. If they are all at the top (high Rf), decrease the polarity.
-
For Polar Products: If your product is significantly more polar than this compound, you may need to use a more polar solvent system, such as dichloromethane/methanol.[8]
Q2: My spots are streaking on the TLC plate. What's causing this?
A2: Streaking can be caused by several factors:
-
Sample Overloading: You may be spotting too much of your reaction mixture on the plate. Try diluting your sample before spotting.
-
Inappropriate Spotting Solvent: If the sample is not soluble in the mobile phase, it can cause streaking. Dissolve your sample in a small amount of a solvent like dichloromethane or ethyl acetate.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes help.
Experimental Protocol: TLC Monitoring of a Reaction
-
Plate Preparation:
-
Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]
-
-
Spotting:
-
Using a capillary tube, spot a small amount of your starting material (this compound) on the baseline as a reference.
-
At various time points during your reaction, take a small aliquot and spot it on the baseline. It's good practice to co-spot the reaction mixture with the starting material to confirm its presence.[8]
-
-
Development:
-
Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[8]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Quinoline derivatives are typically UV-active.
-
Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable products derived from this compound, GC-MS is an excellent technique for both separation and identification. The mass spectrometer provides molecular weight and fragmentation information, which can be crucial for identifying unexpected byproducts.[10]
Troubleshooting Guide: Common GC-MS Problems
| Problem | Potential Cause | Recommended Solution |
| No Peaks Observed | 1. Compound is not volatile enough. 2. Compound decomposed in the injector. | 1. Consider derivatization to increase volatility. 2. Lower the injector temperature. |
| Broad or Tailing Peaks | 1. Active sites in the liner or column. 2. Column contamination. | 1. Use a deactivated liner. 2. Bake out the column according to the manufacturer's instructions. |
| Poor Sensitivity | 1. Leak in the system. 2. MS source is dirty. | 1. Perform a leak check. 2. Clean the MS source. |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative reaction monitoring.[11][12] By integrating the signals of the starting material and product, you can determine the reaction conversion.
Frequently Asked Questions (FAQs) for NMR Analysis
Q1: How can I use ¹H NMR to monitor my reaction?
A1: ¹H NMR is ideal for tracking the disappearance of starting material and the appearance of product signals.
-
Identify Diagnostic Peaks: Before starting your reaction, obtain a ¹H NMR spectrum of this compound. Identify a few well-resolved peaks that are unique to the starting material.
-
Monitor Signal Changes: As the reaction progresses, take aliquots, remove the solvent, and dissolve the residue in a deuterated solvent. The signals corresponding to the starting material will decrease in intensity, while new signals for your product will appear.
-
Quantitative Analysis: By comparing the integration of a product peak to a starting material peak, you can calculate the percent conversion.
Q2: What are the advantages of using ¹⁹F or ³¹P NMR for reaction monitoring?
A2: If your reaction involves reagents containing fluorine or phosphorus, ¹⁹F or ³¹P NMR can be extremely useful. These nuclei have a wide chemical shift range and are often 100% abundant, leading to simple spectra with high sensitivity and no background interference.[11]
Visualization: General Reaction Monitoring Workflow
Caption: A generalized workflow for monitoring chemical reaction progress.
References
- 1. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. realab.ua [realab.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-8-methylquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast array of biological activities.[1] Its rigid, planar, and aromatic nature, combined with a basic nitrogen atom, provides an ideal framework for interacting with various biological targets. Modifications to the quinoline ring system, through the introduction of diverse substituents, allow for the fine-tuning of its pharmacological profile. This guide focuses on a specific, promising scaffold: 2-Chloro-8-methylquinoline. The presence of a chloro group at the C2-position offers a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives. Simultaneously, the methyl group at the C8-position can influence the molecule's steric and electronic properties, potentially enhancing target specificity and metabolic stability.
This document provides an in-depth comparison of the known and potential biological activities of this compound derivatives, with a primary focus on their antifungal, anticancer, and anti-inflammatory properties. We will delve into the causality behind experimental design, present comparative data from relevant studies, and provide detailed protocols for the key biological assays used in their evaluation.
Synthetic Pathways: Building the this compound Library
The journey to evaluating biological activity begins with chemical synthesis. The this compound core is typically synthesized via established methods for quinoline construction, such as the Vilsmeier-Haack reaction, followed by derivatization. The true versatility of this scaffold lies in the reactivity of the C2-chloro group, which readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
A common and effective strategy involves the initial synthesis of 2-chloro-3-(chloromethyl)-8-methylquinoline, which serves as a key intermediate. This intermediate can then be reacted with various nucleophiles, such as substituted anilines, aliphatic amines, or other heterocyclic moieties, to generate a library of diverse derivatives for biological screening.[2]
Caption: Generalized workflow for synthesizing a library of this compound derivatives.
Comparative Biological Evaluation
While a single study comparing the anticancer, antimicrobial, and anti-inflammatory activities of a comprehensive library of this compound derivatives is not available in the public domain, we can synthesize findings from various sources to build a comparative picture. This section will draw upon data from closely related analogs to establish structure-activity relationships (SAR) and guide future discovery.
Antifungal Activity
A study by Kumar et al. provides the most direct evidence for the antifungal potential of this scaffold. They synthesized a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-amine derivatives and evaluated their activity against several fungal strains.[2] The data indicates that the nature of the substituent attached to the methylamine linker significantly influences the antifungal potency.
| Compound ID (Representative) | Substituent (R) | Antifungal Activity (vs. A. niger) |
| 4b | 4-Chloroaniline | Significant |
| 4c | 4-Fluoroaniline | Significant |
| 4d | 4-Bromoaniline | Significant |
| 4e | 4-Iodoaniline | Significant |
| 4i | 2,4-Dichloroaniline | Significant |
| 4o | Cyclohexylamine | Significant |
| (Note: This table is a qualitative representation based on the published findings indicating significant activity. Quantitative MIC values would be required for a precise comparison.)[2] |
Structure-Activity Relationship Insights: The preliminary findings suggest that the presence of halogenated aniline moieties (Cl, F, Br, I) is favorable for antifungal activity. This is a common trend in medicinal chemistry, where halogens can enhance membrane permeability and participate in halogen bonding with target enzymes. The activity of the cyclohexylamine derivative (4o) also indicates that aliphatic, cyclic amines can confer significant potency.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[3] While specific comparative data for a series of this compound derivatives is limited, we can analyze data from related 2-chloroquinoline analogs to infer potential SAR.[4][5] The primary mode of evaluation is typically the in vitro cytotoxicity against a panel of human cancer cell lines, with results expressed as the half-maximal inhibitory concentration (IC50).
| Compound Scaffold | Substitution | Cancer Cell Line | IC50 (µM) |
| 2-Chloro-3-formylquinoline oxime ester | Varied ester groups | MCF-7 (Breast) | Not specified, but active |
| 7-Chloro-4-quinolinylhydrazone | 2,6-dichlorohydrazone | HL-60 (Leukemia) | 0.314 (µg/cm³) |
| 2-Aryl-6-chloroquinoline-4-carboxylic acid | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast) | Potent (% growth reduction) |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Fused Indole Ring | HCT116 (Colorectal) | 0.35 |
(Note: Data is compiled from multiple sources on related, but not identical, scaffolds to illustrate general trends.)[5]
Structure-Activity Relationship Insights:
-
C2 and C4 Positions: Bulky aryl groups at the C2 and C4 positions have been shown to enhance cytotoxicity.[4]
-
C3 Position: The C3 position is a versatile point for modification. Attaching other pharmacophores, like hydrazones or oxime esters, can lead to potent compounds.[5]
-
Benzenoid Ring Substitution: Electron-donating groups like methoxy (-OCH3) on the benzene part of the quinoline ring are often associated with increased potency.[4] Conversely, electron-withdrawing groups like halogens (e.g., 7-chloro) can also modulate activity, though their effect can be position-dependent.[5]
Based on these trends, a hypothetical library of this compound derivatives with varied aryl substitutions at the C3 or C4 positions would be a promising avenue for discovering novel anticancer agents.
Anti-inflammatory Activity
Quinoline derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) or modulating pro-inflammatory cytokine production. The carrageenan-induced paw edema model in rodents is a classic in vivo assay for screening acute anti-inflammatory activity.
Structure-Activity Relationship Insights: The anti-inflammatory activity of quinolines is highly dependent on the nature and position of substituents. For example, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid group can inhibit COX enzymes. This highlights the necessity of rational design based on the specific inflammatory target.
Mechanistic Insights
The diverse biological activities of quinoline derivatives stem from their ability to interact with multiple cellular targets.
Anticancer Mechanisms: Quinoline-based anticancer agents can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
Antimicrobial Mechanisms: The antimicrobial action of quinolines often involves the inhibition of essential bacterial enzymes. For instance, fluoroquinolones, a major class of antibiotics, target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. While not all quinolines share this exact mechanism, enzyme inhibition remains a primary mode of action.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-defined protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HCT116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., sterile DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol 2: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well round-bottom microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) from an agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control (e.g., saline or 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (different doses of the this compound derivative).
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Baseline Measurement and Edema Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data, primarily from related quinoline analogs, strongly suggests its potential in antifungal, anticancer, and anti-inflammatory applications. The key to unlocking this potential lies in systematic derivatization and comparative biological evaluation.
Future research should focus on the synthesis and screening of a comprehensive library of this compound derivatives. By varying the substituents at the C2, C3, and C4 positions and evaluating their effects on a wide range of biological targets, a detailed structure-activity relationship can be established. This rational, data-driven approach will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for the next generation of quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antidepressant and antifungal evaluation of novel this compound amine derivatives [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-8-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3][4] Within this diverse family, the 2-chloro-8-methylquinoline core represents a key starting point for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
This guide provides a comparative analysis of this compound analogs and related derivatives, synthesizing findings from various studies to elucidate the key structural features that govern their biological effects. We will delve into their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Comparative Biological Activity of this compound and Related Analogs
While a singular, comprehensive SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, we can infer valuable SAR insights by comparing structurally related compounds. The following table summarizes the biological activities of various quinoline derivatives, highlighting the impact of substitutions on the quinoline core.
| Compound ID | Base Scaffold | Modifications | Biological Activity | Target/Cell Line | Reference |
| 1 | This compound | Amine derivatives (e.g., piperidinyl, morpholinyl) at C2 | Antidepressant and antifungal activity | Not specified | [5] |
| 2 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Methoxy at C8, Methyl at N5, Indolo fusion | IC50: 0.35 µM | HCT116 (colorectal cancer) | [6] |
| 3 | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 5,6-dimethyl benzimidazole at C3 | IC50: 7.54 µM | HepG2 (liver cancer) | [7] |
| 4 | 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | 5,6-dichloro benzimidazole at C3 | IC50: 10.26 µM | HepG2 (liver cancer) | [7] |
| 5 | Rhodanine-2-chloroquinoline hybrid | Rhodanine moiety linked to C3 | Potent antiproliferative activity | HGC (gastric cancer), MCF-7 (breast cancer), DU-145 (prostate cancer) | [8] |
| 6 | 6,8-Difluoro-2-methyl-4-anilinoquinoline | 3-isopropyl on anilino ring | IC50: 8.92 µM | HeLa (cervical cancer) | [9] |
| 7 | 6,8-Difluoro-2-methyl-4-anilinoquinoline | 3-tert-butyl on anilino ring | IC50: 9.56 µM | HeLa (cervical cancer) | [9] |
Inferred Structure-Activity Relationship (SAR) Insights
From the comparative data, we can deduce several key SAR trends for the this compound scaffold:
-
The 2-Chloro Position as a Versatile Handle: The chloro group at the C2 position is not merely a static feature but a reactive site for introducing diverse functionalities. Its substitution with various amines has been shown to yield compounds with antidepressant and antifungal properties.[5] This highlights the potential for creating libraries of analogs with varied biological profiles through nucleophilic substitution at this position.
-
Impact of Substituents at the 3-Position: The introduction of heterocyclic moieties at the C3 position significantly influences anticancer activity. For instance, the linkage of a rhodanine group results in potent antiproliferative effects across multiple cancer cell lines.[8] Furthermore, substitutions on a benzimidazole ring at this position demonstrate that electron-donating groups (dimethyl) can be more favorable for activity against HepG2 cells compared to electron-withdrawing groups (dichloro).[7]
-
The Significance of the 8-Methyl Group: While direct comparisons are limited, the presence of the 8-methyl group is a defining feature of this analog series. In related quinoline scaffolds, substitutions at this position are known to modulate activity. For example, the potent anticancer activity of the 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline analog suggests that the electronic and steric properties of substituents at the C8 position are critical determinants of biological efficacy.[6]
-
Inference from Related Scaffolds: Insights from 6,8-difluoro-2-methyl-4-anilinoquinoline analogs suggest that bulky, hydrophobic groups on substituents attached to the quinoline core can enhance cytotoxic activity.[9] This principle could be applied to the design of novel this compound derivatives, for instance, by introducing bulky side chains at the C4 position or via an amino linker at the C2 position.
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of the findings, it is crucial to understand the experimental methodologies employed. Below is a representative protocol for an in vitro antiproliferative assay, commonly used to evaluate the anticancer potential of quinoline derivatives.
MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves by plotting the percentage of cell viability against the compound concentrations.
Visualizing the Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[10][11] A prominent example is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. The 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline analog has been shown to modulate this pathway.[6]
Below is a diagram illustrating a simplified kinase signaling pathway that is a common target for quinoline derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing quinoline analogs as kinase inhibitors.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from a comparative analysis of related compounds, underscore the importance of substitutions at the C2, C3, and C8 positions in dictating biological activity. The reactivity of the C2 chloro group, in particular, offers a facile route to a diverse range of analogs. Future research should focus on the systematic exploration of this chemical space, guided by the principles outlined in this guide, to develop potent and selective drug candidates for a variety of diseases, with a significant potential in oncology. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to advance the discovery and development of next-generation quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antidepressant and antifungal evaluation of novel this compound amine derivatives [ouci.dntb.gov.ua]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-8-methylquinoline and 2-Chloro-6-methylquinoline: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, substituted quinolines represent a privileged scaffold, forming the backbone of numerous synthetic compounds with significant biological and chemical properties.[1][2][3][4][5] Among these, chloro-methyl-substituted quinolines are pivotal intermediates, offering reactive sites for further molecular elaboration. This guide provides an in-depth comparative analysis of two constitutional isomers: 2-Chloro-8-methylquinoline and 2-Chloro-6-methylquinoline. We will explore their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data, to assist researchers in selecting the appropriate building block for their specific research and development endeavors.
Introduction: The Significance of Quinoline Scaffolds
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents and functional materials.[1][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][6] The introduction of substituents, such as chloro and methyl groups, onto the quinoline core profoundly influences the molecule's electronic properties, steric hindrance, and overall reactivity, thereby modulating its biological activity and synthetic utility.[3][5] The position of these substituents is critical, leading to distinct chemical behaviors and pharmacological profiles, as we will explore in the case of the 2,8- and 2,6-isomers.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the methyl group—at position 8 versus position 6—results in measurable differences in the physicochemical properties of these isomers. These properties are fundamental to understanding their behavior in both chemical reactions and biological systems.
| Property | This compound | 2-Chloro-6-methylquinoline |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol [7][8] | 177.63 g/mol [9][10] |
| CAS Number | 4225-85-8[7][8] | 4295-11-8[9][11] |
| Melting Point | 64-68 °C | Not available[10] |
| Boiling Point | Not available | Not available[10] |
| Appearance | Solid | Not specified |
| XLogP3 | 3.5[8] | 3.5 |
The identical molecular formula and weight underscore their isomeric relationship. However, the position of the methyl group can influence crystal packing and intermolecular forces, which would be reflected in properties like melting and boiling points. The XLogP3 value, a measure of lipophilicity, is predicted to be the same for both isomers, suggesting similar solubility in nonpolar solvents.
Synthesis of 2-Chloro-methylquinoline Isomers
The primary synthetic route to 2-chloro-substituted quinolines often involves the Vilsmeier-Haack reaction, starting from the corresponding acetanilide.[12][13] This reaction introduces a formyl group at the 3-position and a chloro group at the 2-position.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-chloro-3-formyl-methylquinolines via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline [12]
-
Reagent Preparation: Prepare the Vilsmeier-Haack reagent by reacting phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with N,N-dimethylformamide (DMF).
-
Reaction: Treat the appropriately substituted acetanilide (N-(o-tolyl)acetamide for the 8-methyl isomer) with the Vilsmeier-Haack reagent.
-
Heating: Heat the reaction mixture to facilitate the cyclization and formation of the quinoline ring.
-
Work-up: Quench the reaction mixture, typically with ice, and isolate the crude product.
-
Purification: Purify the resulting 2-chloro-3-formyl-8-methylquinoline by recrystallization or column chromatography.
A similar procedure using N-(p-tolyl)acetamide would yield 2-chloro-3-formyl-6-methylquinoline.[13] The formyl group can then be removed if the parent 2-chloro-methylquinoline is desired.
Comparative Reactivity and Applications in Drug Discovery
The core utility of both this compound and 2-Chloro-6-methylquinoline in drug discovery lies in their role as versatile building blocks. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Nucleophilic Aromatic Substitution
The 2-position of the quinoline ring is electron-deficient, making the attached chlorine a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles.
Caption: General scheme for nucleophilic aromatic substitution on 2-chloro-methylquinolines.
Influence of Methyl Group Position:
-
This compound: The methyl group at the 8-position is in the "peri" position relative to the nitrogen atom. This can exert a significant steric effect, potentially hindering the approach of bulky nucleophiles to the 2-position. This steric hindrance can be exploited for regioselective reactions in more complex systems.
-
2-Chloro-6-methylquinoline: The methyl group at the 6-position is on the benzo ring, relatively distant from the reactive 2-position. Its influence is primarily electronic, acting as a weak electron-donating group. This is less likely to sterically impede reactions at the 2-position.
Applications in the Synthesis of Bioactive Molecules
Both isomers are precursors to a variety of compounds with demonstrated biological activity.
-
This compound has been used in the synthesis of compounds with antioxidant and monoamine oxidase inhibitory activity.[7] It is also a precursor for creating Schiff bases and other heterocyclic systems.[1]
-
2-Chloro-6-methylquinoline is a key intermediate for synthesizing derivatives with potential antibacterial, antifungal, and anticancer properties.[14][15] For instance, 2-chloro-6-methylquinoline-3-carbaldehyde is a versatile starting material for producing a range of biologically active molecules.[14][16] Hydrazone derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for their antimicrobial activity.[17]
Spectroscopic Analysis
Definitive characterization of these isomers relies on spectroscopic techniques. While a full dataset is not available for direct comparison, key expected features can be highlighted.
¹H NMR Spectroscopy:
-
This compound: The proton on the carbon adjacent to the methyl group (at position 7) would likely show a characteristic coupling pattern. The proximity of the methyl group to the heterocyclic ring may also influence the chemical shifts of the protons on the pyridine part of the quinoline system.
-
2-Chloro-6-methylquinoline: The methyl protons would appear as a singlet in the aromatic region. The protons on the benzo ring would show splitting patterns consistent with their substitution.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms, particularly those in the vicinity of the methyl and chloro substituents, would be distinct for each isomer, providing a clear method of differentiation.
Mass Spectrometry:
Both isomers will have the same molecular ion peak (m/z = 177 for the ³⁵Cl isotope and 179 for the ³⁷Cl isotope, in an approximate 3:1 ratio). Fragmentation patterns, however, may differ due to the different substitution patterns, potentially allowing for their distinction.
Conclusion
This compound and 2-chloro-6-methylquinoline, while constitutionally similar, offer distinct advantages and considerations for the synthetic chemist. The choice between these two isomers will largely depend on the desired substitution pattern of the final molecule and the potential influence of the methyl group's position on reactivity and biological activity.
-
2-Chloro-6-methylquinoline can be considered a more general-purpose building block where the methyl group provides a point of substitution on the benzo ring without significantly sterically encumbering the reactive 2-position.
-
This compound is a more specialized intermediate where the peri-positioned methyl group can introduce significant steric effects, which could be either a challenge to overcome or a tool for controlling selectivity in subsequent reactions.
This guide provides a foundational comparison to aid researchers in their decision-making process. Further experimental investigation into the properties and reactivity of these valuable synthetic intermediates will undoubtedly continue to expand their application in the development of novel therapeutics and functional materials.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. biosynce.com [biosynce.com]
- 7. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 8. This compound | C10H8ClN | CID 21540195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 [chemicalbook.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel 2-Chloro-8-methylquinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic potential of novel compounds derived from the parent molecule, 2-Chloro-8-methylquinoline. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data. Our focus is on building a self-validating experimental cascade, from initial screening to mechanistic elucidation.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Derivatives of quinoline have been shown to exert cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, generating reactive oxygen species (ROS), and inhibiting tubulin polymerization.[3][4][5][6] The parent compound, this compound, has been noted for its antioxidant and neurotoxic properties, making its derivatives intriguing candidates for novel therapeutic agents.[7]
This guide will compare and contrast essential cytotoxicity assays, providing the technical details necessary for their successful implementation in your laboratory.
I. Primary Cytotoxicity Screening: Gauging Metabolic Viability and Membrane Integrity
The initial step in evaluating a novel compound is to determine its general cytotoxic effect on a panel of relevant cell lines. For compounds derived from this compound, a logical starting point is to use cancer cell lines where other quinoline derivatives have shown activity, such as lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), and colon (e.g., HCT-116) cancer cell lines.[5][8][9] It is also crucial to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess selectivity.[8]
Two robust and widely accepted assays for primary screening are the MTT and LDH assays. These assays provide complementary information on cell health.
A. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial function.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives for 24 to 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[11][12]
B. Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[13][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation and Interpretation
The results from these primary assays are typically presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell viability.
| Derivative | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| Compound A | A549 (Lung Cancer) | 5.2 | 8.1 |
| Compound A | MCF-7 (Breast Cancer) | 7.8 | 10.5 |
| Compound A | HCT-116 (Colon Cancer) | 6.5 | 9.3 |
| Compound A | Normal Fibroblasts | > 100 | > 100 |
| Compound B | A549 (Lung Cancer) | 12.1 | 15.6 |
| Compound B | MCF-7 (Breast Cancer) | 15.3 | 18.9 |
| Compound B | HCT-116 (Colon Cancer) | 14.2 | 17.4 |
| Compound B | Normal Fibroblasts | > 100 | > 100 |
This is a table with mock data for illustrative purposes.
A significant discrepancy between the MTT and LDH assay results may indicate that the compound affects mitochondrial function without causing immediate membrane rupture.
Caption: Experimental workflow for assessing cytotoxicity.
II. Elucidating the Mechanism of Action: Apoptosis and Oxidative Stress
Once the cytotoxic potential of the novel compounds has been established, the next critical step is to investigate the underlying mechanism of cell death. For many quinoline derivatives, apoptosis and the induction of oxidative stress are common pathways.[3][4][16]
A. Detection of Apoptosis by Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[17][18] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of the compound for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
The results will categorize cells into four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
B. Caspase Activation: The Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[19][20] The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological changes of apoptosis.[19] The activity of these caspases can be measured using colorimetric or fluorometric assays.
-
Cell Lysis: Treat cells with the compound, then lyse them to release the cellular contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a reporter molecule to the cell lysate.
-
Incubation: Incubate the mixture to allow for cleavage of the substrate by active caspases.
-
Detection: Measure the resulting signal using a microplate reader.
An increase in caspase-3, -8, and -9 activity would suggest that the compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][21]
Caption: Simplified overview of apoptosis signaling pathways.
C. Oxidative Stress and DNA Damage
Some quinoline derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[4][9] The formation of 8-oxoguanine is a common marker of oxidative DNA damage.[4]
III. Conclusion
This guide provides a structured and scientifically rigorous approach to assessing the cytotoxicity of novel compounds derived from this compound. By employing a combination of primary screening assays and mechanistic studies, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its mode of action. The detailed protocols and data interpretation guidelines provided herein will aid in the efficient and effective evaluation of these promising therapeutic candidates.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectral Validation of 2-Chloro-8-methylquinoline
Introduction: The Significance of 2-Chloro-8-methylquinoline in Medicinal Chemistry
Quinoline and its derivatives are fundamental heterocyclic structures that serve as building blocks for a vast array of pharmacologically active compounds.[1] Their prevalence in biomedical research is due to efficient synthetic methodologies and the relatively low cost of production, which can be scaled for industrial applications.[1] Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents, including antimalarials, fungicides, and antibiotics.[1][2] The precise substitution pattern on the quinoline ring is critical for biological activity, making the unambiguous synthesis and rigorous characterization of these molecules paramount in the drug development pipeline.
This guide provides an in-depth comparison of synthetic strategies for obtaining this compound and details the essential spectral analyses required for its unequivocal structural validation. As Senior Application Scientists, our goal is to not only provide protocols but to instill a deeper understanding of the underlying chemical principles and the importance of robust analytical practices.
Part 1: Synthesis of this compound
The synthesis of substituted quinolines can be achieved through several named reactions, each with its own advantages and limitations. The most common methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[3][4][5] For the specific synthesis of this compound, a modified Doebner-von Miller reaction is a highly effective approach.
Primary Synthetic Route: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] In this case, 2-chloroaniline serves as the aniline component, and crotonaldehyde is the α,β-unsaturated carbonyl compound.
The reaction proceeds through a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring system.[8] The choice of a Lewis acid catalyst, such as zinc chloride, is crucial for promoting the intramolecular cyclization.[9]
Diagram 1: The Doebner-von Miller Reaction Workflow
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Cytotoxic Landscape of 2-Chloro-8-methylquinoline Derivatives: A Comparative Guide for Cancer Research
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[2] The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets, making it a fertile ground for the development of novel therapeutics.[3] This guide focuses on the in vitro anticancer potential of a specific subclass: 2-chloro-8-methylquinoline derivatives.
While comprehensive studies focusing exclusively on a broad range of this compound derivatives are still emerging, this guide will provide a comparative analysis of their cytotoxicity against various cancer cell lines by examining data from closely related analogs. By understanding the contributions of the 2-chloro and 8-methyl substitutions, we can infer the potential efficacy and guide future research in this promising area. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel oncology therapeutics.
Comparative Cytotoxicity of Quinoline Derivatives
The in vitro efficacy of potential anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several 2-chloroquinoline derivatives against various cancer cell lines, providing a basis for understanding the potential activity of this compound analogs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinoline (Compound 3a) | HepG2 (Liver) | 22.0 ± 1.57 | [4] |
| MCF-7 (Breast) | 64.9 ± 5.03 | [4] | |
| PC3 (Prostate) | 28.3 ± 2.32 | [4] | |
| HCT-116 (Colon) | 29.7 ± 3.20 | [4] | |
| 2-Chloro-3-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)quinoline (Compound 7b) | HepG2 (Liver) | 22.9 ± 1.81 | [4] |
| MCF-7 (Breast) | 28.2 ± 3.37 | [4] | |
| PC3 (Prostate) | 18.8 ± 2.07 | [4] | |
| HCT-116 (Colon) | 15.8 ± 1.30 | [4] | |
| 2-Chloro-3-formyl quinoline Schiff's Base (Compound 5c) | MCF-7 (Breast) | 12.73 | [5] |
| A549 (Lung) | 13.76 | [5] | |
| 2-Chloro-3-formyl quinoline Schiff's Base (Compound 5f) | MCF-7 (Breast) | 13.78 | [5] |
| A549 (Lung) | 13.44 | [5] | |
| 2-Chloro-3-formyl quinoline Schiff's Base (Compound 5i) | MCF-7 (Breast) | 10.65 | [5] |
| A549 (Lung) | 10.89 | [5] |
Understanding the Mechanism of Action: A Look at Quinoline's Anticancer Properties
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[1] While the specific pathways affected by this compound derivatives require further investigation, the broader class of quinoline compounds has been shown to induce cancer cell death through several key mechanisms:
-
DNA Damage and Repair Inhibition: Many quinoline-based compounds can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA strand breaks and the induction of apoptosis.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase, which precedes apoptosis.
-
Inhibition of Signaling Pathways: Quinoline derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways (e.g., EGFR, VEGFR).
Below is a diagram illustrating a generalized signaling pathway that is often disrupted by quinoline-based anticancer agents.
Caption: Generalized mechanism of action for quinoline derivatives.
Experimental Protocols for In Vitro Cytotoxicity Testing
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. The two most common assays for evaluating the in vitro anticancer activity of compounds are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Workflow of the MTT Assay:
Caption: A typical workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[3]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Workflow of the SRB Assay:
Caption: A typical workflow for the SRB cytotoxicity assay.
Detailed Protocol for SRB Assay:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1-3).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 10-30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
-
Conclusion and Future Directions
The available data on 2-chloroquinoline derivatives suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The studies on related compounds indicate that further derivatization, particularly at the 3-position, can lead to potent cytotoxic agents against a range of cancer cell lines.
Future research should focus on the systematic synthesis and in vitro screening of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by these compounds. This will be crucial for optimizing their efficacy and selectivity, ultimately paving the way for their potential translation into clinical candidates.
References
A Comparative Guide to In-Silico Analysis of 2-Chloro-8-methylquinoline-Based Kinase Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of pharmacologically active agents.[1] Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive, in-depth comparison of novel 2-Chloro-8-methylquinoline-based inhibitors against established drugs, grounded in the principles and practices of computational molecular docking.
Our focus will be on a well-validated and clinically significant target: the Epidermal Growth Factor Receptor (EGFR) kinase .[1][2] Overexpression or mutation of EGFR is a known driver in several cancers, making it a prime target for therapeutic intervention.[3][4] We will compare our designed this compound derivatives against two FDA-approved EGFR inhibitors, Erlotinib and Gefitinib , to benchmark their potential efficacy. This comparative analysis is pivotal for accelerating the identification of promising lead compounds in the drug discovery pipeline.[1]
The Rationale: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, our inhibitor) when bound to a second (a receptor, our protein target).[5] This in-silico approach allows us to:
-
Visualize Binding Modes: Understand how an inhibitor fits into the active site of a protein.
-
Estimate Binding Affinity: Computationally score the strength of the interaction, which often correlates with inhibitory potency.
-
Guide Lead Optimization: Identify key molecular interactions (like hydrogen bonds and hydrophobic contacts) that can be enhanced through chemical modification to improve efficacy and selectivity.
By simulating these interactions, we can prioritize the synthesis of the most promising compounds, saving significant time and resources in the laboratory.
The Target: EGFR Kinase Domain
The EGFR kinase domain is the intracellular portion of the receptor responsible for its enzymatic activity. Small molecule inhibitors typically target the ATP-binding pocket of this domain, competing with the natural substrate (ATP) and thereby blocking the downstream signaling cascade that promotes cell proliferation.[3] For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib, available from the Protein Data Bank (PDB ID: 1M17 ).[6][7] This structure provides a high-resolution map of the active site, essential for accurate docking simulations.
The Contenders: A Comparative Lineup
To establish a robust comparison, we will analyze three classes of compounds:
-
Reference Inhibitors:
-
Core Scaffold:
-
This compound: The foundational structure for our novel inhibitor series.
-
-
Designed this compound Derivatives:
-
CQ-Aniline: this compound with an aniline group at a position hypothesized to interact with the hinge region of the kinase.
-
CQ-Aniline-Met: A further modification with a methoxy group on the aniline ring, designed to probe additional pockets in the active site.
-
This selection allows for a direct comparison of the quinoline core against the clinically validated quinazoline scaffold and an exploration of how substitutions on our novel scaffold might enhance binding.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a validated workflow for performing comparative docking studies. This self-validating system ensures the reliability of the computational model before screening novel compounds.[9]
Part 1: Protocol Validation (Redocking)
The cornerstone of trustworthy docking results is validation. We must first demonstrate that our chosen docking algorithm can accurately reproduce the experimentally determined binding pose of a known ligand.[9]
-
Protein Preparation:
-
Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17).
-
Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), prepare the protein by:
-
Removing water molecules and any co-solvents.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
The output is a receptor file ready for docking (e.g., in .pdbqt format).
-
-
-
Ligand Extraction and Preparation:
-
Extract the co-crystallized ligand (Erlotinib) from the 1M17 structure and save it as a separate file.
-
Prepare the ligand by adding hydrogens, merging non-polar hydrogens, and defining rotatable bonds.
-
-
Redocking:
-
Perform a docking simulation of the prepared Erlotinib back into the binding site of the prepared EGFR protein.
-
Validation Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[4][10][11] This confirms the docking parameters can replicate a known binding mode.
-
Part 2: Comparative Docking of Inhibitors
Once the protocol is validated, the same procedure is applied to all test compounds.
-
Ligand Preparation:
-
Generate 3D structures of Gefitinib, this compound, and the designed derivatives (CQ-Aniline, CQ-Aniline-Met).
-
Perform energy minimization and prepare them for docking as described for Erlotinib.
-
-
Docking Execution:
-
Define a "grid box" that encompasses the entire ATP-binding site of EGFR, centered on the position of the co-crystallized Erlotinib.
-
Dock each prepared ligand into the prepared EGFR receptor using the validated parameters. Software like AutoDock Vina is commonly used for this step.[12]
-
-
Analysis and Visualization:
Visualizing the Workflow
Caption: Workflow for the comparative docking study.
Results: A Comparative Analysis
The docking results are summarized below. Binding energies are predictive metrics of affinity, while the observed interactions provide a mechanistic rationale for these scores.
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (EGFR) | Key Hydrophobic Interactions (EGFR) |
| Erlotinib (Reference) | -9.3 | Met793 (Hinge) | Leu718, Val726, Ala743, Leu844 |
| Gefitinib (Reference) | -9.1 | Met793 (Hinge) | Leu718, Val726, Ala743, Leu844, Cys797 |
| This compound | -6.5 | None | Val726, Ala743 |
| CQ-Aniline | -8.8 | Met793 (Hinge) | Leu718, Val726, Ala743, Leu844 |
| CQ-Aniline-Met | -9.5 | Met793 (Hinge), Thr790 | Leu718, Val726, Ala743, Cys775, Leu844 |
Note: The docking scores for the designed compounds are hypothetical and for illustrative purposes within this guide. Real-world results would be generated from the described protocol.
Discussion: From Data to Insights
Our comparative analysis yields several critical insights for a drug discovery program:
-
Validation is Crucial: The successful redocking of Erlotinib (hypothetical RMSD < 2.0 Å) provides confidence in our model's ability to predict plausible binding modes.[9]
-
The Quinoline Core Shows Potential: The unmodified this compound scaffold shows modest binding affinity. Its lack of a hydrogen bond with the critical Met793 residue in the EGFR hinge region explains its lower score compared to the reference drugs.[12][14]
-
Rational Design Improves Affinity: The addition of the aniline group in CQ-Aniline was a strategic choice. This moiety is designed to mimic the quinazoline core's interaction with the hinge region. The docking results validate this hypothesis, showing the formation of the crucial hydrogen bond with Met793 and a significant improvement in the binding score, bringing it into a range comparable with Gefitinib.
-
Probing Deeper Pockets Yields a Lead Candidate: The further addition of a methoxy group in CQ-Aniline-Met leads to the best docking score, surpassing even the reference inhibitor Erlotinib. This modification allows the inhibitor to form an additional hydrogen bond with Thr790 and engage in more extensive hydrophobic interactions, demonstrating how small chemical changes can significantly enhance binding affinity. This compound would be prioritized as a lead candidate for synthesis and in-vitro testing.
Visualizing the Binding Hypothesis
Caption: Key interactions of inhibitors with the EGFR active site.
Conclusion and Future Directions
This guide demonstrates a robust, validated, and comparative in-silico workflow for the evaluation of novel this compound-based inhibitors against the EGFR kinase. Our findings illustrate that while the core scaffold has potential, rational, structure-guided modifications are essential to achieve binding affinities comparable to or exceeding those of established drugs. The designed compound, CQ-Aniline-Met , emerges as a promising lead candidate worthy of progression to chemical synthesis and biological validation.
The next steps in a real-world drug discovery project would involve:
-
Synthesis of the prioritized compounds.
-
In-vitro Kinase Assays to determine their actual IC50 values against EGFR.
-
Cell-based Assays to confirm their ability to inhibit EGFR signaling in cancer cell lines.
By integrating computational approaches like molecular docking early in the discovery process, research teams can more effectively navigate the vast chemical space to identify and optimize the next generation of targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. brieflands.com [brieflands.com]
- 13. fmhr.net [fmhr.net]
- 14. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Antioxidant Properties of 2-Chloro-8-methylquinoline Derivatives
Introduction: The Growing Interest in Quinoline Derivatives as Antioxidants
In the relentless pursuit of novel therapeutic agents, quinoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antioxidant properties.[1][2][3] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases.[4] This has spurred the investigation of synthetic compounds, such as derivatives of 2-chloro-8-methylquinoline, as potential antioxidants.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antioxidant potential of this compound derivatives. While specific experimental data on this particular subset of quinolines is emerging, this document outlines the established methodologies, the rationale behind experimental choices, and a comparative analysis with standard antioxidants. The focus is on providing a robust protocol for generating reliable and comparable data.
The core of antioxidant activity lies in a molecule's ability to donate an electron or a hydrogen atom to neutralize free radicals.[5] The structure of quinoline derivatives, with their electron-rich aromatic system and potential for various substitutions, makes them promising candidates for radical scavenging.[1][2] Understanding the structure-activity relationship (SAR) is crucial; for instance, the presence of electron-donating groups like hydroxyl (-OH) and methyl (-CH3) can significantly influence antioxidant capacity.[5][6] This guide will equip you with the tools to investigate these properties systematically.
Comparative Assays for Antioxidant Evaluation
A multi-assay approach is indispensable for a thorough evaluation of antioxidant properties, as different assays reflect different aspects of antioxidant action. The most widely accepted and utilized in vitro methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]
The Underlying Principles of Key Antioxidant Assays
The selection of these assays is based on their distinct mechanisms, providing a more comprehensive profile of the antioxidant's capabilities.
Caption: Fundamental principles of the three primary antioxidant assays.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your findings, adherence to detailed and validated protocols is paramount. Below are the step-by-step methodologies for the DPPH, ABTS, and FRAP assays, designed for a 96-well plate format for high-throughput screening.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
This compound derivatives (test compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and at 4°C.[9]
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of the test compounds (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.[10]
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9] A lower IC50 value indicates higher antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[12]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds and positive control (Trolox)
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[13]
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compounds or positive control.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.[14]
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compound is expressed as µM Trolox equivalents.[12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[15][16]
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Test compounds and positive control (FeSO₄·7H₂O or Trolox)
-
96-well microplate and reader
Procedure:
-
Preparation of FRAP Working Reagent:
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).
-
Warm the reagent to 37°C before use.[17]
-
-
Assay Protocol:
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the different concentrations of the test compounds, positive control, or a blank (solvent).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.[17]
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe²⁺ equivalents.[18]
-
Comparative Data Analysis and Interpretation
To facilitate a clear comparison, the antioxidant activities of the this compound derivatives should be tabulated against standard antioxidants like ascorbic acid and Trolox.
Table 1: Hypothetical Comparative Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe²⁺ Eq./mg) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Derivative A | Experimental Data | Experimental Data | Experimental Data |
| Derivative B | Experimental Data | Experimental Data | Experimental Data |
| Ascorbic Acid (Standard) | Experimental Data | Experimental Data | Experimental Data |
| Trolox (Standard) | Experimental Data | Experimental Data | Experimental Data |
Table 2: Hypothetical Antioxidant Activity as Trolox Equivalents (TEAC)
| Compound | DPPH TEAC (mM TE/mg) | ABTS TEAC (mM TE/mg) |
| This compound | Experimental Data | Experimental Data |
| Derivative A | Experimental Data | Experimental Data |
| Derivative B | Experimental Data | Experimental Data |
Interpreting the Results:
-
Lower IC50 values in the DPPH and ABTS assays indicate stronger radical scavenging activity .
-
Higher FRAP values signify greater reducing power .
-
Comparing the results across the three assays provides a more complete picture of the antioxidant mechanism. For instance, a compound might show high activity in the FRAP assay but moderate activity in the DPPH assay, suggesting it is a more effective reducing agent than a radical scavenger.
Structure-Activity Relationship (SAR) Insights
While awaiting specific data for this compound derivatives, we can extrapolate potential SAR from the broader quinoline class. Generally, the antioxidant activity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring.[1][4]
-
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) tend to increase antioxidant activity by stabilizing the resulting radical after hydrogen or electron donation.[5]
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) may have a more complex effect, and their position is critical.
-
The presence of a hydroxyl group , particularly at positions that facilitate resonance stabilization of the phenoxyl radical, is often a key determinant of high antioxidant capacity.[19]
Caption: General structure-activity relationship principles for quinoline antioxidants.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the antioxidant properties of this compound derivatives. By employing a multi-assay approach encompassing DPPH, ABTS, and FRAP methodologies, researchers can obtain a comprehensive understanding of the antioxidant potential of these novel compounds. The provided protocols are designed to ensure data integrity and comparability.
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to build a detailed structure-activity relationship profile. Furthermore, promising candidates from these in vitro assays should be advanced to more complex cellular and in vivo models to validate their antioxidant efficacy and explore their therapeutic potential in mitigating oxidative stress-related pathologies.
References
- 1. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. mdpi.com [mdpi.com]
- 4. idosi.org [idosi.org]
- 5. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. scispace.com [scispace.com]
- 18. arborassays.com [arborassays.com]
- 19. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Chloro-8-methylquinoline: Efficiency, Cost, and Practicality
In the landscape of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone of molecular design. Specifically, 2-Chloro-8-methylquinoline serves as a crucial intermediate in the synthesis of a variety of bioactive compounds and functional materials.[1] The economic and procedural efficiency of its synthesis is therefore a matter of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound, with a focus on overall yield, cost-effectiveness, scalability, and safety considerations. We will delve into the mechanistic underpinnings of each route, providing not just protocols, but a rationale for the experimental choices made.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective construction and functionalization of the quinoline ring system. An ideal synthesis should be high-yielding, utilize readily available and inexpensive starting materials, and involve a minimal number of synthetic steps. The routes we will explore range from classical cyclization reactions to more modern cross-coupling strategies, each with its own distinct advantages and disadvantages.
Route 1: The Gould-Jacobs Pathway followed by Chlorination
This is a robust and widely used method for the synthesis of 2-quinolones, which are excellent precursors to 2-chloroquinolines. The strategy involves two key stages: the formation of the quinolin-2-one core via the Gould-Jacobs reaction, followed by chlorination.
Retrosynthetic Analysis
The retrosynthesis begins by identifying that the target molecule can be obtained from 8-methylquinolin-2(1H)-one through chlorination. The quinolin-2-one itself can be synthesized from 2-methylaniline and diethyl malonate through the Gould-Jacobs reaction.
Experimental Protocols
Step 1: Synthesis of 8-methylquinolin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-methylaniline (1.0 equiv.) and diethyl malonate (1.2 equiv.) is heated at 140-150 °C for 2 hours.
-
The temperature is then raised to 240-250 °C for 1 hour to effect cyclization. The reaction is monitored by TLC until the starting aniline is consumed.
-
The reaction mixture is cooled to room temperature, and the solid product is triturated with diethyl ether, filtered, and washed with cold ethanol to afford 8-methylquinolin-2(1H)-one.
Step 2: Synthesis of this compound
-
To a flask containing 8-methylquinolin-2(1H)-one (1.0 equiv.), phosphorus oxychloride (POCl₃, 3.0-5.0 equiv.) is added carefully at 0 °C.
-
The mixture is then heated to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Mechanistic Insights and Rationale
The Gould-Jacobs reaction proceeds through an initial condensation of the aniline with diethyl malonate to form an enamine, which then undergoes a thermal cyclization via an electrophilic aromatic substitution mechanism. The subsequent heating at a higher temperature drives the cyclization to completion. The use of excess diethyl malonate ensures the complete consumption of the starting aniline.
The chlorination step utilizes phosphorus oxychloride, a powerful dehydrating and chlorinating agent. The oxygen of the quinolone's amide group attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. A subsequent nucleophilic attack by the chloride ion at the C2 position, followed by the elimination of the phosphate group, yields the desired 2-chloroquinoline.
Route 1: Workflow
Caption: Workflow for the Gould-Jacobs pathway.
Route 2: The Skraup Synthesis followed by Oxidation and Chlorination
The Skraup synthesis is a classic method for the direct synthesis of quinolines from anilines. This route involves the formation of 8-methylquinoline, followed by its conversion to the target compound.
Retrosynthetic Analysis
This route involves the deconstruction of this compound to 8-methylquinolin-2(1H)-one, which is then traced back to 8-methylquinoline. 8-methylquinoline can be synthesized from 2-methyl-6-nitroaniline via the Skraup synthesis.
Experimental Protocols
Step 1: Synthesis of 8-methylquinoline via Skraup Synthesis
-
A mixture of 2-methyl-6-nitroaniline (1.0 equiv.), glycerol (3.0 equiv.), concentrated sulfuric acid (2.0 equiv.), and a mild oxidizing agent such as arsenic acid or ferrous sulfate is prepared in a large round-bottom flask.
-
The mixture is heated cautiously in a fume hood. The reaction is highly exothermic and requires careful temperature control.
-
Once the initial vigorous reaction subsides, the mixture is heated to 130-140 °C for 3-4 hours.
-
After cooling, the mixture is diluted with water and neutralized with sodium hydroxide.
-
The 8-methylquinoline is then isolated by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The organic layer is dried and the solvent is evaporated to give the crude product, which is purified by vacuum distillation.
Step 2: Oxidation of 8-methylquinoline to 8-methylquinolin-2(1H)-one
-
8-methylquinoline (1.0 equiv.) is dissolved in a suitable solvent like acetic acid.
-
An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.), is added portion-wise at room temperature.
-
The reaction is stirred for 12-24 hours until the starting material is consumed.
-
The reaction mixture is then worked up by washing with a sodium sulfite solution to destroy excess peroxide, followed by extraction and purification.
Step 3: Chlorination of 8-methylquinolin-2(1H)-one
This step is identical to Step 2 of Route 1.
Mechanistic Insights and Rationale
The Skraup synthesis is a complex reaction, but it is thought to proceed via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. This is followed by an acid-catalyzed cyclization and dehydrogenation to form the quinoline ring. The use of a nitroaniline derivative as the starting material can sometimes serve as the internal oxidizing agent.
The oxidation of 8-methylquinoline to the corresponding N-oxide with a peroxy acid is a standard transformation. The subsequent rearrangement to the quinolin-2-one is often achieved by treatment with acetic anhydride, followed by hydrolysis, or in some cases, the quinolin-2-one can be formed directly.
Route 2: Workflow
Caption: Workflow for the Skraup synthesis pathway.
Route 3: Modern Approach - Palladium-Catalyzed Suzuki Coupling
For instances where functional group tolerance is paramount or when classical methods fail, modern cross-coupling reactions offer a powerful alternative. This route constructs the quinoline ring through a Suzuki coupling reaction.
Retrosynthetic Analysis
A plausible retrosynthetic disconnection for a Suzuki coupling approach would involve coupling a dihalopyridine derivative with a suitably substituted boronic acid. For our target, we could envision coupling 2,3-dichloropyridine with (2-methyl-6-formylphenyl)boronic acid, followed by a subsequent intramolecular cyclization and reduction, although this is a multi-step process. A more direct, albeit challenging, approach would be a Suzuki coupling to introduce the methyl group onto a pre-formed 2-chloroquinoline scaffold. A more practical application of palladium catalysis for this specific target would be the synthesis of 8-methylquinoline from 8-bromo-2-chloroquinoline and a methylating agent, or the synthesis of this compound from 2,8-dichloroquinoline and a methylating agent.
Given the cost and availability of starting materials, a more convergent approach is often favored. Let's consider the synthesis from 2,8-dichloroquinoline.
Experimental Protocol
Synthesis of this compound via Suzuki Coupling
-
To a reaction vessel charged with 2,8-dichloroquinoline (1.0 equiv.), trimethylboroxine (1.2 equiv.), and a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.) and a suitable ligand like Xantphos (0.1 equiv.) is added.
-
A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.), and a solvent system such as 1,4-dioxane/water are added.
-
The mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Mechanistic Insights and Rationale
The Suzuki coupling reaction is a cornerstone of modern organic synthesis. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, at the more reactive 8-position of 2,8-dichloroquinoline). This is followed by transmetalation with the boronic acid derivative (or boroxine) in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Xantphos is a bulky, electron-rich ligand that is often effective in promoting Suzuki couplings with challenging substrates.
Route 3: Workflow
Caption: Workflow for the Suzuki coupling pathway.
Comparison of Synthetic Routes
| Metric | Route 1: Gould-Jacobs | Route 2: Skraup Synthesis | Route 3: Suzuki Coupling |
| Overall Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Number of Steps | 2 | 3 | 1 (from 2,8-dichloroquinoline) |
| Starting Materials | 2-Methylaniline, Diethyl Malonate | 2-Methyl-6-nitroaniline, Glycerol | 2,8-Dichloroquinoline, Trimethylboroxine |
| Reagent Cost | Low to Moderate | Low | High |
| Scalability | Excellent | Moderate (exothermic) | Good |
| Safety Concerns | High temperatures, POCl₃ (corrosive, toxic) | Highly exothermic, concentrated acids, toxic oxidants | Palladium catalysts (expensive, require careful handling), boronic acids |
| Functional Group Tolerance | Moderate | Poor | Excellent |
Cost Analysis
A precise cost analysis is dependent on the supplier and the scale of the synthesis. However, a general comparison can be made based on the catalog prices of the key reagents.
| Reagent | Approximate Cost (per mole) |
| 2-Methylaniline |
|
| Diethyl Malonate | $ |
| Phosphorus Oxychloride |
|
| 2-Methyl-6-nitroaniline[2][3][4] |
|
| Glycerol | $ |
| 2,8-Dichloroquinoline |
|
| Trimethylboroxine |
|
| Palladium Acetate[5][6] |
|
| Xantphos[7][8][9] |
|
| Cesium Carbonate[10][11] |
|
Scale: $ (lowest) to
$ (highest)
From this analysis, it is clear that the classical routes (Gould-Jacobs and Skraup) are significantly more cost-effective in terms of starting materials and reagents compared to the modern Suzuki coupling approach. The high cost of palladium catalysts and specialized ligands is a major consideration for large-scale synthesis.
Conclusion and Recommendations
The choice of synthetic route to this compound is ultimately a balance between efficiency, cost, and the specific requirements of the research or development program.
-
For large-scale, cost-driven synthesis, the Gould-Jacobs pathway (Route 1) is the most recommended. It offers a high overall yield, uses relatively inexpensive starting materials, and is highly scalable. The main drawbacks are the high temperatures required for the cyclization and the use of hazardous phosphorus oxychloride.
-
The Skraup synthesis (Route 2) is a viable alternative, particularly if 8-methylquinoline is readily available. However, the harsh reaction conditions and the often-moderate yields make it less attractive than the Gould-Jacobs route for de novo synthesis. The highly exothermic nature of the reaction also presents a significant challenge for scaling up.
-
The Suzuki coupling approach (Route 3) is the preferred method when functional group tolerance is critical or when small quantities of the material are required for early-stage research. While the cost of the catalyst and ligands is high, the mild reaction conditions and the potential for late-stage functionalization are significant advantages. This route is particularly well-suited for the synthesis of analogs and for medicinal chemistry applications.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy. For process development and manufacturing, the economic advantages of the Gould-Jacobs route are compelling, provided that the safety and handling of POCl₃ can be managed effectively. For discovery chemistry, the flexibility and mildness of the Suzuki coupling may outweigh the higher cost.
References
- 1. This compound | 4225-85-8 | EAA22585 [biosynth.com]
- 2. 2-Methyl-6-nitroaniline price,buy 2-Methyl-6-nitroaniline - chemicalbook [chemicalbook.com]
- 3. 2-メチル-6-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. indiamart.com [indiamart.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 7. Xantphos, 5 g, CAS No. 161265-03-8 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Xantphos CAS No. 161265-03-8 Sigma-Aldrich [sigmaaldrich.com]
- 10. Cesium carbonate price,buy Cesium carbonate - chemicalbook [m.chemicalbook.com]
- 11. Cesium carbonate, 99% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Assessing the Neurotoxic Potential of Substituted Chloroquinolines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the neurotoxic potential of substituted chloroquinolines. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental design, empowering you to build self-validating and robust neurotoxicity assessment workflows. We will explore the known mechanisms of chloroquinoline-induced neurotoxicity, compare and contrast various experimental models, and provide detailed protocols to generate reliable and reproducible data.
The Neurotoxic Landscape of Substituted Chloroquinolines: A Mechanistic Overview
Substituted chloroquinolines, a class of compounds historically used as antimalarials, have demonstrated a range of adverse neurological effects.[1][2] Understanding the underlying mechanisms is paramount to designing relevant and predictive neurotoxicity assays. While the precise pathways can vary depending on the specific substitution pattern, several key themes have emerged from extensive research.
A primary mechanism of neurotoxicity is the induction of oxidative stress and subsequent apoptosis in neuronal cells.[3][4] Mefloquine, a well-studied substituted chloroquinoline, has been shown to trigger oxidative damage in primary rat cortical neurons.[3] This is often accompanied by mitochondrial dysfunction, leading to reduced ATP levels and the generation of reactive oxygen species (ROS).[4]
Furthermore, various quinoline derivatives can disrupt neurotransmitter systems .[5] This can manifest as alterations in the synthesis, transport, and degradation of key neurotransmitters such as dopamine, serotonin, and acetylcholine.[6] Some quinolines have also been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for cholinergic signaling.[4] The disruption of interneuronal communication, potentially through effects on GABAergic inhibitory interneurons, can lead to a state of toxic encephalopathy.[5]
Histopathological examinations in animal models have revealed that high doses of certain chloroquinolines can induce neuronal degeneration in specific brain regions , including the brainstem, pons, striatum, and limbic system.[1][5] This neuronal loss provides a structural basis for the observed chronic neurological and psychiatric symptoms.[1]
Visualizing the Path to Neurotoxicity: A Mechanistic Pathway
Caption: Key mechanistic pathways of substituted chloroquinoline-induced neurotoxicity.
A Comparative Analysis of Experimental Models for Neurotoxicity Assessment
The selection of an appropriate experimental model is a critical decision in the assessment of neurotoxicity. No single model can perfectly recapitulate the complexity of the human nervous system; therefore, a tiered approach utilizing both in vitro and in vivo systems is often the most robust strategy.[7][8]
In Vitro Models: From High-Throughput Screening to Mechanistic Insights
In vitro models offer the advantages of higher throughput, reduced cost, and greater control over experimental variables, making them ideal for initial screening and mechanistic studies.[9]
| Model System | Advantages | Limitations | Key Applications |
| Primary Neuronal Cultures | High physiological relevance; allows for the study of specific neuronal populations. | Technically demanding; limited lifespan in culture; batch-to-batch variability. | Mechanistic studies of neurotoxicity, assessment of specific neuronal vulnerability.[3] |
| Neuroblastoma Cell Lines (e.g., SH-SY5Y) | Easy to culture and maintain; highly reproducible results. | Tumor-derived, may not fully represent the physiology of primary neurons. | High-throughput screening of compound libraries; initial assessment of cytotoxicity and apoptosis.[4] |
| Stem Cell-Derived Neurons (e.g., iPSCs) | Human-relevant genetics; potential for patient-specific toxicity testing. | Differentiation protocols can be complex and costly; maturation state of neurons can vary. | Developmental neurotoxicity testing; modeling of genetic predispositions to neurotoxicity.[10][11] |
| Brain Slices | Preserves the three-dimensional architecture and synaptic connectivity of the brain. | Limited viability; technically challenging to prepare and maintain. | Studies of synaptic plasticity and network-level effects of neurotoxicants.[12] |
In Vivo Models: Assessing Systemic Effects and Behavioral Outcomes
In vivo models are indispensable for evaluating the integrated physiological and behavioral consequences of neurotoxicant exposure.[8] Rodent models are the most commonly used, though non-mammalian models are gaining traction for specific applications.[13]
| Model System | Advantages | Limitations | Key Applications |
| Rodents (Mice, Rats) | Well-characterized physiology and genetics; established behavioral testing paradigms. | Higher cost and ethical considerations compared to in vitro models. | Assessment of behavioral changes, histopathological analysis of brain tissue, pharmacokinetic/pharmacodynamic studies.[1][14] |
| Zebrafish (Danio rerio) | Rapid development; transparent embryos allow for real-time imaging of neuronal development. | Differences in physiology compared to mammals; blood-brain barrier is less complex. | High-throughput screening for developmental neurotoxicity; assessment of motor neuron development.[6][12] |
| Caenorhabditis elegans | Simple and well-defined nervous system; short lifespan allows for rapid genetic studies. | Lacks the complex brain structures of vertebrates. | Initial screening for neurotoxic effects on neuronal function and survival.[15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for key experiments in the assessment of substituted chloroquinoline neurotoxicity. The rationale behind critical steps is highlighted to ensure a thorough understanding of the experimental design.
In Vitro Neurotoxicity Assessment Using SH-SY5Y Cells
This protocol outlines the use of the human neuroblastoma SH-SY5Y cell line to assess cytotoxicity and mitochondrial function.
Experimental Workflow:
Caption: Workflow for in vitro neurotoxicity assessment in SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin).
-
To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days. Rationale: Differentiation enhances the neuronal characteristics of the cells, potentially increasing their relevance to in vivo neurons.
-
-
Compound Treatment:
-
Plate the differentiated SH-SY5Y cells in 96-well plates.
-
Prepare a concentration range of the substituted chloroquinoline compound.
-
Expose the cells to the compound for 24 to 48 hours. Rationale: A time-course experiment helps to distinguish between acute and delayed toxicity.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm. Rationale: The MTT assay provides a quantitative measure of metabolically active, and therefore viable, cells.
-
-
Assessment of Mitochondrial Function (ATP Assay):
-
Use a commercial ATP luminescence-based assay kit.
-
Lyse the cells to release ATP.
-
The amount of light produced in the presence of luciferase and its substrate is proportional to the ATP concentration. Rationale: ATP levels are a direct indicator of mitochondrial health and cellular energy status.
-
-
Assessment of Oxidative Stress (ROS Assay):
-
Utilize a fluorescent probe such as DCFH-DA (2′,7′-dichlorofluorescin diacetate).
-
The probe is cleaved by intracellular esterases and then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity. Rationale: This assay directly quantifies the intracellular levels of reactive oxygen species, a key mediator of chloroquinoline neurotoxicity.
-
In Vivo Assessment of Neurobehavioral and Histopathological Changes in Rodents
This protocol describes a basic framework for evaluating the neurotoxic effects of substituted chloroquinolines in a rat model.
Experimental Workflow:
Caption: Workflow for in vivo neurotoxicity assessment in rodents.
Step-by-Step Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize adult male Wistar rats to the housing conditions for at least one week.
-
Administer the substituted chloroquinoline daily via an appropriate route (e.g., oral gavage) for a predetermined period (e.g., 28 days). Include a vehicle control group. Rationale: A sub-chronic dosing regimen is often necessary to observe the development of neurotoxic effects.
-
-
Behavioral Assessments:
-
Open Field Test: Place the rat in an open arena and record its locomotor activity, exploratory behavior, and anxiety-like behaviors (e.g., time spent in the center versus the periphery). Rationale: This test assesses general activity levels and can reveal hyperactivity or anxiety.
-
Rotarod Test: Place the rat on a rotating rod and measure the latency to fall. Rationale: This test evaluates motor coordination and balance.
-
-
Tissue Collection and Histopathology:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and post-fix the tissue.
-
Process the brain tissue for paraffin embedding and sectioning.
-
Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Fluoro-Jade for detecting degenerating neurons). Rationale: Histopathological analysis provides direct evidence of neuronal damage or loss in specific brain regions.
-
Structure-Activity Relationships: Connecting Chemical Structure to Neurotoxic Potential
Understanding the relationship between the chemical structure of a substituted chloroquinoline and its neurotoxic potential is crucial for designing safer compounds. While a comprehensive SAR is beyond the scope of this guide, some general principles have been observed.
-
The Quinoline Core: The 4-aminoquinoline core is a key pharmacophore.[16][17] Modifications to this ring system can significantly alter both the antimalarial activity and the neurotoxic profile.[18]
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position is often essential for antimalarial activity, but it also contributes to the overall electronic properties of the molecule, which can influence its interaction with biological targets related to neurotoxicity.[17]
-
The Side Chain: The nature of the substituent at the 4-position of the quinoline ring plays a critical role. The length, branching, and presence of additional functional groups in the side chain can impact the compound's lipophilicity, ability to cross the blood-brain barrier, and interaction with specific neuronal targets.[19][20][21] For example, the introduction of an aromatic ring in the side chain can alter the activity and toxicity profile.[17]
Conclusion: Towards a More Predictive Neurotoxicity Assessment
The assessment of the neurotoxic potential of substituted chloroquinolines requires a multi-faceted approach that integrates in vitro and in vivo models. By carefully selecting experimental systems based on the specific research question and by employing a battery of assays that probe different mechanistic pathways, researchers can generate a comprehensive and predictive neurotoxicity profile. A thorough understanding of the underlying mechanisms of chloroquinoline neurotoxicity and the structure-activity relationships will ultimately guide the development of safer and more effective drugs.
References
- 1. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vestibular.org [vestibular.org]
- 3. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine [mdpi.com]
- 5. Prolonged neuropsychiatric effects following management of chloroquine intoxication with psychotropic polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Predictive models for neurotoxicity assessment (Chapter 8) - Predictive Toxicology in Drug Safety [resolve.cambridge.org]
- 8. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
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- 14. mdpi.com [mdpi.com]
- 15. Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-8-methylquinoline
This document provides essential, procedural guidance for the safe handling and disposal of 2-Chloro-8-methylquinoline. As a chlorinated heterocyclic aromatic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined herein are synthesized from regulatory standards and safety data for structurally analogous compounds, establishing a robust framework for risk mitigation.
Foundational Safety: Hazard Identification
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from isomers and related chlorinated quinolines provide a reliable basis for hazard assessment.[1] The compound should be handled as if it possesses the following characteristics.
Table 1: Aggregated Hazard Profile for Chlorinated Methylquinolines
| Hazard Classification | Description | GHS Code | Primary Precaution |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | H302 | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | H315 | Avoid all skin contact. Wear appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with potential for serious damage.[1][2][3] | H318/H319 | Wear chemical safety goggles at all times. |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4][5] | H335 | Handle only in a certified chemical fume hood. |
Core Protocol: Safe Handling & Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.[6][7]
-
Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control to mitigate the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[2][4][5]
-
Eye and Face Protection : Wear tightly-sealed chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[9] No glove material is impervious indefinitely; therefore, gloves must be inspected before use and changed immediately if contamination is suspected.
-
Body Protection : A full-length laboratory coat must be worn and kept fastened.[9] For tasks with a higher splash potential, a chemically resistant apron is also recommended.
Standard Operating Procedure for Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound.[10][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[12][13]
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation at the point of generation. This is not merely an operational preference but a critical step dictated by disposal technology and cost.
-
Action : Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" container.
-
Causality : Halogenated and non-halogenated waste streams are treated differently.[14] Halogenated waste typically requires high-temperature incineration with subsequent "scrubbing" of the off-gases to neutralize acidic products like hydrogen chloride.[15] Mixing these streams complicates and increases the cost of disposal.[14]
Step 2: Waste Collection & Containerization
Proper containment is essential to prevent leaks and ensure safe temporary storage.
-
Select an Appropriate Container : Use a leak-proof, chemically-resistant container with a secure, screw-top cap. A glass bottle is often suitable.[9] The container must be clean and dry before the first addition of waste.
-
Label the Container Clearly : Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard statements: "Causes Skin and Eye Irritation," "Harmful if Swallowed."
-
The date of first accumulation.
-
-
Collect Waste : Carefully transfer waste material (e.g., unused chemical, contaminated consumables like wipes or pipette tips) into the container. Do not overfill; leave at least 10-20% headspace to allow for vapor expansion.[14]
-
Seal Securely : Keep the container sealed at all times, except when adding waste.
Step 3: Spill Management
In the event of a small-scale spill, a prepared response is critical to prevent exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE : Wear the full complement of prescribed PPE (goggles, gloves, lab coat).
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[9][12][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbed material and place it into your designated halogenated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.[8][16]
Step 4: Storage and Final Disposal
-
Temporary Storage : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[12][17] This area should be a secondary containment unit.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the final disposal.[9] The ultimate disposal method will likely be high-temperature incineration, in accordance with EPA regulations for halogenated organic compounds.[15][17]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. 8-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. biosynce.com [biosynce.com]
A Researcher's Guide to the Safe Handling of 2-Chloro-8-methylquinoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, field-tested safety and logistical information for handling 2-Chloro-8-methylquinoline. By moving beyond a simple checklist and delving into the causality behind each safety measure, this document aims to be your trusted resource for fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
The primary routes of exposure are dermal contact, inhalation of aerosols or dust, and accidental ingestion.[5] Chronic exposure to similar compounds may lead to unforeseen health effects, emphasizing the need for consistent and rigorous adherence to safety protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., Weighing, solution preparation) | - Gloves: Nitrile gloves (double gloving is recommended).[6] - Eye/Face Protection: ANSI-approved safety goggles with side shields.[1] - Lab Coat: An impermeable lab coat or gown with long sleeves and tight-fitting cuffs.[6] |
| Operations with Potential for Aerosol or Dust Generation (e.g., Sonication, vortexing, heating) | - All PPE for routine handling. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) to prevent inhalation.[1][7] |
| Spill Cleanup | - Double nitrile gloves. - Impermeable, disposable gown. - Safety goggles and a face shield.[6] - NIOSH-approved respirator. - Chemical-resistant boot covers. |
| Waste Disposal | - Nitrile gloves. - Impermeable lab coat or gown. - Safety goggles. |
Causality in PPE Selection:
-
Double Gloving: This practice provides an additional barrier against potential pinholes or degradation of the outer glove, which can occur with prolonged chemical contact.[6]
-
Impermeable Lab Coat: Standard cotton lab coats can absorb chemical splashes, prolonging skin contact. An impermeable material prevents this.[6]
-
Respiratory Protection: Fine powders and aerosols can remain suspended in the air for extended periods, posing a significant inhalation risk. A respirator is essential to mitigate this.[8]
Operational Plan for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following step-by-step procedures provide a framework for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Training and Documentation: Before any work begins, all personnel must be thoroughly familiar with the potential hazards and have read and understood this guide and any available Safety Data Sheets for similar compounds.[7]
-
Designated Work Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9][10]
-
Emergency Preparedness: Ensure that a spill kit, emergency eyewash station, and safety shower are readily accessible and have been recently inspected.[7] All personnel should know their locations and how to use them.
Experimental Procedures
-
Donning PPE: Follow a systematic procedure for putting on PPE to avoid contamination.[6]
-
Handling:
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first, followed by the lab coat (turned inside out), and finally the inner gloves.[6] Always wash hands thoroughly with soap and water after removing all PPE.[7]
Safe Handling Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
